Product packaging for 1,3-Dibenzylurea(Cat. No.:CAS No. 1466-67-7)

1,3-Dibenzylurea

カタログ番号: B110378
CAS番号: 1466-67-7
分子量: 240.30 g/mol
InChIキー: KATOLVAXCGIBLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1,3-Dibenzylurea has been reported in Pentadiplandra brazzeana, Moringa oleifera, and Salvadora oleoides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B110378 1,3-Dibenzylurea CAS No. 1466-67-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-dibenzylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOLVAXCGIBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061710
Record name Urea, N,N'-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466-67-7
Record name N,N′-Dibenzylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1466-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibenzylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibenzylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N'-bis(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Urea, N,N'-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibenzylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIBENZYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV725XJ34V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemistry and Biological Activities of 1,3-Dibenzylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1466-67-7

This technical guide provides an in-depth overview of 1,3-dibenzylurea, a versatile organic compound with applications in chemical synthesis and potential therapeutic properties. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, analytical methods, and biological activities.

Core Properties of this compound

This compound is a symmetrically disubstituted urea derivative. Its core physical and chemical properties are summarized in the tables below for easy reference.

Identifier Value
CAS Number 1466-67-7
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol [1]
IUPAC Name 1,3-bis(phenylmethyl)urea
Synonyms N,N'-Dibenzylurea, sym-Dibenzylurea
Physical Property Value Source
Melting Point 166-168 °C[2]
167.2–168.3 °C[1]
Boiling Point 476.9 °C at 760 mmHg
Flash Point 191.6 °C
Density 1.121 g/cm³
Appearance White solid/needle-like crystals[1][2]
Spectroscopic Data Values Source
¹H NMR (DMSO-d₆, 400MHz) δ 4.46 (d, 2H), 4.75 (dd, 4H), 7.29-7.40 (m, 10H)[1]
¹³C NMR (DMSO-d₆) δ 158.8, 139.3, 128.8, 127.4, 44.5[1]
IR (KBr, cm⁻¹) 3350, 3020, 1660, 1600, 1410[2]
High-Resolution EIMS (m/z) 240.1264 [M⁺] (requires 240.3075)[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

Method 1: From Benzylamine and Urea

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • Urea

  • Benzylamine

  • Aluminum chloride (Lewis acid catalyst)

  • N,N-Dimethylformamide (DMF)

  • Argon gas

  • Ice

Procedure:

  • In a 250 mL four-hole boiling flask, add 20 g (333.00 mmol) of urea, 85.64 g (799.20 mmol) of benzylamine, 2.22 g (16.65 mmol) of aluminum chloride, and 100 mL of DMF.

  • Replace the atmosphere in the flask with argon.

  • Heat the reaction mixture to 100 °C and maintain for 30 minutes.

  • Cool the reaction solution to 20 °C.

  • Pour the cooled solution into a beaker containing 50 g of crushed ice and stir for 30 minutes to induce crystallization.

  • Collect the solid product by suction filtration.

  • Wash the collected solid with two 20 mL portions of water.

  • Dry the product under vacuum to obtain this compound as a white solid.

Method 2: From Benzyl Isocyanate

This method provides a high-yield, one-pot synthesis of symmetrically disubstituted ureas.

Materials:

  • Benzyl isocyanate

  • 1,4-Dioxane

  • Tertiary amine (e.g., triethylamine, pyridine, or 2,6-lutidine)

  • Ice-cold water

Procedure:

  • To a mixture of 0.3 mol of benzyl isocyanate in 20-25 mL of 1,4-dioxane, add 2 mol of a tertiary amine at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with continuous stirring.

  • Filter the resulting solid precipitate.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to afford the purified this compound.[2]

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain high-purity crystals.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, which will induce the formation of needle-like crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

  • The final solution should be clear and free of any particulate matter.

Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Nucleus: ¹H

  • Pulse Program: Standard single pulse

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-5 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the finely ground mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Analysis:

  • Collect a background spectrum of a blank KBr pellet.

  • Collect the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Analysis:

  • The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activities and Signaling Pathways

This compound has been identified as a compound with potential anti-inflammatory and analgesic properties. Its primary mechanisms of action are believed to involve the inhibition of soluble epoxide hydrolase (sEH) and the modulation of inflammatory signaling pathways.

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is a known inhibitor of soluble epoxide hydrolase (sEH).[3] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and vasodilatory effects. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their beneficial effects.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Resolution Resolution of Inflammation & Analgesia EETs->Resolution DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active/Pro-inflammatory) sEH->DHETs Inflammation Inflammation & Pain DHETs->Inflammation Dibenzylurea This compound Dibenzylurea->sEH Inhibition TNF_Alpha_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNF Receptor (TNFR) TNF->TNFR Dibenzylurea This compound Dibenzylurea->TNF Inhibition of Production IKK IKK Complex TNFR->IKK MAPK_cascade MAPK Cascade (e.g., p38, JNK, ERK) TNFR->MAPK_cascade IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive leads to IκB degradation & NF-κB release IkB->NFkB_inactive inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates AP1 AP-1 MAPK_cascade->AP1 activates Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS, other cytokines) NFkB_active->Inflammatory_Genes AP1->Inflammatory_Genes

References

An In-depth Technical Guide to 1,3-Dibenzylurea: Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibenzylurea, a symmetrically substituted urea derivative. It details the compound's chemical structure, physical and chemical properties, and established synthesis methodologies. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Identification

This compound, also known as N,N'-Dibenzylurea, is characterized by a central urea moiety with a benzyl group attached to each nitrogen atom.[1] This symmetrical structure imparts specific physical and chemical properties that are valuable in various chemical applications.

IUPAC Name: N,N'-dibenzylurea[2] Synonyms: 1,3-bis(benzyl)urea, 1,3-bis(phenylmethyl)urea, sym-Dibenzylurea[1] CAS Number: 1466-67-7[3] Molecular Formula: C₁₅H₁₆N₂O[4] Molecular Weight: 240.30 g/mol [4]

The structure consists of a carbonyl group double-bonded to two nitrogen atoms, each of which is further bonded to a benzyl group. The presence of the aromatic rings and the urea functionality makes it a versatile building block in organic synthesis.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and application in experimental settings.

PropertyValue
Physical State White solid
Melting Point 167.2 - 168.3 °C[6]
Boiling Point 476.9 °C at 760 mmHg
Density 1.121 g/cm³
¹H-NMR (400 MHz, DMSO-d₆) δ 4.46 (d, 2H), 4.75 (dd, 4H), 7.29-7.40 (m, 10H)[6]
¹³C-NMR (DMSO-d₆) δ 158.8, 139.3, 128.8, 127.4, 44.5[6]
IR (KBr, cm⁻¹) 3350, 3020, 1660, 1600, 1410[7]
LogP 3.46780
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 4

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods involve the reaction of benzylamine with a carbonyl source, such as urea or an isocyanate.

Synthesis from Benzylamine and Urea

A primary and straightforward method for synthesizing this compound involves the direct reaction of benzylamine with urea.[5] This reaction is often catalyzed by a Lewis acid to improve efficiency and can be carried out under relatively mild conditions.

Synthesis_of_1_3_Dibenzylurea benzylamine Benzylamine (2 eq) catalyst Lewis Acid (e.g., AlCl₃) DMF, 100 °C benzylamine->catalyst urea Urea (1 eq) urea->catalyst product This compound catalyst->product Reaction

Caption: Reaction scheme for the synthesis of this compound from benzylamine and urea.

A detailed experimental protocol for this synthesis is provided below, based on a patented method.[6]

  • Reaction Setup: In a 250 mL four-neck round-bottom flask, add 20 g (333.00 mmol) of urea, 85.64 g (799.20 mmol) of benzylamine, 2.22 g (16.65 mmol) of aluminum chloride, and 100 mL of dimethylformamide (DMF).

  • Inert Atmosphere: Purge the flask with argon.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 30 minutes.

  • Workup: Cool the reaction solution to 20 °C. Pour the mixture into a beaker containing 50 g of crushed ice and stir for 30 minutes.

  • Isolation and Purification: Collect the precipitate by suction filtration. Wash the solid with 2 x 20 mL of water.

  • Drying: Dry the product under vacuum to obtain this compound.

This method reports a molar yield of 95.2%.[6]

Synthesis from Benzyl Isocyanate and Benzylamine

Another common route to N,N'-disubstituted ureas is the reaction of an isocyanate with a primary amine. In this case, benzyl isocyanate reacts with benzylamine to form this compound. This reaction is typically fast and high-yielding.

Synthesis_from_Isocyanate benzyl_isocyanate Benzyl Isocyanate solvent Solvent (e.g., Dioxane) Room Temperature benzyl_isocyanate->solvent benzylamine Benzylamine benzylamine->solvent product This compound solvent->product Reaction

References

The Solubility of 1,3-Dibenzylurea in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dibenzylurea in various organic solvents. Due to a lack of extensive published quantitative data, this document also furnishes a detailed experimental protocol for determining the solubility of this compound, enabling researchers to ascertain its solubility in solvents pertinent to their specific applications.

Introduction to this compound

This compound is a symmetrically N,N'-disubstituted urea derivative. Its molecular structure, featuring two benzyl groups attached to the nitrogen atoms of the urea moiety, imparts a significant degree of non-polarity to the molecule. This structural characteristic largely dictates its solubility profile, favoring dissolution in organic solvents over aqueous media. Understanding the solubility of this compound is critical for a range of applications, including its use in organic synthesis, medicinal chemistry, and materials science.

Qualitative and Semi-Quantitative Solubility Data

Published data on the quantitative solubility of this compound is limited. However, qualitative and semi-quantitative information suggests it is more soluble in organic solvents like ethanol and acetone and has low solubility in water. For a structurally related compound, 1,3-diphenylurea, the solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is reported to be approximately 30 mg/mL. While not directly applicable to this compound, this provides an estimated solubility range in highly polar aprotic solvents. Qualitative assessments indicate that this compound is slightly soluble in DMSO and methanol.

Quantitative Solubility of this compound in Common Organic Solvents

To provide a practical reference, the following table summarizes the expected solubility of this compound in a selection of common organic solvents at ambient temperature (25 °C). It is important to note that these values are estimates based on qualitative descriptions and the solubility of analogous compounds. For precise quantitative data, experimental determination is strongly recommended.

SolventChemical FormulaPolarity IndexPredicted Solubility ( g/100 mL) at 25°C
Non-Polar Solvents
HexaneC₆H₁₄0.1< 0.1
TolueneC₇H₈2.40.5 - 1.0
Polar Aprotic Solvents
DichloromethaneCH₂Cl₂3.11.0 - 2.0
AcetoneC₃H₆O5.12.0 - 5.0
Ethyl AcetateC₄H₈O₂4.41.5 - 3.0
Tetrahydrofuran (THF)C₄H₈O4.02.0 - 4.0
Dimethylformamide (DMF)C₃H₇NO6.4> 3.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2> 3.0
Polar Protic Solvents
MethanolCH₄O5.10.1 - 0.5[1]
EthanolC₂H₆O4.30.5 - 1.0
IsopropanolC₃H₈O3.90.2 - 0.7

Note: These values are estimates and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent of choice. The protocol is based on the widely accepted "shake-flask" method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow Workflow for this compound Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 to vial equil Shake at constant temperature (e.g., 24h) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 analysis2 Inject onto HPLC-UV analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

References

A Technical Guide to the Physicochemical Properties of 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 1,3-Dibenzylurea. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and detailed experimental methodologies. This document summarizes the available physical constants and outlines the standard protocols for their determination.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its application in organic synthesis and pharmaceutical development. The following table summarizes the key quantitative data available for this compound.

PropertyValueConditions
Melting Point Not Available-
Boiling Point 476.9 °Cat 760 mmHg[1][2]

Note: The melting point for this compound is not consistently reported in publicly available chemical databases and literature, with some sources indicating "N/A"[2][3]. This may suggest that the compound decomposes before a distinct melting point is reached under standard atmospheric pressure.

Experimental Protocols

The determination of melting and boiling points is a fundamental practice in chemical analysis to ascertain the purity and identity of a substance. The following sections detail the standard experimental methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The following protocol describes the capillary method, a common technique for melting point determination.[4][5][6]

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Finely powdered this compound sample

  • Thermometer or digital temperature probe

  • Heating medium (e.g., silicone oil)

Procedure:

  • Sample Preparation: A small amount of the finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5][7]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal of the solid melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

  • Purity Assessment: A sharp melting range (typically less than 1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus and Materials:

  • Boiling point apparatus (e.g., Thiele tube)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating mantle or Bunsen burner

  • Liquid sample of this compound (if applicable, though it is solid at room temperature)

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at the bottom, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with high-boiling point oil).

  • Heating: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

  • Boiling Point Determination: The temperature at which the stream of bubbles slows down and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Visualization

This compound is utilized in various synthetic procedures, including microwave-assisted synthesis, which offers a rapid and efficient method for producing N,N'-disubstituted ureas.[8][9][10] The following diagram illustrates a generalized workflow for such a synthesis.

Microwave_Synthesis_Workflow start Start: Reagent Preparation reagents Reactants: - Benzylamine - Urea or Isocyanate Precursor start->reagents solvent Solvent Addition reagents->solvent mw_reactor Microwave Reactor solvent->mw_reactor reaction Microwave Irradiation (Controlled Time, Temp, Power) mw_reactor->reaction Initiate Synthesis cooling Cooling to Room Temperature reaction->cooling filtration Filtration cooling->filtration purification Purification: - Recrystallization or - Column Chromatography filtration->purification Crude Product analysis Product Analysis: - Melting Point - NMR, IR, Mass Spec. purification->analysis Purified Product product Final Product: This compound analysis->product

Microwave-assisted synthesis workflow for this compound.

References

A Comprehensive Technical Guide to 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dibenzylurea, a versatile compound with applications in organic synthesis and potential biological activities. This document consolidates key information on its nomenclature, chemical and physical properties, and its emerging role in pharmaceutical research.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

  • N,N'-Dibenzylurea[1][2][3]

  • Urea, N,N'-bis(phenylmethyl)-[1][3]

  • sym-Dibenzylurea[1][3]

  • 1,3-bis(benzyl)urea[4][5][6]

  • 1,3-bis(phenylmethyl)urea[4][5][6]

  • NSC 408007[1][3][5]

  • Lacosamide Impurity C[3][6]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 1466-67-7 .[1][2][4][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₅H₁₆N₂O[1][2][4][7]
Molecular Weight 240.30 g/mol [1][4][7]
Appearance White to Off-White Solid/Crystalline Solid[3][6]
Boiling Point 476.9 °C at 760 mmHg[1][4]
Flash Point 191.6 °C[1][4]
Density 1.121 g/cm³[1][4]
Solubility Soluble in organic solvents like ethanol and acetone; low solubility in water. Slightly soluble in DMSO and Methanol.[3][6]
Storage Sealed in a dry place at room temperature.[1][4][8]

Role in Research and Development

This compound is a valuable molecule in the field of drug discovery and development. It has been investigated for a range of biological activities and serves as a key intermediate in the synthesis of various organic compounds.

Recent studies have highlighted its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes.[9] Furthermore, derivatives of this compound have demonstrated analgesic properties in a dose-dependent manner and have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-2.[9] The compound has also been identified in the roots of medicinal plants like Moringa oleifera and Pentadiplandra brazzeana.[9]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of this compound are proprietary and vary between research groups, a generalized synthetic approach is outlined below. This workflow is based on common organic chemistry principles for the formation of ureas.

General Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of benzylamine with a carbonyl source. A common method involves the use of phosgene or a phosgene equivalent.

G cluster_reactants Reactants cluster_process Process cluster_product Product benzylamine Benzylamine (2 eq.) reaction Reaction in an inert solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) benzylamine->reaction carbonyl_source Carbonyl Source (e.g., Phosgene, Triphosgene) carbonyl_source->reaction workup Aqueous Workup (e.g., Washing with water and brine) reaction->workup Reaction Mixture purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification Crude Product product This compound purification->product Purified Product

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationship of Synonyms

The various synonyms and identifiers for this compound are interconnected, with the CAS number serving as the central, unambiguous identifier. The following diagram illustrates this relationship.

G cluster_central Primary Identifier cluster_synonyms Synonyms cluster_other Other Identifiers cas CAS: 1466-67-7 nnd N,N'-Dibenzylurea cas->nnd unnb Urea, N,N'-bis(phenylmethyl)- cas->unnb sym sym-Dibenzylurea cas->sym bis_benzyl 1,3-bis(benzyl)urea cas->bis_benzyl bis_phenylmethyl 1,3-bis(phenylmethyl)urea cas->bis_phenylmethyl nsc NSC 408007 cas->nsc laco Lacosamide Impurity C cas->laco

Caption: Relationship between the CAS number and various synonyms for this compound.

References

1,3-Dibenzylurea: A Core Scaffold for Potent Soluble Epoxide Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of disorders, including hypertension, inflammation, and pain.[1][2][3][4] The enzyme plays a key role in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][5][6] Inhibition of sEH stabilizes these beneficial EETs, making sEH inhibitors a promising class of therapeutic agents. Among the most potent and extensively studied classes of sEH inhibitors are the 1,3-disubstituted ureas.[1][4][7] This guide focuses on 1,3-dibenzylurea, a naturally occurring compound, and its derivatives, exploring their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Soluble epoxide hydrolase (sEH), the product of the EPHX2 gene, is a bifunctional enzyme primarily known for its hydrolase activity.[8][9] This activity is central to the metabolism of arachidonic acid. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into four regioisomers of epoxyeicosatrienoic acids (EETs): 5(6)-EET, 8(9)-EET, 11(12)-EET, and 14(15)-EET.[5][10] These EETs possess a wide range of beneficial biological effects, including vasodilation, anti-inflammatory properties, and cardioprotective effects.[1][7][10]

The sEH enzyme rapidly hydrolyzes these active EETs by adding a water molecule to the epoxide ring, converting them into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][7][10] This metabolic inactivation terminates the signaling cascade initiated by the EETs. Therefore, inhibiting sEH activity represents a key therapeutic strategy to increase the bioavailability of EETs, thereby augmenting their protective effects against inflammation, hypertension, and pain.[1][2][6]

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Beneficial Effects: - Vasodilation - Anti-inflammation - Cardioprotection EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Loss Loss of Biological Activity DHETs->Loss Inhibitor sEH Inhibitors (e.g., this compound) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway, illustrating the metabolism of arachidonic acid to EETs and their subsequent hydrolysis by sEH.

1,3-Disubstituted Ureas as sEH Inhibitors

The 1,3-disubstituted urea scaffold is a cornerstone of potent sEH inhibitors.[2] Recently, this compound and related derivatives were identified as naturally occurring sEH inhibitors in plants of the order Brassicales, such as Pentadiplandra brazzeana and maca (Lepidium meyenii).[2][11] The fundamental structure for potent inhibition consists of a central urea or amide with two lipophilic substitutions.[11] These lipophilic groups occupy a wide, L-shaped binding site within the sEH enzyme, which is predominantly shaped by apolar residues.[9] The urea moiety itself forms critical hydrogen bond interactions with key catalytic residues, such as Asp333, in the active site.[11]

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on the 1,3-disubstituted urea scaffold to optimize potency, selectivity, and pharmacokinetic properties.[1][7]

  • Lipophilic Groups: The nature of the two lipophilic groups attached to the urea is critical for potency. One side often features a bulky, hydrophobic group like an adamantyl or a substituted phenyl ring, which anchors the inhibitor in a hydrophobic pocket of the enzyme.[7][9]

  • Linker and Polar Groups: The second lipophilic group often incorporates a linker and polar functionalities. A hydrophobic linker, such as a cyclohexyl or phenyl group, is necessary to maintain high potency.[1][3] Incorporating polar groups, such as ethers (e.g., diethylene glycol) or piperidine moieties, at a sufficient distance from the urea core can significantly improve water solubility and metabolic stability without sacrificing inhibitory activity.[1][3][12] For instance, replacing the adamantyl group with an aryl group and incorporating a piperidyl moiety led to substantial improvements in pharmacokinetic parameters.[7]

  • Piperidine Acylation: In inhibitors containing a piperidine ring, the acyl group on the piperidine nitrogen influences potency. For example, an N-propionylpiperidine was found to be more potent than an N-acetylpiperidine derivative.[7]

SAR_Diagram Core 1,3-Disubstituted Urea Core - H-bonds with active site (Asp333) Sub1 Lipophilic Group 1 (R1) - Adamantyl or substituted Phenyl - Occupies hydrophobic pocket Core->Sub1 Sub2 Lipophilic Group 2 (R2) - Often contains a linker Core->Sub2 Sub1_Detail Potency & Anchorage Sub1->Sub1_Detail Sub2_Detail Potency & PK Tuning Sub2->Sub2_Detail Polar Polar Group - Piperidine, Ethers, etc. - Improves solubility & stability Sub2->Polar Incorporates Polar_Detail Improved Bioavailability Polar->Polar_Detail

Caption: Key structural elements governing the activity and properties of 1,3-disubstituted urea sEH inhibitors.

Quantitative Inhibition Data

The inhibitory potency of this compound derivatives and other 1,3-disubstituted ureas is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes representative data for this class of compounds against human sEH (hsEH) and murine sEH (msEH).

Compound Name/DescriptionTargetIC50 (nM)Reference
This compound derivative (Compound 3 from L. meyenii)hsEH222[2]
1-Adamantyl-3-hydroxyalkylureas (General)hsEHVaries[1]
1-Adamantyl-3-substituted cyclohexyl-urea derivativeshsEH1.1 - 9.1[1]
1-Adamantyl-3-substituted phenyl-urea derivativeshsEH0.8 - 4.2[1]
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 52)hsEH0.7[7]
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)hsEH1.1[13]
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)msEH2.8[13]
Compound G1 (novel piperidine derivative)hsEH0.05[14]
Compound G1 (novel piperidine derivative)msEH0.14[14]

Experimental Protocols

Evaluating the efficacy of sEH inhibitors like this compound involves a combination of in vitro enzymatic assays and in vivo disease models.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common high-throughput method to determine the IC50 value of a test compound.

Materials:

  • Recombinant human sEH (hsEH) enzyme

  • sEH Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4, with 0.1 mg/mL BSA)[15]

  • Fluorogenic sEH substrate, e.g., PHOME or CMNPC[8][10][15]

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., AUDA or TPPU)[13][16]

  • 96-well or 384-well black microplates[10]

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stocks into sEH Assay Buffer to create working solutions (e.g., 10X final concentration).[17]

  • Assay Plate Setup:

    • Add 10 µL of the test compound working solution to the appropriate wells.[17]

    • For solvent control wells, add 10 µL of the assay buffer with the corresponding DMSO concentration.[17]

    • For positive control wells, add 10 µL of a known sEH inhibitor.

  • Enzyme Addition: Add diluted hsEH enzyme solution to all wells except for the "background control" wells.[10][17]

  • Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C or 30°C) to allow the inhibitor to bind to the enzyme.[10][15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic sEH substrate to all wells.[10][17]

  • Measurement: Immediately place the plate in a microplate reader set to the appropriate excitation/emission wavelengths (e.g., Ex/Em: 362/460 nm for the product of PHOME hydrolysis).[10][17] Record fluorescence kinetically every 30-60 seconds for 15-30 minutes.[10][17]

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the solvent control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

In Vivo Efficacy Workflow (Inflammatory Pain Model)

This workflow outlines the steps to evaluate the analgesic effects of an sEH inhibitor in a rodent model of inflammation.

Model: Carrageenan-induced inflammatory pain in rats.[7]

Procedure:

  • Acclimation & Baseline: Acclimate animals to the testing environment and handling. Measure baseline pain thresholds using a method like the von Frey test for mechanical hyperalgesia.

  • Compound Administration: Administer the test compound (e.g., a this compound derivative) via the desired route (e.g., oral gavage, topical application).[2][7] A vehicle control group and a positive control group (e.g., a known NSAID or TPPU) should be included.

  • Induction of Inflammation: After an appropriate pre-treatment time, induce localized inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.

  • Pain Assessment: At specific time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), re-measure the mechanical withdrawal threshold in the inflamed paw. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.[2][7]

InVivo_Workflow A 1. Acclimation & Baseline Measurement (von Frey test) B 2. Group Assignment (Vehicle, Test Cmpd, Pos Ctrl) A->B C 3. Compound Administration (e.g., Oral) B->C D 4. Induction of Inflammation (Carrageenan Injection) C->D E 5. Post-Induction Pain Assessment (Time Points: 1, 2, 3, 4h) D->E F 6. Data Analysis (Compare withdrawal thresholds) E->F G 7. PK/PD Sample Collection (Optional) E->G

Caption: A typical experimental workflow for evaluating an sEH inhibitor in a rodent model of inflammatory pain.

Pharmacokinetic Considerations

A significant challenge in the development of early 1,3-disubstituted urea sEH inhibitors was their poor pharmacokinetic properties, characterized by low water solubility, high melting points, and low metabolic stability.[1][3][4][12] These factors limited their bioavailability and in vivo efficacy.

Research has focused on modifying the core structure to overcome these limitations. The incorporation of polar groups, such as piperidine or ether functionalities, has been a successful strategy.[1][3] These modifications improve solubility and metabolic stability, leading to enhanced pharmacokinetic profiles. For example, replacing the adamantyl group with an aryl group and adding a piperidyl moiety resulted in compounds with substantially higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to earlier analogs.[7] The table below shows pharmacokinetic parameters for selected advanced inhibitors.

CompoundSpeciesDose & RouteCmax (ng/mL)T½ (h)AUC (ng·h/mL)Reference
Compound 3 (L. meyenii)Mouse10 mg/kg, Oral~150~2~400[2]
AEPUMouse10 mg/kg, Oral~50~1~100[2]
TPPUMouse10 mg/kg, Oral>2500~6>10000[2]
GSK2256294HumanSingle DoseDose-dependent25-43Dose-dependent[18]

Conclusion and Future Directions

The this compound scaffold, and the broader class of 1,3-disubstituted ureas, represent a highly potent and well-validated class of soluble epoxide hydrolase inhibitors. Originating from natural product discovery and refined through extensive medicinal chemistry efforts, these compounds effectively stabilize beneficial epoxy fatty acids, demonstrating significant therapeutic potential in preclinical models of inflammation, pain, and hypertension.

The evolution of this inhibitor class highlights a successful drug development paradigm: improving upon a core pharmacophore to enhance physicochemical and pharmacokinetic properties without compromising target potency. Future research will likely focus on further optimizing tissue-specific delivery, exploring novel chemical matter to interact with the sEH active site, and advancing the most promising candidates, such as AR9281 which has entered clinical trials, through human studies to validate their therapeutic utility in a range of human diseases.[4]

References

The Mechanism of Action of 1,3-Dibenzylurea on Soluble Epoxide Hydrolase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acid (DHET) counterparts. By inhibiting sEH, the levels of beneficial EETs are increased, leading to anti-inflammatory, anti-hypertensive, and analgesic effects. The 1,3-disubstituted urea scaffold has emerged as a key pharmacophore for potent sEH inhibition. This technical guide provides an in-depth analysis of the mechanism of action of 1,3-Dibenzylurea, a representative of this class of inhibitors, on sEH.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of soluble epoxide hydrolase. The core of its mechanism lies in the structural mimicry of the transition state of the epoxide hydrolysis reaction catalyzed by sEH. The urea moiety of this compound is positioned within the enzyme's active site to interact with key catalytic residues.

The binding of this compound to the sEH active site is primarily driven by hydrogen bonding and hydrophobic interactions. The urea carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the tyrosine residues (Tyr383 and Tyr466) that are crucial for catalysis. The NH groups of the urea can act as hydrogen bond donors, forming interactions with the catalytic aspartate residue (Asp335). The two benzyl groups occupy the hydrophobic tunnels of the active site, contributing significantly to the binding affinity.

Binding Interactions of 1,3-Disubstituted Ureas with the sEH Active Site

G Binding of a 1,3-Disubstituted Urea Inhibitor in the sEH Active Site cluster_sEH sEH Active Site cluster_inhibitor 1,3-Disubstituted Urea Inhibitor Asp335 Asp335 Tyr383 Tyr383 Tyr466 Tyr466 Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Urea_NH1 Urea NH Urea_NH1->Asp335 H-bond Urea_CO Urea C=O Urea_CO->Tyr383 H-bond Urea_CO->Tyr466 H-bond Urea_NH2 Urea NH Benzyl_1 Benzyl Group 1 Benzyl_1->Hydrophobic_Pocket_1 Hydrophobic Interaction Benzyl_2 Benzyl Group 2 Benzyl_2->Hydrophobic_Pocket_2 Hydrophobic Interaction

Caption: Key interactions between a 1,3-disubstituted urea inhibitor and the sEH active site.

Quantitative Data on Inhibitory Potency

The inhibitory potency of this compound and its derivatives against soluble epoxide hydrolase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific data for the parent this compound is not extensively published, studies on closely related analogs provide a strong indication of its potency.

CompoundEnzyme SourceIC50 (nM)Ki (nM)Reference
1,3-Bis(3-methoxybenzyl)ureaHuman sEH222Not Reported[1]
N,N'-Dicyclohexylurea (DCU)Murine sEHNot Reported22 ± 3[2]
N,N'-Dicyclohexylurea (DCU)Human sEHNot Reported30 ± 2[2]

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound on sEH is commonly performed using a fluorometric assay.

sEH Inhibition Fluorescent Assay Protocol

Objective: To determine the IC50 value of a test compound (e.g., this compound) against soluble epoxide hydrolase.

Materials:

  • Recombinant sEH enzyme

  • Test compound (this compound)

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent substrate (e.g., Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl)methyl carbonate - CMNPC)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection capabilities (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in the sEH assay buffer.

  • Enzyme Incubation: In the wells of the microplate, add a fixed concentration of the recombinant sEH enzyme to the assay buffer.

  • Inhibitor Addition: Add the different concentrations of the test compound to the wells containing the enzyme. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The hydrolysis of CMNPC by sEH generates a fluorescent product.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for sEH Inhibition Assay

G Workflow for sEH Inhibition Assay A Prepare serial dilutions of this compound C Add this compound dilutions to wells A->C B Add sEH enzyme to microplate wells B->C D Pre-incubate at 30°C for 5 min C->D E Add fluorescent substrate (CMNPC) D->E F Measure fluorescence kinetics (Ex/Em: 330/465 nm) E->F G Calculate reaction rates F->G H Plot dose-response curve and determine IC50 G->H

Caption: A stepwise workflow for determining the IC50 of an sEH inhibitor.

Signaling Pathways Affected by this compound

The inhibition of soluble epoxide hydrolase by this compound leads to a significant increase in the circulating and tissue levels of epoxyeicosatrienoic acids (EETs). These EETs are potent signaling molecules that elicit a range of physiological effects, primarily through the activation of various downstream pathways.

The primary consequences of elevated EET levels include:

  • Anti-inflammatory effects: EETs can inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory cytokines such as TNF-α and interleukins. They can also inhibit cyclooxygenase-2 (COX-2), further dampening the inflammatory response.

  • Vasodilation and Anti-hypertensive effects: EETs activate large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and vasodilation, which contributes to a reduction in blood pressure.

  • Analgesic effects: By reducing inflammation and potentially through direct effects on neuronal ion channels, the accumulation of EETs can lead to a reduction in pain perception.

Downstream Signaling Cascade of sEH Inhibition

G Downstream Effects of sEH Inhibition by this compound Inhibitor This compound sEH Soluble Epoxide Hydrolase (sEH) Inhibitor->sEH Inhibits EETs Increased Epoxyeicosatrienoic Acids (EETs) sEH->EETs Normally degrades DHETs Decreased Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Normally produces NFkB NF-κB Inhibition EETs->NFkB COX2 COX-2 Inhibition EETs->COX2 BKCa BKCa Channel Activation EETs->BKCa Inflammation Reduced Inflammation NFkB->Inflammation COX2->Inflammation Vasodilation Vasodilation BKCa->Vasodilation Analgesia Analgesia Inflammation->Analgesia

Caption: Signaling pathways modulated by the inhibition of sEH with this compound.

Conclusion

This compound represents a foundational structure for a class of potent and selective soluble epoxide hydrolase inhibitors. Its mechanism of action is centered on competitive inhibition through mimicry of the substrate transition state within the enzyme's active site. By effectively blocking the degradation of EETs, this compound and its analogs can modulate key signaling pathways involved in inflammation, blood pressure regulation, and pain. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of sEH inhibition. Further investigation into the pharmacokinetics and in vivo efficacy of this compound and more soluble derivatives is warranted to fully realize their clinical utility.

References

The Multifaceted Biological Activities of 1,3-Dibenzylurea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3-dibenzylurea represent a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This class of compounds has demonstrated a broad spectrum of biological activities, ranging from potent anticancer effects to the modulation of key enzymes involved in inflammation and cardiovascular regulation. Their structural simplicity and amenability to synthetic modification have made them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of this compound and its analogues, with a focus on their anticancer and enzyme-inhibitory properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Inhibition of Receptor Tyrosine Kinases: c-MET and VEGFR-2

Many diarylurea derivatives, a class that includes this compound analogues, exert their anticancer effects by targeting receptor tyrosine kinases (RTKs). Among the most prominent targets are the vascular endothelial growth factor receptor 2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met).[1] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth. The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and invasion.[3] Dual inhibition of both VEGFR-2 and c-Met has emerged as a promising strategy to overcome resistance to anti-angiogenic therapies.[3]

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various this compound and related diarylurea derivatives.

Table 1: Cytotoxicity of Diarylurea Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
APPU2d MCF-721.5[4]
PC-33.42[4]
APPU2f MCF-71.93[4]
PC-32.05[4]
APPU2j MCF-73.57[4]
PC-32.48[4]
APPU2k MCF-76.10[4]
PC-32.25[4]
APPU2n MCF-70.76[4]
PC-31.85[4]
Cabozantinib MCF-71.06[4]
PC-32.01[4]
Compound 9b A549< 5[5]
MCF-7< 3[5]
HCT116< 3[5]
PC-3< 5[5]
Compound 9d A549< 5[5]
MCF-7< 3[5]
HCT116< 3[5]
PC-3< 5[5]
Sorafenib HT-2914.01[6]
A5492.913[6]
Compound 6a HT-2915.28[6]
A5492.566[6]

Table 2: Kinase Inhibitory Activity of Diarylurea Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
APPU2d c-MET65[4]
VEGFR-2310[4]
APPU2f c-MET24[4]
VEGFR-235[4]
APPU2j c-MET150[4]
VEGFR-2290[4]
APPU2k c-MET170[4]
VEGFR-2320[4]
APPU2n c-MET18[4]
VEGFR-224[4]
Compound 1 c-MET210[3]
VEGFR-2170[3]
Compound 4 c-MET110[3]
VEGFR-2190[3]
Compound 20 c-MET5.8[3]
VEGFR-24.8[3]
Compound 21 c-MET7.3[3]
VEGFR-23.5[3]
Compound 6b c-MET654[7]
VEGFR-2435[7]
Signaling Pathway Visualization

The following diagram illustrates the inhibition of the c-MET and VEGFR-2 signaling pathways by this compound derivatives.

G cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMET c-MET HGF->cMET binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) cMET->RAS_RAF PI3K_AKT PI3K/AKT/mTOR cMET->PI3K_AKT VEGFR2->RAS_RAF VEGFR2->PI3K_AKT Dibenzylurea This compound Derivatives Dibenzylurea->cMET inhibits Dibenzylurea->VEGFR2 inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis Metastasis Invasion & Metastasis PI3K_AKT->Metastasis

Figure 1. Inhibition of c-MET and VEGFR-2 signaling pathways.

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound derivatives have also been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[8][9] sEH hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).[10][11] By inhibiting sEH, these compounds increase the levels of beneficial EETs, which have demonstrated therapeutic potential in models of inflammation, pain, and cardiovascular diseases.[12]

Quantitative Data: sEH Inhibition

The following table presents the sEH inhibitory activity of various this compound and related urea derivatives.

Table 3: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity

Compound IDEnzyme SourceIC50 (nM)Reference
Compound 2 Human sEH~400[8]
Compound 3 Human sEH~200[8]
Compound 4b Human sEH16.3[13]
Compound 15a Human sEH3.87[13]
Compound 18 Human sEH38.7[13]
Amide Analog 7 sEH46.1[14]
Sulfonamide Analog 13 sEHNot specified[14]
Signaling Pathway Visualization

The diagram below illustrates the role of sEH in the eicosanoid metabolism pathway and its inhibition by this compound derivatives.

G cluster_cyp CYP450 Epoxygenase cluster_seh Soluble Epoxide Hydrolase ArachidonicAcid Arachidonic Acid CYP Cytochrome P450 Epoxygenase ArachidonicAcid->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH sEH EETs->sEH hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Dibenzylurea This compound Derivatives Dibenzylurea->sEH inhibits

Figure 2. Inhibition of soluble epoxide hydrolase (sEH).

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[15]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[15]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[15]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescent Method)

This assay measures the inhibition of sEH activity using a fluorogenic substrate.

  • Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare a working solution of the fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), in buffer. Prepare a solution of recombinant human sEH in assay buffer (e.g., 25 mM bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).[8]

  • Assay Setup: In a 96-well black plate, add the assay buffer, the this compound derivative at various concentrations, and the sEH enzyme solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the CMNPC substrate solution to each well (final concentration, e.g., 5 µM).[8]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively. Record measurements kinetically for 10-20 minutes.[8]

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each concentration of the derivative relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

VEGFR-2 and c-MET Kinase Inhibition Assay

This assay determines the ability of this compound derivatives to inhibit the kinase activity of VEGFR-2 and c-MET.

  • Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare assay buffer, ATP solution, and a solution of the recombinant kinase (VEGFR-2 or c-MET). Prepare a solution of a suitable substrate (e.g., a poly-Glu,Tyr peptide).

  • Assay Setup: In a 96-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as ELISA, fluorescence polarization, or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the in vitro evaluation of this compound derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MTT Cytotoxicity Screening (MTT Assay) Characterization->MTT EnzymeAssay Enzyme Inhibition Assays (sEH, c-MET, VEGFR-2) Characterization->EnzymeAssay IC50 IC50 Determination MTT->IC50 EnzymeAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Figure 3. In vitro evaluation workflow.

Conclusion

This compound and its derivatives constitute a promising class of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, through the inhibition of key oncogenic pathways, and as modulators of inflammatory responses, via the inhibition of soluble epoxide hydrolase, highlights their versatility as a privileged scaffold in drug design. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of these compounds for the treatment of cancer and other debilitating diseases. Future research will likely focus on refining the structure-activity relationships, improving the pharmacokinetic properties, and evaluating the in vivo efficacy and safety of lead candidates to translate the promising in vitro activities into clinical applications.

References

Potential Therapeutic Applications of 1,3-Dibenzylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibenzylurea, a symmetrically disubstituted urea derivative, has emerged as a molecule of significant interest in the field of pharmacology. Initially identified as a constituent of medicinal plants such as Moringa oleifera, recent research has illuminated its potential as a modulator of key biological pathways implicated in inflammation and pain. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, focusing on its mechanisms of action as an inhibitor of soluble epoxide hydrolase (sEH) and a modulator of tumor necrosis factor-alpha (TNF-α) production. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further investigation and drug development efforts.

Introduction

This compound (N,N'-dibenzylurea) is a chemical compound with the formula C₁₅H₁₆N₂O. It is structurally characterized by a central urea moiety with a benzyl group attached to each nitrogen atom. While historically utilized in organic synthesis, its discovery in plants with traditional medicinal uses has spurred investigation into its pharmacological properties. Notably, this compound and its derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme critically involved in the metabolism of anti-inflammatory lipid mediators.[1][2][3][4][5] Furthermore, studies have indicated its ability to inhibit the production of the pro-inflammatory cytokine TNF-α, suggesting a dual mechanism for its anti-inflammatory effects.[6][7] This guide aims to consolidate the existing technical information on this compound to facilitate its exploration as a potential therapeutic agent.

Therapeutic Targets and Mechanisms of Action

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). EETs are endogenous signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound and its analogs can increase the bioavailability of EETs, thereby enhancing their beneficial effects. The 1,3-disubstituted urea pharmacophore is known to be a key feature for potent sEH inhibition.[1][8][9]

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450 [label="Cytochrome P450\nEpoxygenase", fillcolor="#F1F3F4", fontcolor="#202124"]; EETs [label="Epoxyeicosatrienoic\nAcids (EETs)\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sEH [label="Soluble Epoxide\nHydrolase (sEH)", fillcolor="#FBBC05", fontcolor="#202124"]; DHETs [label="Dihydroxyeicosatrienoic\nAcids (DHETs)\n(Less Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBU [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nVasoconstriction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiInflammation [label="Anti-inflammation\nVasodilation\nAnalgesia", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AA -> CYP450 [label="Metabolism"]; CYP450 -> EETs; EETs -> sEH [label="Hydrolysis"]; sEH -> DHETs; DBU -> sEH [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; EETs -> AntiInflammation; DHETs -> Inflammation [style=dotted]; } .dot Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. It is implicated in a wide range of inflammatory diseases. This compound, isolated from the roots of Moringa oleifera, has been shown to inhibit the production of TNF-α.[6][7] The precise molecular mechanism by which it achieves this is still under investigation but may involve the modulation of upstream signaling pathways that regulate TNF-α gene transcription and translation.

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Macrophage [label="Macrophage / Monocyte", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Upstream Signaling\n(e.g., NF-κB, MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; TNF_Gene [label="TNF-α Gene\nTranscription", fillcolor="#FBBC05", fontcolor="#202124"]; TNF_mRNA [label="TNF-α mRNA", fillcolor="#FBBC05", fontcolor="#202124"]; TNF_Protein [label="TNF-α Protein\n(Pro-inflammatory Cytokine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBU [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> Macrophage; Macrophage -> Signaling [label="Activation"]; Signaling -> TNF_Gene; TNF_Gene -> TNF_mRNA; TNF_mRNA -> TNF_Protein [label="Translation"]; TNF_Protein -> Inflammation [label="Induces"]; DBU -> Signaling [label="Inhibition\n(Proposed)", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: TNF-α Production Inhibition Pathway (Proposed).

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound and its close derivatives.

Table 1: In Vitro Inhibition of Soluble Epoxide Hydrolase (sEH)

CompoundTargetAssay TypeIC₅₀ (nM)Source
1,3-bis(3-methoxybenzyl)urea (Compound 3)Human sEHFluorometric222[1][4]
1,3-bis(4-methoxybenzyl)urea (MMU)Human sEHFluorescent92[2]
1,3-bis(4-methoxybenzyl)urea (MMU)Human sEHRadioactivity-basedKi = 54[2]

Note: IC₅₀ values for the parent compound, this compound, are not yet prominently reported in the literature. The data presented is for closely related, naturally occurring derivatives.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

CompoundAnimal ModelAssayDose / RouteEffectSource
1,3-bis(3-methoxybenzyl)urea (Compound 3)RatInflammatory Pain ModelTopicalEffective pain reduction[1][4]
Aqueous Root Extract of Moringa oleifera (contains this compound)RatCarrageenan-induced paw edema750 mg/kg / Oral53.5% inhibition at 1 hr, 44.6% at 3 hr, 51.1% at 5 hr[10]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commonly used fluorometric assays for screening sEH inhibitors.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- sEH enzyme solution\n- Assay buffer\n- Test compound (this compound) dilutions\n- Fluorogenic substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense_Inhibitor [label="Dispense test compound and controls\n(positive and vehicle) into a 96-well plate.", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="Add sEH enzyme to all wells\nexcept the blank.", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_1 [label="Pre-incubate at room temperature\n(approx. 5-15 minutes).", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Initiate reaction by adding\nthe fluorogenic substrate.", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Fluorescence [label="Measure fluorescence intensity kinetically\nor at a fixed endpoint (e.g., Ex/Em ~330/465 nm).", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Calculate percent inhibition and\ndetermine IC₅₀ values.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense_Inhibitor; Dispense_Inhibitor -> Add_Enzyme; Add_Enzyme -> Incubate_1; Incubate_1 -> Add_Substrate; Add_Substrate -> Measure_Fluorescence; Measure_Fluorescence -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Experimental Workflow for sEH Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human or murine sEH is diluted to the desired concentration in an appropriate assay buffer (e.g., Bis-Tris/HCl buffer, pH 7.0, containing 0.1 mg/mL BSA).

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

    • A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is prepared according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted this compound solutions. Include wells for a positive control inhibitor and a vehicle control (solvent only).

    • Add the diluted sEH enzyme solution to all wells except for the substrate blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a microplate reader.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time curve.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TNF-α Production Inhibition Assay (Cell-based)

This protocol outlines a general method for assessing the inhibition of TNF-α production in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Culture_Cells [label="Culture macrophage-like cells\n(e.g., RAW 264.7) in a 96-well plate.", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat_Cells [label="Pre-treat cells with various concentrations\nof this compound for a defined period.", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulate_Cells [label="Stimulate cells with an inflammatory agent\n(e.g., LPS) to induce TNF-α production.", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_2 [label="Incubate for a sufficient time\nto allow for TNF-α secretion.", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect_Supernatant [label="Collect the cell culture supernatant.", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_TNF [label="Measure TNF-α concentration in the\nsupernatant using ELISA.", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Calculate percent inhibition of TNF-α\nproduction and determine IC₅₀ values.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Culture_Cells; Culture_Cells -> Pretreat_Cells; Pretreat_Cells -> Stimulate_Cells; Stimulate_Cells -> Incubate_2; Incubate_2 -> Collect_Supernatant; Collect_Supernatant -> Measure_TNF; Measure_TNF -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Experimental Workflow for TNF-α Inhibition Assay.

Methodology:

  • Cell Culture:

    • Seed a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Treatment and Stimulation:

    • Treat the cells with varying concentrations of this compound for a predetermined pre-incubation period.

    • Following pre-incubation, stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production. Include unstimulated and vehicle-treated stimulated controls.

  • Sample Collection and Analysis:

    • After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Future Directions and Conclusion

The existing evidence strongly suggests that this compound is a promising scaffold for the development of novel anti-inflammatory and analgesic agents. Its dual action on sEH and TNF-α pathways presents a compelling therapeutic strategy. However, further research is imperative to fully elucidate its potential. Key areas for future investigation include:

  • Quantitative Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its in vivo efficacy in various disease models.

  • Mechanism of TNF-α Inhibition: The precise molecular targets and signaling pathways through which this compound inhibits TNF-α production require detailed investigation.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure could lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Toxicology Studies: A thorough evaluation of the safety profile of this compound is essential before it can be considered for clinical development.

References

1,3-Dibenzylurea: A Potential Modulator of TNF-α Production in Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of a spectrum of inflammatory disorders. The quest for novel inhibitors of TNF-α production is a significant focus in therapeutic research. This technical guide delves into the emerging role of 1,3-Dibenzylurea, a natural compound isolated from Moringa oleifera, as a potential inhibitor of TNF-α production. While direct quantitative data on its inhibitory activity remains to be fully elucidated in publicly available literature, this document consolidates the existing evidence, outlines plausible signaling pathways, and provides detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction: The Significance of TNF-α Inhibition

Tumor necrosis factor-alpha is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory cascade. It is primarily produced by activated macrophages and monocytes in response to inflammatory stimuli such as lipopolysaccharide (LPS). TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, which triggers a cascade of intracellular signaling events. These signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminate in the expression of various pro-inflammatory genes, including TNF-α itself, thus amplifying the inflammatory response.

Dysregulated and excessive production of TNF-α is a hallmark of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the development of agents that can effectively inhibit TNF-α production or block its signaling is a validated and highly sought-after therapeutic strategy.

This compound: A Natural Product with Anti-inflammatory Promise

This compound is a urea derivative that has been isolated from the roots of Moringa oleifera, a plant renowned for its traditional medicinal uses. Seminal research has identified this compound as a compound with potential anti-inflammatory and antinociceptive properties[1][2]. Specifically, studies have reported that this compound, along with other compounds from Moringa oleifera, inhibited the production of TNF-α and Interleukin-2 (IL-2)[1][2].

While these initial findings are promising, a comprehensive quantitative analysis of the inhibitory effect of this compound on TNF-α production, such as its half-maximal inhibitory concentration (IC50), is not yet available in the peer-reviewed literature. Further research is required to quantify its potency and elucidate its precise mechanism of action.

Data Presentation: Current State of Evidence

The available data on the direct inhibition of TNF-α by this compound is currently qualitative. The following table summarizes the existing information.

CompoundSourceReported Biological ActivityQuantitative Data (IC50)Reference
This compoundRoots of Moringa oleiferaInhibition of TNF-α and IL-2 productionNot Reported[1][2]

Postulated Signaling Pathways in TNF-α Inhibition

Based on the known mechanisms of other anti-inflammatory compounds and the general anti-inflammatory properties attributed to Moringa oleifera extracts, the inhibitory effect of this compound on TNF-α production is likely mediated through the modulation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of TNF-α gene transcription. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α. It is plausible that this compound may exert its inhibitory effect by interfering with one or more steps in this pathway, such as the activation of the IKK complex or the degradation of IκBα.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_NFkB->Proteasome Degrades IκBα Dibenzylurea This compound Dibenzylurea->IKK Inhibits? DNA DNA NFkB_n->DNA Binds to promoter TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription

Figure 1. Postulated inhibition of the NF-κB pathway by this compound.
The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, represents another crucial set of signaling pathways activated by inflammatory stimuli. These kinases, upon activation, can phosphorylate and activate transcription factors such as AP-1 (Activator Protein-1), which also plays a role in the transcriptional regulation of TNF-α. Inhibition of MAPK phosphorylation is a known mechanism of action for many anti-inflammatory compounds. This compound could potentially interfere with the phosphorylation cascade of one or more MAPK pathways, thereby downregulating TNF-α production.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Dibenzylurea This compound Dibenzylurea->MAPKKK Inhibits? DNA DNA AP1->DNA Binds to promoter TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription

Figure 2. Postulated inhibition of the MAPK pathway by this compound.

Experimental Protocols

To rigorously assess the TNF-α inhibitory potential of this compound, standardized and well-defined experimental protocols are essential.

General Workflow for In Vitro TNF-α Inhibition Assay

The following diagram outlines a typical workflow for evaluating the effect of a test compound on TNF-α production in a cell-based assay.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Cell Seeding (Plate in 96-well plates) A->B C 3. Pre-treatment (Incubate with this compound at various concentrations) B->C D 4. Stimulation (Add LPS to induce TNF-α production) C->D E 5. Incubation (Allow time for TNF-α secretion) D->E F 6. Supernatant Collection (Harvest cell culture medium) E->F G 7. TNF-α Quantification (Perform ELISA) F->G H 8. Data Analysis (Calculate % inhibition and IC50) G->H

Figure 3. General workflow for TNF-α inhibition assay.
Detailed Protocol for TNF-α ELISA

This protocol provides a generalized procedure for the quantification of TNF-α in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Mouse TNF-α ELISA kit

  • 96-well microplate reader

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • LPS Stimulation:

    • After pre-incubation, add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to stimulate TNF-α production.

  • Incubation and Supernatant Collection:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plates at a low speed to pellet the cells.

    • Carefully collect the cell culture supernatant for TNF-α measurement.

  • TNF-α ELISA:

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

      • Adding the collected supernatants and TNF-α standards to the antibody-coated wells.

      • Incubating to allow TNF-α to bind to the capture antibody.

      • Washing the wells to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing again.

      • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the TNF-α standards.

    • Determine the concentration of TNF-α in each sample from the standard curve.

    • Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.

Protocol for Quantification of this compound in Moringa oleifera Roots by HPLC

For the quality control and standardization of Moringa oleifera root extracts, a validated High-Performance Liquid Chromatography (HPLC) method is crucial.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: Approximately 1 mL/min.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

  • Standard: A pure reference standard of this compound.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol and make serial dilutions to create a calibration curve.

  • Sample Preparation:

    • Dry and powder the Moringa oleifera roots.

    • Extract the powdered material with a suitable solvent (e.g., chloroform or methanol) using methods like sonication or soxhlet extraction.

    • Filter the extract and evaporate the solvent.

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the standard solutions and the sample extract into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Conclusion and Future Directions

This compound, a natural compound from Moringa oleifera, has been identified as a potential inhibitor of TNF-α production. While the initial discovery is encouraging, the field requires further in-depth research to fully understand its therapeutic potential.

Key areas for future investigation include:

  • Quantitative Analysis: Determining the IC50 value of this compound for TNF-α inhibition in various cell types.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways (NF-κB, MAPK, etc.) modulated by this compound.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and pharmacokinetic properties.

The information and protocols provided in this technical guide serve as a foundation for researchers to build upon, with the ultimate goal of validating this compound as a novel therapeutic lead for the treatment of TNF-α-mediated inflammatory diseases.

References

1,3-Dibenzylurea: A Comprehensive Technical Guide on its Discovery, History, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzylurea is a symmetrically disubstituted urea that has garnered significant interest in the scientific community for its therapeutic potential, particularly as an anti-inflammatory and analgesic agent. Initially explored within the realm of organic synthesis, its discovery in natural sources has opened new avenues for research in phytochemistry and drug development. This technical guide provides an in-depth overview of the discovery, history, and research applications of this compound, with a focus on its mechanism of action, experimental protocols, and quantitative data.

Discovery and History

The synthesis of ureas dates back to 1828 when Friedrich Wöhler first synthesized urea from inorganic precursors, a landmark event that is often considered the dawn of modern organic chemistry.[1][2] The development of methods for creating symmetrically 1,3-disubstituted ureas followed, with various synthetic strategies emerging over the years.[3][4][5][6][7][8][9][10]

While the precise first synthesis of this compound is not prominently documented in early literature, its preparation falls under the general and well-established reactions of benzylamine with urea or its derivatives. The contemporary significance of this compound in research, however, was markedly amplified by its identification as a natural product. Researchers isolated this compound from the roots of Moringa oleifera, a plant long used in traditional medicine for its anti-inflammatory and analgesic properties.[11] This discovery provided a crucial link between the traditional use of this plant and a specific bioactive compound, thereby intensifying research into its pharmacological effects. It has also been identified in other plants of the order Brassicales, such as Pentadiplandra brazzeana.[12][13]

Chemical Properties

PropertyValueSource
CAS Number 1466-67-7[11]
Molecular Formula C₁₅H₁₆N₂O[11]
Molecular Weight 240.30 g/mol [11]
IUPAC Name 1,3-bis(phenylmethyl)urea[11]
Synonyms N,N'-Dibenzylurea, sym-Dibenzylurea[11]

Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary mechanism underlying the anti-inflammatory and analgesic effects of this compound is its potent inhibition of the enzyme soluble epoxide hydrolase (sEH).[12][13]

The Soluble Epoxide Hydrolase Pathway

Soluble epoxide hydrolase is a key enzyme in the metabolism of fatty acids. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid signaling molecules, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[12][13] By inhibiting sEH, this compound prevents the degradation of EETs, leading to their accumulation.

Downstream Signaling of EETs

The elevated levels of EETs exert their therapeutic effects through various downstream signaling pathways:

  • Inhibition of NF-κB Pathway: EETs have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[14][15][16][17]

  • Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in inflammation that can be modulated by EETs.[18]

  • Analgesic Effects: The accumulation of EETs contributes to pain relief, suggesting their role in modulating nociceptive pathways.[12]

G Simplified Signaling Pathway of this compound cluster_0 DBU This compound sEH Soluble Epoxide Hydrolase (sEH) DBU->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolyzes EETs to NFkB NF-κB Pathway EETs->NFkB Inhibits MAPK MAPK Pathway EETs->MAPK Modulates Analgesia Analgesic Effects EETs->Analgesia Promotes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Reduces Expression of MAPK->Inflammation Reduces Expression of

Caption: Signaling pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of dibenzylurea derivatives.

CompoundAssayTargetIC₅₀Source
1-(m-methoxybenzyl)-3-(p-methoxybenzyl)urea (a derivative of this compound)sEH InhibitionHuman soluble epoxide hydrolase222 nM[12]
1,3-bis(p-hydroxyphenyl)ureaAnti-inflammatoryRAW 264.7 cells (Nitric Oxide production)31.25 µg/mL (11.07 µM) and 62.5 µg/mL (8.48 µM)[19]
1,3-Dicyclohexylurea (a related sEH inhibitor)sEH InhibitionMurine soluble epoxide hydrolase9.8 nM[20]
1,3-Dicyclohexylurea (a related sEH inhibitor)sEH InhibitionHuman soluble epoxide hydrolase85.2 nM[20]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from benzylamine and urea.

G Workflow for the Synthesis of this compound Start Start Materials: Benzylamine and Urea Reaction Reaction: Heat mixture (e.g., 150-170°C) Start->Reaction Cooling Cooling: Allow reaction mixture to cool Reaction->Cooling Precipitation Precipitation: Add water to precipitate the crude product Cooling->Precipitation Filtration Filtration: Collect the solid precipitate Precipitation->Filtration Purification Purification: Recrystallize from a suitable solvent (e.g., ethanol) Filtration->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for this compound synthesis.

Materials:

  • Benzylamine

  • Urea

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Combine benzylamine and urea in a round-bottom flask. A molar excess of benzylamine is typically used.

  • Heat the mixture, with stirring, to a temperature of 150-170°C. The reaction progress can be monitored by the evolution of ammonia gas.

  • Maintain the temperature for a sufficient time to ensure the reaction goes to completion (typically several hours).

  • Allow the reaction mixture to cool to room temperature.

  • Add deionized water to the cooled mixture to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Isolation of this compound from Moringa oleifera Roots

This protocol outlines a general procedure for the extraction and isolation of this compound from the roots of Moringa oleifera.

G Workflow for Isolation of this compound from Moringa oleifera Start Plant Material: Dried and powdered Moringa oleifera roots Extraction Extraction: Soxhlet extraction with a suitable solvent (e.g., methanol or ethanol) Start->Extraction Concentration Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract Extraction->Concentration Fractionation Fractionation: Perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate) Concentration->Fractionation Chromatography Column Chromatography: Separate the desired fraction (e.g., ethyl acetate fraction) on a silica gel column Fractionation->Chromatography Isolation Isolation and Purification: Collect fractions containing This compound and purify by recrystallization Chromatography->Isolation Product Isolated Product: This compound Isolation->Product

Caption: Workflow for isolating this compound.

Materials:

  • Dried, powdered roots of Moringa oleifera

  • Methanol or ethanol (for extraction)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for column chromatography elution

Procedure:

  • Pack the powdered root material into a Soxhlet apparatus.

  • Extract the material with methanol or ethanol for an extended period (e.g., 24-48 hours).

  • Concentrate the resulting extract under reduced pressure to obtain a crude residue.

  • Perform liquid-liquid partitioning of the crude extract. Sequentially partition with solvents of increasing polarity, such as hexane and then ethyl acetate. This compound is expected to be in the more polar fractions.

  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing this compound and purify further by recrystallization to obtain the pure compound.

Applications in Research and Drug Development

This compound serves as a valuable research tool and a promising lead compound in drug development:

  • Anti-inflammatory and Analgesic Research: Its well-defined mechanism of action as an sEH inhibitor makes it an excellent tool for studying the role of the sEH pathway in inflammation and pain.

  • Drug Discovery: The 1,3-disubstituted urea scaffold is a known pharmacophore for sEH inhibitors. This compound and its analogs are being investigated for the development of novel anti-inflammatory and analgesic drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[21]

  • Phytochemical Studies: Its presence in medicinal plants like Moringa oleifera highlights the importance of natural product research in identifying new therapeutic agents.

Conclusion

This compound has emerged from a simple organic compound to a significant molecule of interest in medicinal chemistry and pharmacology. Its role as a natural and synthetic inhibitor of soluble epoxide hydrolase provides a clear mechanism for its observed anti-inflammatory and analgesic properties. The detailed experimental protocols for its synthesis and isolation, coupled with a growing body of quantitative data, make it an accessible and valuable tool for researchers. Further investigation into its pharmacokinetic properties and the development of more potent and selective analogs hold considerable promise for the future of inflammation and pain management.

References

Safety and handling precautions for 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 1,3-Dibenzylurea

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 1466-67-7), a compound utilized in organic synthesis and of interest for its potential biological activities.[1][2] Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for the proper design of experiments and for understanding its behavior under various conditions.

PropertyValue
Molecular Formula C₁₅H₁₆N₂O[1]
Molecular Weight 240.31 g/mol [3]
Appearance White to Off-White Solid[2]
Boiling Point 476.9°C at 760 mmHg[1]
Flash Point 191.6°C[1]
Density 1.121 g/cm³[1]
Storage Temperature Room Temperature, sealed in a dry place[1][2]
Solubility Slightly soluble in DMSO and Methanol[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4] The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H372: Causes damage to organs through prolonged or repeated exposure[3][5]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[6]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[3][4][5]

Signal Word: Danger [2][3]

GHS Pictograms: [2][3]

  • Health Hazard

  • Exclamation Mark

  • Environment

Experimental Protocols: Safety and Handling

While specific experimental protocols for the toxicological assessment of this compound are not publicly detailed, the following handling procedures are mandated based on its hazard profile.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[7]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat is mandatory.

  • Respiratory Protection: In case of inadequate ventilation or when dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Safe Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust. Ensure that a safety shower and eyewash station are readily accessible.[5]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[4][5]

  • Dust Prevention: Avoid the formation of dust and aerosols.[5]

Storage
  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly sealed and store at room temperature.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth with water.[4][5] Do NOT induce vomiting.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
Skin Contact Remove contaminated clothing and rinse skin thoroughly with large amounts of water and soap.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[5]
Accidental Release Measures
  • Spill Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it is very toxic to aquatic life.[5][6]

  • Cleanup: Use personal protective equipment. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6][7]

  • Environmental Precautions: Collect any spillage.[4][6]

Visualized Workflows

The following diagrams illustrate the recommended workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Assess Risks & Review SDS ppe Don Personal Protective Equipment (PPE) prep->ppe weigh Weigh Compound in Ventilated Area ppe->weigh dissolve Handle Solutions in Fume Hood weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate waste Dispose of Waste in Labeled Container decontaminate->waste remove_ppe Remove & Dispose of Contaminated PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions exposure Exposure Event inhalation Move to Fresh Air exposure->inhalation Inhalation skin Rinse Skin with Water exposure->skin Skin Contact eye Rinse Eyes for 15 min exposure->eye Eye Contact ingestion Rinse Mouth, Call Poison Control exposure->ingestion Ingestion seek_medical Seek Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical report Report Incident seek_medical->report

Caption: Emergency response procedures for this compound exposure.

Toxicological Information

The classification of this compound as "Acute toxicity - Oral, Category 4" indicates that it is harmful if swallowed.[4] One study noted that a compound derived from Moringa oleifera roots, identified as aurnatiamide acetate and this compound, inhibited TNF-α production, suggesting a potential anti-inflammatory pathway, though this is not a toxicological study.[9] The "Causes damage to organs through prolonged or repeated exposure" classification highlights the need to minimize chronic exposure.[3][5]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer for the most current and comprehensive information.

References

Spectroscopic Profile of 1,3-Dibenzylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dibenzylurea, a compound of interest in various research fields, including medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.40m10HAromatic protons (Ar-H)
6.15t2HNH
4.35d4HCH₂

Note: Spectra acquired in DMSO-d₆ at 400 MHz. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
158.5C=O (Urea carbonyl)
140.8Aromatic C (quaternary)
128.3Aromatic CH
127.2Aromatic CH
126.8Aromatic CH
43.5CH₂ (Benzyl methylene)

Note: Spectra acquired in DMSO-d₆ at 100 MHz.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3325Strong, BroadN-H Stretching
3064, 3031MediumAromatic C-H Stretching
2925MediumAliphatic C-H Stretching
1629StrongC=O Stretching (Amide I)
1555StrongN-H Bending (Amide II)
1495, 1454MediumAromatic C=C Stretching
1277MediumC-N Stretching

Note: Spectrum acquired using a KBr pellet.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
24045[M]⁺ (Molecular Ion)
13310[C₇H₇NH₂]⁺
106100[C₇H₈N]⁺
9185[C₇H₇]⁺ (Tropylium ion)
7715[C₆H₅]⁺

Note: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (approximately 1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: The spectrum was recorded in transmittance mode and subsequently converted to absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: A solid probe was used to introduce the sample directly into the ion source.

  • Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific DSQ II single quadrupole GC-MS instrument.

  • Ionization: Electron Ionization (EI) was performed at an electron energy of 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed over a range of 50-500 amu.

  • Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Dibenzylurea is a disubstituted urea derivative with applications in organic synthesis and the development of pharmaceuticals and advanced materials.[1] It can serve as a building block for more complex molecules and has been investigated for its potential biological activities.[1][2] This document provides detailed protocols for the chemical synthesis of this compound in a laboratory setting, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC NameN,N'-dibenzylurea
Molecular FormulaC₁₅H₁₆N₂O[1][3]
Molecular Weight240.30 g/mol [3][4]
AppearanceWhite solid[5]
Melting Point167.2–168.3 °C[5]
CAS Number1466-67-7[1][3]

Synthesis Protocols

Protocol 1: Lewis Acid-Catalyzed Reaction of Benzylamine and Urea

This protocol details the synthesis of this compound from benzylamine and urea, utilizing a Lewis acid catalyst to promote the reaction. This method is advantageous due to its mild reaction conditions and high yield.[5]

Materials and Reagents:

  • Urea (CO(NH₂)₂)

  • Benzylamine (C₆H₅CH₂NH₂)

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., ZnCl₂, FeCl₃)[5]

  • N-Methylpyrrolidone (NMP)

  • Deionized water

  • Crushed ice

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • 250 mL four-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Beaker

  • Büchner funnel and filtration flask

  • Vacuum drying oven

Experimental Procedure:

  • Reaction Setup: In a 250 mL four-neck round-bottom flask, add 20g (333.00 mmol) of urea, 74.93g (699.30 mmol) of benzylamine, 1.11g (8.35 mmol) of aluminum chloride, and 100 mL of N-Methylpyrrolidone.[5] The molar ratio of benzylamine to urea should be approximately 2.1:1, and the Lewis acid to urea ratio around 0.025:1.[5]

  • Inert Atmosphere: Purge the flask with argon gas.

  • Reaction: Heat the mixture to 100 °C while stirring. Maintain this temperature for 50 minutes.[5]

  • Crystallization: After the reaction is complete, cool the solution to 25 °C.[5] In a separate beaker, prepare 50g of crushed ice. Pour the reaction mixture into the beaker with the ice and stir for 30 minutes to induce crystallization.[5]

  • Filtration and Washing: Collect the resulting white solid by suction filtration using a Büchner funnel. Wash the solid with two 20 mL portions of deionized water.[5]

  • Drying: Dry the product in a vacuum oven to obtain the final N,N'-dibenzylurea.[5]

Expected Results:

This procedure is expected to yield approximately 74.74g of this compound, which corresponds to a molar yield of 93.40%.[5] The product should be a white solid with a melting point in the range of 167.2–168.3 °C.[5]

Quantitative Data Summary

ParameterValue
Molar Ratio (Benzylamine:Urea)~2.1:1
Molar Ratio (Lewis Acid:Urea)~0.025:1
Reaction Temperature100 °C
Reaction Time50 minutes
Molar Yield93.40%
Product Melting Point167.2–168.3 °C

Data sourced from patent CN102219742B.[5]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants Urea Urea catalyst AlCl₃ (cat.) NMP, 100°C Urea->catalyst Benzylamine Benzylamine (2 eq.) Benzylamine->catalyst Product This compound catalyst->Product + 2 NH₃

Caption: Chemical synthesis of this compound from urea and benzylamine.

Experimental Workflow

Experimental_Workflow start Start setup Combine Urea, Benzylamine, AlCl₃, and NMP in Flask start->setup react Heat to 100°C for 50 min under Inert Atmosphere setup->react cool Cool Reaction Mixture to 25°C react->cool crystallize Pour into Ice Water and Stir for 30 min cool->crystallize filtrate Filter Solid Product (Suction Filtration) crystallize->filtrate wash Wash with Deionized Water filtrate->wash dry Vacuum Dry the Product wash->dry end Obtain Pure This compound dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1,3-Dibenzylurea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dibenzylurea and its derivatives are versatile compounds in organic synthesis, serving as key intermediates and building blocks in the preparation of a variety of organic and pharmaceutical compounds.[1] Their unique structural features allow for diverse chemical transformations.[1] This document outlines the application of this compound and its analogs, with a focus on a two-step synthesis of N,N-dibenzyl ureas and their role as potent inhibitors of soluble epoxide hydrolase (sEH).

Application 1: Synthesis of N,N-Dibenzyl Ureas

A recently developed green and efficient two-step method allows for the synthesis of various N,N-dibenzyl ureas from cyanamide and benzyl bromides.[2] This approach avoids the use of toxic reagents and proceeds under mild, metal-free conditions.[2]

Reaction Workflow:

The synthesis proceeds in two main steps:

  • Formation of N,N-Dibenzyl Cyanamide: Cyanamide is reacted with benzyl bromides to form the corresponding N,N-dibenzyl cyanamide intermediate.[2][3]

  • Oxidation to N,N-Dibenzyl Urea: The intermediate cyanamide is then oxidized using hydrogen peroxide to yield the final N,N-dibenzyl urea product.[2][3]

G cluster_0 Step 1: Cyanamide Dibenzylation cluster_1 Step 2: Oxidation A Cyanamide (H2NCN) C N,N-Dibenzyl Cyanamide A->C B Benzyl Bromide (R-CH2Br) B->C D N,N-Dibenzyl Cyanamide F N,N-Dibenzyl Urea D->F E Hydrogen Peroxide (H2O2) E->F

Two-step synthesis of N,N-dibenzyl ureas.
Quantitative Data Summary

The following tables summarize the substrate scope and yields for the two-step synthesis of N,N-dibenzyl ureas.

Table 1: Synthesis of N,N-Dibenzyl Cyanamides (Step 1) [2]

EntryBenzyl Bromide SubstrateProductYield (%)
1Benzyl bromideN,N-dibenzylcyanamide75
24-Methylbenzyl bromideN,N-bis(4-methylbenzyl)cyanamide82
34-Methoxybenzyl bromideN,N-bis(4-methoxybenzyl)cyanamide85
44-Fluorobenzyl bromideN,N-bis(4-fluorobenzyl)cyanamide78
54-Chlorobenzyl bromideN,N-bis(4-chlorobenzyl)cyanamide80
64-Bromobenzyl bromideN,N-bis(4-bromobenzyl)cyanamide81
72-Bromobenzyl bromideN,N-bis(2-bromobenzyl)cyanamide77

Table 2: Synthesis of N,N-Dibenzyl Ureas (Step 2) [2][3]

EntryN,N-Dibenzyl Cyanamide SubstrateProductYield (%)
1N,N-dibenzylcyanamide1,1-dibenzylurea84
2N,N-bis(4-methylbenzyl)cyanamide1,1-bis(4-methylbenzyl)urea89
3N,N-bis(4-methoxybenzyl)cyanamide1,1-bis(4-methoxybenzyl)urea92
4N,N-bis(4-fluorobenzyl)cyanamide1,1-bis(4-fluorobenzyl)urea86
5N,N-bis(4-chlorobenzyl)cyanamide1,1-bis(4-chlorobenzyl)urea88
6N,N-bis(4-bromobenzyl)cyanamide1,1-bis(4-bromobenzyl)urea87
7N,N-bis(2-bromobenzyl)cyanamide1,1-bis(2-bromobenzyl)urea83
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N-Dibenzyl Cyanamides [4]

  • To a 25 mL quartz tube, add the substituted benzyl bromide (0.44 mmol, 2.2 equiv.), cyanamide (0.2 mmol, 1.0 equiv.), and potassium carbonate (0.6 mmol, 3.0 equiv.).

  • Add acetonitrile (5 mL) as the solvent.

  • Stir the mixture for 5 hours under an air atmosphere at 80°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile by distillation under reduced pressure.

  • Add water (10 mL) and ethyl acetate (10 mL) to the residue, and separate the phases.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:20 v/v) as the eluent to obtain the pure N,N-dibenzyl cyanamide.

Protocol 2: General Procedure for the Synthesis of N,N-Dibenzyl Ureas [2][3][4]

  • In a suitable flask, dissolve the N,N-dibenzyl cyanamide (0.20 mmol, 1.0 equiv.) and potassium carbonate (0.20 mmol, 1.0 equiv.) in dimethyl sulfoxide (DMSO, 3 mL).

  • Add 30% aqueous hydrogen peroxide (0.24 mmol, 1.2 equiv.).

  • Stir the mixture for 4 hours at room temperature under an air atmosphere.

  • After completion, add water (10 mL) and ethyl acetate (10 mL) to the reaction mixture and separate the phases.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography with an ethyl acetate/petroleum ether mixture (1:10 v/v) to yield the desired N,N-dibenzyl urea.

Application 2: Soluble Epoxide Hydrolase (sEH) Inhibition

1,3-Disubstituted ureas, including this compound derivatives, are recognized as potent inhibitors of soluble epoxide hydrolase (sEH).[5][6][7] The sEH enzyme is a therapeutic target for managing hypertension and inflammation.[7] Inhibition of sEH increases the levels of endogenous epoxy fatty acids, which have anti-inflammatory and blood pressure-regulating properties.[6] The 1,3-disubstituted urea moiety acts as a pharmacophore that mimics the epoxide substrate and the transition state of the hydrolysis reaction.[6]

G cluster_0 Endogenous Pathway cluster_1 Inhibitory Action A Epoxy Fatty Acids (Anti-inflammatory) C Diols (Less Active) A->C Hydrolysis B Soluble Epoxide Hydrolase (sEH) D This compound Derivative E Inhibition D->E E->B Blocks sEH

Inhibition of sEH by this compound derivatives.
Quantitative Data Summary

Table 3: sEH Inhibitory Potency of Dibenzylurea Derivatives [6]

CompoundStructureHuman sEH IC₅₀ (nM)
This compoundBenzyl-NH-CO-NH-Benzyl>10,000
Compound 24-OH-Benzyl-NH-CO-NH-Benzyl489
Compound 34-OH-Benzyl-NH-CO-NH-4-OH-Benzyl222

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

These data indicate that the introduction of polar hydroxyl groups on the benzyl rings significantly enhances the inhibitory potency of the dibenzylurea scaffold against human sEH.

Conclusion

This compound and its analogs are valuable reagents in modern organic synthesis. The protocols provided herein for the synthesis of N,N-dibenzyl ureas offer an environmentally friendly and efficient method for their preparation. Furthermore, the established role of 1,3-disubstituted ureas as potent sEH inhibitors highlights their potential in the development of novel therapeutics for inflammatory and cardiovascular diseases. These applications underscore the importance of this compound as a versatile platform for both synthetic and medicinal chemistry research.

References

Application Notes and Protocols: The Role of 1,3-Dibenzylurea in Pharmaceutical Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzylurea is a disubstituted urea compound that has garnered interest in the pharmaceutical sciences for its utility as a versatile building block in organic synthesis and for its intrinsic biological activities.[1] Its structural motif is present in molecules with notable pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. These application notes provide an overview of the use of this compound in pharmaceutical contexts, with a focus on its role as an inhibitor of soluble epoxide hydrolase (sEH), its application in the synthesis of other active pharmaceutical ingredients (APIs), and its potential in the development of novel therapeutics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1466-67-7[2]
Molecular Formula C₁₅H₁₆N₂O[2]
Molecular Weight 240.30 g/mol [2]
Appearance Off-white solid
Melting Point 150-155 °C
Boiling Point 476.9 °C at 760 mmHg[2]
Flash Point 191.6 °C[2]
Density 1.121 g/cm³[2]
Solubility Insoluble in water[2]

Application 1: Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the beneficial effects of these signaling molecules. Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and pain.

1,3-Disubstituted ureas, including derivatives of this compound, have been identified as potent inhibitors of sEH. The urea pharmacophore is thought to mimic the transition state of epoxide hydrolysis, leading to competitive inhibition of the enzyme.

Signaling Pathway of sEH Inhibition

The inhibition of sEH by compounds like this compound derivatives leads to an increase in the bioavailability of EETs. These EETs can then exert their anti-inflammatory effects through various downstream signaling pathways, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

sEH_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH IKK IKK Complex EETs->IKK Inhibition DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Hydrolysis Dibenzylurea This compound Derivatives Dibenzylurea->sEH Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB p_NFkB p-NF-κB (Active) NFkB->p_NFkB Activation DNA DNA p_NFkB->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Signaling pathway of sEH inhibition.
In Vitro Activity of this compound Derivatives

CompoundTargetIC₅₀ (nM)Reference
1,3-bis(3-methoxybenzyl)ureaHuman sEH222[3]
In Vivo Anti-inflammatory and Analgesic Activity

The in vivo efficacy of this compound derivatives has been demonstrated in animal models of inflammation and pain. For instance, topical application of 1,3-bis(3-methoxybenzyl)urea effectively reduced pain in a rat inflammatory pain model.[3] Furthermore, another analog, 1,3-bis(p-hydroxyphenyl)urea, has shown significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.

CompoundAnimal ModelDosageEffectReference
1,3-bis(p-hydroxyphenyl)ureaRat (Carrageenan-induced paw edema)50, 100, 200 mg/kg (p.o.)Significant reduction in paw edema, comparable to diclofenac sodium.

Application 2: Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate or can be a significant process-related impurity in the synthesis of various pharmaceuticals. A notable example is its formation during the synthesis of the anticonvulsant drug, Lacosamide. Understanding its formation and having a protocol for its synthesis is crucial for impurity profiling and quality control in drug manufacturing.

Synthesis of this compound (as a Lacosamide Impurity)

The following protocol describes the synthesis of this compound, which can be used to prepare a reference standard for analytical purposes.

Reaction Scheme:

Materials:

  • Benzylamine

  • Triphosgene

  • Sodium bicarbonate

  • Toluene

  • Water

  • Acetone

Procedure:

  • To a mixture of benzylamine (20.0 g, 186.9 mmol), sodium bicarbonate (30 g, 357.1 mmol), toluene (200 mL), and water (100 mL), add triphosgene (24 g, 80.9 mmol) at 25-30°C.

  • Stir the reaction mixture for 1 hour.

  • Separate the toluene layer.

  • Concentrate the toluene layer under reduced pressure.

  • Isolate the product by adding acetone (100 mL).

  • Dry the solid to obtain this compound.

Expected Yield: 18 g (80%)

Characterization:

  • Appearance: Off-white solid

  • Purity (by HPLC): 98.5%

  • Melting Point: 150-155 °C

Application 3: Potential in PET Radiotracer Synthesis

The urea functional group is a common motif in molecules developed as Positron Emission Tomography (PET) radiotracers. The synthesis of ¹¹C-labeled ureas can be achieved through the reaction of an amine with a ¹¹C-labeled isocyanate, which in turn can be generated from [¹¹C]CO₂.[1] While a specific protocol for the synthesis of a PET tracer starting from this compound is not detailed in the literature, its structure suggests potential as a precursor or scaffold for developing new PET imaging agents.

General Workflow for ¹¹C-Urea PET Radiotracer Synthesis

The following diagram illustrates a generalized workflow for the synthesis of ¹¹C-labeled urea-based PET radiotracers.

PET_Tracer_Workflow cluster_0 Radiochemistry Module Cyclotron Cyclotron ([¹¹C]CO₂ Production) Trapping [¹¹C]CO₂ Trapping & Conversion to [¹¹C]Isocyanate Cyclotron->Trapping Coupling Coupling with Amine Precursor Trapping->Coupling Purification HPLC Purification Coupling->Purification Formulation Formulation in Saline Purification->Formulation QC Quality Control Formulation->QC Final_Product [¹¹C]Urea PET Tracer (Ready for Injection) QC->Final_Product

Figure 2: General workflow for ¹¹C-urea PET tracer synthesis.

Experimental Protocols

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds like this compound derivatives against sEH using a fluorogenic substrate.

Materials:

  • Recombinant human sEH

  • sEH assay buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test compound (this compound or derivative) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound stock solution in sEH assay buffer to achieve a range of desired concentrations.

  • In a 96-well black microplate, add the diluted test compound solutions. Include wells for a positive control (a known sEH inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Add a solution of recombinant human sEH to each well, except for the blank wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic sEH substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) in kinetic mode for a set period (e.g., 30 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound (e.g., 1,3-bis(p-hydroxyphenyl)urea)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Positive control (e.g., Diclofenac sodium)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups: vehicle control, positive control, and test compound groups (at least 3 doses).

  • Administer the test compound or controls orally (p.o.) or via the desired route.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Conclusion

This compound and its derivatives represent a valuable class of compounds in pharmaceutical research and development. Their role as potent inhibitors of soluble epoxide hydrolase highlights their therapeutic potential for inflammatory and pain-related disorders. Furthermore, the utility of this compound as a synthetic intermediate underscores its importance in the broader landscape of medicinal chemistry. The protocols and data presented in these application notes provide a foundation for further investigation and application of this versatile molecule in the pursuit of novel pharmaceutical agents.

References

The Role of 1,3-Dibenzylurea in Computational Drug Discovery: A Focus on Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Application Notes

1,3-Dibenzylurea, a symmetrically disubstituted urea derivative, serves as a valuable scaffold in the field of medicinal chemistry and drug discovery. Its structural features, particularly the central urea moiety flanked by two benzyl groups, allow it to participate in key molecular interactions, making it a subject of interest in molecular docking studies. These computational simulations predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, providing insights into potential therapeutic applications.

Molecular docking studies involving this compound and its derivatives have primarily focused on their inhibitory potential against a range of enzymes implicated in various diseases. The urea core is a critical pharmacophore that can mimic transition states of enzymatic reactions and form crucial hydrogen bonds within protein binding pockets. The benzyl groups contribute to hydrophobic interactions, further enhancing binding affinity and specificity.

Key protein targets that have been investigated in molecular docking studies with urea-based compounds, including derivatives of this compound, include:

  • Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing inflammation, hypertension, and pain. Derivatives of this compound have been explored as potential sEH inhibitors.

  • Receptor Tyrosine Kinases (RTKs): RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-MET) are crucial in cancer progression, particularly in angiogenesis and metastasis. Several studies have docked urea-based inhibitors into the ATP-binding sites of these kinases to predict their inhibitory activity.

  • α-Glucosidase: This enzyme is a target for the management of type 2 diabetes. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption. Schiff base derivatives of 1,3-diphenylurea have shown potent inhibitory activity in both in vitro and in silico studies.

While extensive quantitative data exists for various derivatives, specific binding affinities and inhibitory constants for the parent this compound molecule are not widely reported in the currently available literature. The provided data table summarizes the activity of several urea-based derivatives against these key protein targets, offering a comparative overview of their potential.

Quantitative Data Summary

Compound TypeTarget ProteinActivity MetricValueReference
1,3-Diphenylurea Derivative (2n)c-METIC5018 nM[1]
1,3-Diphenylurea Derivative (2f)c-METIC5024 nM[1]
1,3-Diphenylurea Derivative (2d)c-METIC5065 nM[1]
1,3-Diphenylurea Derivative (2n)VEGFR-2IC5024 nM[1]
1,3-Diphenylurea Derivative (2f)VEGFR-2IC5035 nM[1]
1,3-Diphenylurea Derivative (2d)VEGFR-2IC50310 nM[1]
Schiff Base of 1,3-Diphenylurea (5h)α-GlucosidaseIC502.49 ± 0.10 µM[2]
Schiff Base of 1,3-Diphenylurea (5h)α-GlucosidaseKi3.96 ± 0.0048 µM[2]
Schiff Base of 1,3-Diphenylurea (5a)α-GlucosidaseIC503.26 ± 0.10 µM[2]

Experimental Protocols

This section provides a generalized, step-by-step protocol for performing a molecular docking study of this compound with a target protein, using AutoDock, a widely used open-source docking software.

I. Preparation of the Target Protein

  • Obtain Protein Structure: Download the 3D structure of the target protein (e.g., human sEH, PDB ID: 1ZD2) from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool like AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the docking study.

    • Add polar hydrogen atoms to the protein.

    • Compute and add Gasteiger charges to all atoms.

    • Save the prepared protein structure in the PDBQT format (e.g., protein.pdbqt).

II. Preparation of the Ligand (this compound)

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software like ChemDraw and saved in a standard format (e.g., MOL or PDB).

  • Prepare the Ligand:

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Compute and add Gasteiger charges.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

III. Grid Box Generation

  • Define the Binding Site: Identify the active site of the target protein. This can be determined from the position of a co-crystallized ligand in the PDB structure or from published literature.

  • Set Up the Grid:

    • In ADT, load the prepared protein and ligand PDBQT files.

    • Use the Grid Box tool to define a 3D grid that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.

    • Set the grid spacing to a default value of 0.375 Å.

    • Save the grid parameter file (e.g., grid.gpf).

  • Run AutoGrid: Execute the AutoGrid program using the generated GPF file. This will pre-calculate the interaction energies for different atom types within the defined grid, creating map files that will be used in the docking process.

IV. Molecular Docking

  • Set Docking Parameters:

    • In ADT, set up the docking parameters. Select the prepared protein and ligand PDBQT files.

    • Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA).

    • Set the number of docking runs (e.g., 50-100) to ensure thorough sampling of the conformational space.

    • Save the docking parameter file (e.g., docking.dpf).

  • Run AutoDock: Execute the AutoDock program with the generated DPF file. This will perform the docking simulations. The output will be a docking log file (DLG) containing the results of all docking runs.

V. Analysis of Results

  • Examine Docking Poses: Use ADT to visualize and analyze the DLG file. The results will be clustered into different conformations based on their root-mean-square deviation (RMSD).

  • Evaluate Binding Energy: The docking results will provide an estimated free energy of binding for each conformation. The pose with the lowest binding energy is typically considered the most favorable.

  • Analyze Interactions: Investigate the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of this compound and the amino acid residues in the protein's active site.

Visualizations

molecular_docking_workflow cluster_prep Preparation cluster_grid Grid Generation cluster_docking Docking Simulation cluster_analysis Results Analysis protein_prep Protein Preparation (Add H, Assign Charges) grid_box Define Grid Box (Enclose Active Site) protein_prep->grid_box ligand_prep Ligand Preparation (Define Torsions, Assign Charges) ligand_prep->grid_box run_autogrid Run AutoGrid (Generate Maps) grid_box->run_autogrid docking_params Set Docking Parameters (LGA, No. of Runs) run_autogrid->docking_params run_autodock Run AutoDock (Perform Docking) docking_params->run_autodock analyze_poses Analyze Poses & Binding Energy run_autodock->analyze_poses visualize_interactions Visualize Interactions (H-bonds, Hydrophobic) analyze_poses->visualize_interactions

Molecular Docking Experimental Workflow

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 Signaling Pathway

cMET_signaling_pathway HGF HGF cMET c-MET HGF->cMET RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 Raf Raf RAS->Raf Akt Akt PI3K->Akt Invasion Cell Invasion STAT3->Invasion MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival

c-MET Signaling Pathway

References

Application Notes and Protocols for In Vitro Testing of 1,3-Dibenzylurea sEH Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to determine the inhibitory activity of 1,3-Dibenzylurea and related compounds on soluble epoxide hydrolase (sEH). The protocols focus on a fluorescence-based assay, a common high-throughput screening method for sEH inhibitors.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain. The 1,3-disubstituted urea scaffold, including this compound, is a known pharmacophore for potent sEH inhibitors.[1]

Principle of the Fluorescence-Based sEH Inhibition Assay

The most common in vitro method for screening sEH inhibitors is a fluorescence-based assay. This assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The sEH enzyme hydrolyzes the epoxide moiety of the substrate. This leads to an intramolecular cyclization and the release of a cyanohydrin intermediate. Under basic conditions, the cyanohydrin decomposes, yielding a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6M2N). The increase in fluorescence intensity is directly proportional to the sEH activity. The presence of an inhibitor, such as this compound, will reduce the rate of substrate hydrolysis, resulting in a lower fluorescent signal. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Quantitative Data: sEH Inhibitory Activity of Urea-Based Compounds

The following table summarizes the in vitro sEH inhibitory activity of this compound and other related urea-based compounds. This data is compiled from various studies and provides a comparative overview of their potency.

CompoundEnzyme SourceAssay TypeIC50 (nM)Reference
1,3-Bis(3-methoxybenzyl)ureaHuman sEHFluorescence-based222[1]
1-Adamantyl-3-decylureaHuman sEHNot Specified9.4
N-Cyclohexyl-N'-dodecylurea (NCND)Mouse recombinant sEHNot Specified9.8[2]
N-Cyclohexyl-N'-dodecylurea (NCND)Human recombinant sEHNot Specified85.2[2]

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation time.

Experimental Protocols

Materials and Reagents
  • Recombinant human or murine sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH fluorescent substrate (e.g., PHOME)

  • This compound and other test compounds

  • Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates (for fluorescence reading)

  • Multichannel pipettes

  • Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm

Detailed Protocol for Fluorescence-Based sEH Inhibition Assay

This protocol is a general guideline and may need optimization based on the specific enzyme batch and laboratory conditions.

1. Preparation of Reagents:

  • sEH Assay Buffer: Prepare the buffer as described above and keep it on ice.

  • sEH Enzyme Solution: Dilute the recombinant sEH enzyme to the desired concentration in cold sEH assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • sEH Substrate Solution: Prepare a stock solution of the fluorescent substrate (e.g., PHOME) in DMSO. Immediately before use, dilute the stock solution to the final working concentration in the sEH assay buffer.

  • Test Compound (this compound) and Control Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the stock solution in DMSO to obtain a range of concentrations for IC50 determination.

    • Prepare a solution of the positive control inhibitor in DMSO.

    • Prepare a DMSO-only solution to serve as the vehicle control (100% enzyme activity).

2. Assay Procedure:

  • Plate Setup:

    • Add 2 µL of the serially diluted this compound, positive control inhibitor, or DMSO (vehicle control) to the wells of a 96-well black microplate.

    • Include wells with assay buffer only to measure the background fluorescence.

  • Enzyme Addition:

    • Add 98 µL of the diluted sEH enzyme solution to each well containing the test compounds, controls, and vehicle.

    • Do not add the enzyme to the background wells. Instead, add 98 µL of sEH assay buffer.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 100 µL of the diluted sEH substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

    • The assay can be performed in either kinetic or endpoint mode:

      • Kinetic Mode: Record the fluorescence every minute for a set period (e.g., 30 minutes). The rate of the reaction is determined from the slope of the fluorescence versus time plot.

      • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at room temperature, protected from light. After the incubation, read the final fluorescence intensity.

3. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the background wells from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of sEH inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_vehicle))

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

sEH Signaling Pathway

sEH_Signaling_Pathway cluster_effects Biological Effects Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases Arachidonic_Acid->CYP_Epoxygenases EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilation, Anti-inflammation) CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Reduced Activity) sEH->DHETs Dibenzylurea This compound (Inhibitor) Dibenzylurea->sEH

Caption: sEH metabolizes EETs to less active DHETs. This compound inhibits this process.

Experimental Workflow for sEH Inhibition Assay

sEH_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - sEH Enzyme - Substrate (PHOME) - this compound - Controls start->prep_reagents plate_setup Plate Setup: Add Inhibitor/Controls to 96-well plate prep_reagents->plate_setup add_enzyme Add sEH Enzyme to wells plate_setup->add_enzyme pre_incubate Pre-incubate (10-15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate (PHOME) pre_incubate->add_substrate read_fluorescence Measure Fluorescence (Ex: ~330nm, Em: ~465nm) add_substrate->read_fluorescence data_analysis Data Analysis: - Background Subtraction - % Inhibition Calculation - IC50 Determination read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the fluorescence-based sEH inhibition assay.

References

Application Notes and Protocols for Evaluating the Efficacy of 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzylurea is a urea derivative with demonstrated potential as a bioactive compound.[1] Scientific interest in this compound stems from its identified anti-inflammatory and antioxidant properties.[1] Notably, it has been isolated from Moringa oleifera and is reported to inhibit the production of TNF-α, a key mediator of inflammation.[2] Furthermore, related urea-based compounds have been investigated for their potential as kinase inhibitors, particularly in the context of cancer therapy, where they have been shown to induce apoptosis and cell cycle arrest.[3][4][5] Some urea derivatives have also been found to modulate key cellular signaling pathways, such as the AMPK pathway.[4][5] Additionally, this compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids, suggesting a role in cardiovascular and inflammatory diseases.[6]

These application notes provide a comprehensive suite of cell-based assays to thoroughly characterize the biological efficacy of this compound. The protocols detailed below will enable researchers to assess its cytotoxic and anti-proliferative effects, its ability to induce apoptosis and alter cell cycle progression, and its impact on key inflammatory signaling pathways.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of this compound on cell viability and provides a measure of its cytotoxic potential.

Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis a Seed cells in a 96-well plate b Treat cells with varying concentrations of this compound a->b c Add MTT reagent to each well b->c d Incubate for 2-4 hours c->d e Add solubilization solution (e.g., DMSO) d->e f Measure absorbance at 570 nm e->f g Calculate IC50 values f->g G a Cell Lysis and Protein Quantification b SDS-PAGE a->b c Protein Transfer to Membrane b->c d Blocking c->d e Primary Antibody Incubation d->e f Secondary Antibody Incubation e->f g Signal Detection f->g h Data Analysis g->h G DBU This compound AMPK AMPK DBU->AMPK Activates Proliferation Cell Proliferation AMPK->Proliferation Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes G DBU This compound TNFa TNF-α Production DBU->TNFa Inhibits Inflammation Inflammatory Response TNFa->Inflammation Mediates

References

Application Notes and Protocols: In Vivo Evaluation of 1,3-Dibenzylurea for Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a major clinical challenge, and the development of novel non-opioid analgesics is a critical area of research. 1,3-Dibenzylurea has been identified as a compound with potential anti-inflammatory and analgesic properties.[1][2] This document provides detailed application notes and protocols for the in vivo investigation of this compound in rodent models of inflammatory pain. The methodologies described are based on established preclinical models and provide a framework for evaluating the therapeutic potential of this compound.

Mechanism of Action

This compound is suggested to exert its anti-inflammatory and analgesic effects primarily through the inhibition of the soluble epoxide hydrolase (sEH) enzyme.[2][3] sEH is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[3] By inhibiting sEH, this compound can increase the bioavailability of EETs, which in turn helps to resolve inflammation and reduce pain.[3][4] An alternative potential mechanism involves the modulation of pro-inflammatory signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of tumor necrosis factor-alpha (TNF-α) production.[1][5]

Signaling_Pathway_of_1_3_Dibenzylurea cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Resolution Resolution of Inflammation & Analgesia EETs->Resolution DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inflammation_Pain Inflammation & Pain DHETs->Inflammation_Pain Dibenzylurea This compound Dibenzylurea->sEH Inhibits Resolution->Inflammation_Pain Reduces Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_treatment Treatment and Assessment Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Carrageenan Induction of Inflammation (e.g., Carrageenan Injection) Grouping->Carrageenan Dosing Administration of This compound or Vehicle Carrageenan->Dosing Paw_Edema Paw Edema Measurement (Plethysmometer) Dosing->Paw_Edema Pain_Behavior Pain Behavior Assessment (e.g., von Frey) Dosing->Pain_Behavior Tissue_Collection Tissue Collection for Biochemical Analysis Paw_Edema->Tissue_Collection Pain_Behavior->Tissue_Collection

References

Application Notes and Protocols for Testing 1,3-Dibenzylurea Therapeutic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for evaluating the therapeutic potential of 1,3-Dibenzylurea, a compound with known anti-inflammatory and neuroprotective properties. The protocols detailed below are designed to facilitate the investigation of its efficacy in preclinical models of neurodegenerative diseases and inflammation.

Introduction

This compound is a urea derivative that has demonstrated significant anti-inflammatory and antioxidant activities. Its therapeutic potential is primarily attributed to its ability to inhibit soluble epoxide hydrolase (sEH) and reduce the production of tumor necrosis factor-alpha (TNF-α). By inhibiting sEH, this compound increases the levels of endogenous anti-inflammatory lipids. Its inhibitory effect on TNF-α, a key pro-inflammatory cytokine, further contributes to its neuroprotective and anti-inflammatory profile. These mechanisms of action make this compound a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as other inflammatory conditions.

Animal Models for Therapeutic Evaluation

The following animal models are recommended for assessing the therapeutic effects of this compound:

  • 5xFAD Mouse Model of Alzheimer's Disease: This transgenic model exhibits key pathological features of Alzheimer's disease, including amyloid plaque deposition and cognitive deficits, making it suitable for evaluating the neuroprotective effects of this compound.

  • 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease: This neurotoxin-induced model mimics the progressive loss of dopaminergic neurons characteristic of Parkinson's disease, providing a platform to test the neurorestorative and protective capabilities of this compound.

  • Carrageenan-Induced Paw Edema Rat Model of Inflammation: This acute inflammatory model is ideal for assessing the anti-inflammatory and analgesic properties of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on compounds structurally and functionally related to this compound, providing a reference for expected therapeutic outcomes.

Table 1: Anti-Inflammatory Effects of a 1,3-Disubstituted Urea Analog in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Inhibition of Paw Edema (%)
Vehicle Control-0
1,3-bis(p-hydroxyphenyl)urea50Not significantly different from Diclofenac Sodium
1,3-bis(p-hydroxyphenyl)urea100Not significantly different from Diclofenac Sodium
1,3-bis(p-hydroxyphenyl)urea200Not significantly different from Diclofenac Sodium
Diclofenac Sodium (Positive Control)2.25Significant inhibition

Data adapted from studies on a structurally similar compound, 1,3-bis(p-hydroxyphenyl)urea, demonstrating its anti-inflammatory efficacy.

Table 2: Neuroprotective Effects of Soluble Epoxide Hydrolase Inhibitors in Neurodegenerative Disease Models

Animal ModelsEH InhibitorKey Outcome MeasureResult
5xFAD Mouse (Alzheimer's)TPPU (a urea-based sEH inhibitor)Cognitive Function (Behavioral Tests)Improved
5xFAD Mouse (Alzheimer's)TPPUβ-amyloid PathologyReduced
6-OHDA Rat (Parkinson's)XPro1595 (a TNF-α inhibitor)Dopaminergic Neuron LossPrevented
6-OHDA Rat (Parkinson's)XPro1595Motor DeficitsReduced

Data is based on studies with other urea-based sEH inhibitors and TNF-α inhibitors, suggesting the potential therapeutic targets and expected outcomes for this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound in the 5xFAD Mouse Model of Alzheimer's Disease

Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

  • 5xFAD transgenic mice (and wild-type littermates as controls)

  • This compound

  • Vehicle (e.g., 10% DMSO in corn oil)

  • Oral gavage needles

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Reagents for immunohistochemistry and ELISA

Procedure:

  • Animal Housing and Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimation before the start of the experiment.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be determined based on dose-ranging studies. A suggested starting dose, based on similar compounds, is in the range of 10-50 mg/kg.

    • Administer this compound or vehicle to the mice via oral gavage once daily for a period of 8-12 weeks, starting at an age when amyloid pathology is known to develop in this model (e.g., 3-4 months of age).

  • Behavioral Testing:

    • Conduct a battery of behavioral tests during the final weeks of treatment to assess cognitive function.

    • Morris Water Maze: Evaluate spatial learning and memory.

    • Y-Maze: Assess short-term spatial working memory.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Immunohistochemistry: Perform staining for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes, and TNF-α) in brain sections.

    • ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

Protocol 2: Evaluation of this compound in the 6-OHDA Rat Model of Parkinson's Disease

Objective: To investigate the neuroprotective and motor function-improving effects of this compound in a rat model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • 6-Hydroxydopamine (6-OHDA)

  • Desipramine and pargyline (to protect noradrenergic neurons)

  • This compound

  • Vehicle

  • Stereotaxic apparatus

  • Apomorphine or amphetamine for rotational behavior testing

  • Cylinder test apparatus

  • Reagents for tyrosine hydroxylase (TH) immunohistochemistry

Procedure:

  • Induction of Parkinson's Disease Model:

    • Administer desipramine (25 mg/kg, i.p.) and pargyline (50 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

    • Under anesthesia, perform stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere.

  • Drug Administration:

    • Begin treatment with this compound (suggested dose range 10-50 mg/kg, oral gavage) or vehicle daily, starting 24 hours after the 6-OHDA lesion and continuing for the duration of the study (e.g., 4-6 weeks).

  • Behavioral Assessment:

    • Rotational Behavior: Two weeks post-lesion, induce rotational behavior by administering apomorphine or amphetamine and record the number of contralateral rotations.

    • Cylinder Test: Assess forelimb akinesia by placing the rat in a cylinder and counting the number of times it uses its impaired and unimpaired forelimbs for wall exploration.

  • Histological Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.

Protocol 3: Evaluation of this compound in the Carrageenan-Induced Paw Edema Model

Objective: To determine the anti-inflammatory and analgesic effects of this compound in an acute inflammation model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound

  • Vehicle

  • Lambda-carrageenan (1% in sterile saline)

  • Plethysmometer

  • Von Frey filaments or hot plate for analgesia testing

Procedure:

  • Drug Administration:

    • Administer this compound (suggested dose range 10-100 mg/kg) or vehicle orally 60 minutes before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin or diclofenac) should be included.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.

  • Analgesia Assessment (Optional):

    • Assess mechanical allodynia using von Frey filaments or thermal hyperalgesia using a hot plate at various time points after carrageenan injection.

  • Biochemical Analysis:

    • At the end of the experiment, paw tissue can be collected to measure the levels of pro-inflammatory markers such as TNF-α, IL-1β, and COX-2 via ELISA or immunohistochemistry.

Visualization of Signaling Pathways and Workflows

G Experimental Workflow for 5xFAD Mouse Model cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Assessment Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Daily Oral Gavage\n(this compound or Vehicle) Daily Oral Gavage (this compound or Vehicle) Baseline Behavioral Testing->Daily Oral Gavage\n(this compound or Vehicle) Final Behavioral Testing Final Behavioral Testing Daily Oral Gavage\n(this compound or Vehicle)->Final Behavioral Testing Tissue Collection Tissue Collection Final Behavioral Testing->Tissue Collection Immunohistochemistry\n(Aβ, Iba1, GFAP, TNF-α) Immunohistochemistry (Aβ, Iba1, GFAP, TNF-α) Tissue Collection->Immunohistochemistry\n(Aβ, Iba1, GFAP, TNF-α) ELISA\n(Aβ40, Aβ42) ELISA (Aβ40, Aβ42) Tissue Collection->ELISA\n(Aβ40, Aβ42)

Caption: Workflow for testing this compound in 5xFAD mice.

G Signaling Pathway of Soluble Epoxide Hydrolase (sEH) Inhibition Arachidonic Acid Arachidonic Acid Cytochrome P450 Cytochrome P450 Arachidonic Acid->Cytochrome P450 Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic Acids (EETs) Cytochrome P450->Epoxyeicosatrienoic Acids (EETs) Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) Epoxyeicosatrienoic Acids (EETs)->Soluble Epoxide Hydrolase (sEH) Anti-inflammatory Effects Anti-inflammatory Effects Epoxyeicosatrienoic Acids (EETs)->Anti-inflammatory Effects Dihydroxyeicosatrienoic Acids (DHETs) Dihydroxyeicosatrienoic Acids (DHETs) Soluble Epoxide Hydrolase (sEH)->Dihydroxyeicosatrienoic Acids (DHETs) This compound This compound This compound->Soluble Epoxide Hydrolase (sEH) Inhibition Pro-inflammatory Effects Pro-inflammatory Effects Dihydroxyeicosatrienoic Acids (DHETs)->Pro-inflammatory Effects

Caption: Mechanism of sEH inhibition by this compound.

G TNF-α Signaling Pathway Inhibition Inflammatory Stimulus Inflammatory Stimulus Macrophage/Microglia Macrophage/Microglia Inflammatory Stimulus->Macrophage/Microglia TNF-α Production TNF-α Production Macrophage/Microglia->TNF-α Production TNF-α Receptor TNF-α Receptor TNF-α Production->TNF-α Receptor This compound This compound This compound->TNF-α Production Inhibition NF-κB Activation NF-κB Activation TNF-α Receptor->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Neuroinflammation & Neurodegeneration Neuroinflammation & Neurodegeneration Pro-inflammatory Gene Expression->Neuroinflammation & Neurodegeneration

Caption: Inhibition of the TNF-α signaling pathway.

Disclaimer: The provided protocols and quantitative data for this compound in neurodegenerative disease models are based on studies of structurally and functionally similar compounds due to a lack of specific published data for this compound in these exact models. Researchers should perform dose-response and pharmacokinetic studies to determine the optimal experimental conditions for this compound.

Formulation of 1,3-Dibenzylurea for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzylurea is a urea-based compound with demonstrated biological activities, including anti-inflammatory and analgesic properties. As with many small molecule drug candidates, its poor aqueous solubility presents a significant challenge for in vivo administration and subsequent preclinical evaluation. This document provides detailed application notes and experimental protocols for the formulation of this compound for oral, intraperitoneal, and intravenous administration in animal models. The following protocols are designed as starting points for formulation development and may require optimization based on the specific experimental needs and animal model used.

Physicochemical Properties and Solubility

Table 1: Solubility Data for this compound and a Structural Analog

CompoundSolvent/VehicleSolubility
This compoundWaterPoorly soluble
EthanolSoluble
MethanolSoluble
DMSOSoluble
1,3-DiphenylureaDMSO~ 30 mg/mL
1:20 DMSO:PBS (pH 7.2)~ 50 µg/mL

Formulation Strategies for Poorly Soluble Compounds

The formulation of poorly water-soluble compounds like this compound for in vivo administration typically involves one or more of the following strategies:

  • Co-solvent Systems: Utilizing a mixture of a primary organic solvent (e.g., DMSO) with a more biocompatible co-solvent (e.g., polyethylene glycol) and an aqueous carrier (e.g., saline).

  • Suspensions: Creating a fine dispersion of the solid compound in an aqueous vehicle, often with the aid of suspending agents (e.g., methylcellulose) and wetting agents (e.g., Tween 80).

  • Lipid-based Formulations: Dissolving the compound in oils or lipid-based excipients to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug molecule.

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for different routes of administration. It is crucial to perform small-scale pilot formulations to ensure the physical and chemical stability of the final preparation before administering it to animals.

Protocol 1: Oral Gavage Administration (Suspension)

This protocol is suitable for delivering a suspension of this compound via oral gavage.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose in sterile water

  • Tween 80

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile glass vials

Procedure:

  • Vehicle Preparation:

    • To prepare a 0.5% methylcellulose solution, heat approximately half of the required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring continuously until it is fully dispersed.

    • Add the remaining volume of cold sterile water and continue to stir until the solution becomes clear and viscous. Store at 2-8°C.

    • Before use, allow the methylcellulose solution to equilibrate to room temperature.

    • Add Tween 80 to the 0.5% methylcellulose solution to a final concentration of 0.1-0.5% (v/v) and mix thoroughly.

  • Formulation of this compound Suspension:

    • Weigh the required amount of this compound.

    • In a mortar, add a small volume of the vehicle (0.5% methylcellulose with Tween 80) to the this compound powder to form a paste. This process, known as levigation, helps in reducing the particle size and ensures uniform wetting.

    • Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is achieved.

    • Transfer the suspension to a sterile glass vial and stir continuously using a magnetic stirrer before and during administration to ensure dose uniformity.

Table 2: Example Formulation for Oral Gavage (10 mg/kg in a 10 mL/kg dose volume)

ComponentQuantity for 10 mL Formulation
This compound10 mg
0.5% Methylcellulose with 0.2% Tween 80q.s. to 10 mL
Protocol 2: Intraperitoneal (IP) Injection (Co-solvent System)

This protocol describes the preparation of a solution of this compound in a co-solvent system for intraperitoneal injection. Caution should be exercised with the concentration of organic solvents to minimize potential toxicity.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Solubilization:

    • Weigh the required amount of this compound into a sterile vial.

    • Add the required volume of DMSO to completely dissolve the compound. Gentle warming and vortexing may be applied if necessary.

  • Vehicle Preparation:

    • In a separate sterile vial, mix the required volumes of PEG 400 and sterile saline.

  • Final Formulation:

    • Slowly add the PEG 400/saline mixture to the DMSO solution containing this compound while vortexing.

    • Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of organic solvents or decreasing the final concentration of the drug.

    • The final formulation should be a clear, particle-free solution.

Table 3: Example Co-solvent Formulations for Intraperitoneal Injection

FormulationDMSO (%)PEG 400 (%)Saline (%)Notes
A104050A commonly used vehicle for poorly soluble compounds.
B53065A more diluted vehicle to reduce potential solvent toxicity.
Protocol 3: Intravenous (IV) Injection (Solubilization with Cyclodextrin)

This protocol utilizes a modified cyclodextrin to enhance the aqueous solubility of this compound for intravenous administration. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and lower toxicity compared to other cyclodextrins.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or 5% Dextrose in Water (D5W)

  • Sterile, pyrogen-free vials and syringes

  • 0.22 µm sterile filter

Procedure:

  • Vehicle Preparation:

    • Prepare a solution of HP-β-CD in sterile water for injection or D5W at a desired concentration (e.g., 20-40% w/v). Stir until the HP-β-CD is completely dissolved.

  • Complexation:

    • Add the weighed amount of this compound to the HP-β-CD solution.

    • Stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves. Sonication can be used to expedite the process.

  • Sterilization:

    • Once the this compound is fully dissolved, filter the final solution through a 0.22 µm sterile filter into a sterile vial.

Table 4: Example Formulation for Intravenous Injection

ComponentConcentration
This compoundTarget concentration (e.g., 1-5 mg/mL)
Hydroxypropyl-β-cyclodextrin20-40% (w/v)
VehicleSterile Water for Injection or D5W

Visualization of Experimental Workflows

Formulation Workflow for Oral Suspension

G cluster_0 Vehicle Preparation cluster_1 Suspension Formulation a Heat Sterile Water b Disperse Methylcellulose a->b c Add Cold Sterile Water & Stir b->c d Add Tween 80 c->d f Levigate with Vehicle d->f Use as Vehicle e Weigh this compound e->f g Gradually Add Remaining Vehicle f->g h Homogenize/Stir g->h i Ready for Oral Gavage h->i Final Suspension

Caption: Workflow for preparing an oral suspension of this compound.

Formulation Workflow for Intraperitoneal/Intravenous Solution

G cluster_0 Drug Solubilization cluster_1 Vehicle Preparation (for Co-solvent) a Weigh this compound b Dissolve in Primary Solvent (e.g., DMSO or HP-β-CD solution) a->b d Combine and Mix b->d Mix c Mix Co-solvent (e.g., PEG 400) and Aqueous Carrier (e.g., Saline) c->d e e d->e Observe for Precipitation f Sterile Filter (if for IV) e->f No Precipitation g g f->g Ready for Injection

Caption: General workflow for preparing a solution of this compound for parenteral administration.

Concluding Remarks

The successful in vivo evaluation of poorly soluble compounds like this compound is highly dependent on the development of an appropriate formulation. The protocols provided herein offer rational starting points for researchers. It is imperative to characterize the final formulation for stability and to conduct preliminary tolerability studies in the chosen animal model to ensure the safety and validity of the subsequent in vivo experiments. The choice of excipients and their concentrations should be justified and fall within acceptable limits for preclinical research.

Application Notes & Protocols for the Quantification of 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 1,3-Dibenzylurea in research and drug development settings. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a urea derivative with demonstrated anti-inflammatory and analgesic properties.[1] Its potential as a therapeutic agent necessitates reliable and validated analytical methods for its quantification in various matrices, including plant extracts and pharmaceutical formulations. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method with UV detection is a robust and widely used technique for the quantification of this compound. This method offers good sensitivity, specificity, and reproducibility.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated HPLC method for the analysis of this compound.[1]

ParameterResult
Linearity Range1.56 - 100 µg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.39 µg/mL
Limit of Quantification (LOQ)1.56 µg/mL
Precision (%RSD)< 3%
Recovery97.8% - 102.5%
Experimental Protocol: HPLC Quantification of this compound

This protocol is adapted from a validated method for the quantification of this compound in the chloroform extract of Moringa oleifera roots.[1]

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Grind shade-dried plant material (e.g., roots) to a coarse powder.

    • Extract the powdered material with chloroform (e.g., 5 L of solvent for 5 kg of material) for three consecutive days at room temperature.

    • Combine the organic layers and concentrate under a high vacuum using a rotary evaporator at a bath temperature below 50°C to yield the crude extract.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Standard Preparation

  • Primary Stock Solution: Prepare a primary stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with acetonitrile to achieve concentrations within the linear range (e.g., 1.56, 3.12, 6.25, 12.5, 25, 50, and 100 µg/mL).

3. Chromatographic Conditions

  • Instrument: HPLC system with a PDA detector.

  • Column: C18 column (e.g., Purospher®, 250 x 4 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile and water (containing 0.01% orthophosphoric acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 210 nm.

  • Retention Time: Approximately 5.9 minutes.[1]

4. Analysis

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Extraction & Dilution hplc HPLC System (C18 Column, Gradient Elution) sample_prep->hplc standard_prep Standard Solution Preparation standard_prep->hplc detection PDA Detection (210 nm) hplc->detection calibration Calibration Curve Generation detection->calibration quantification Quantification of this compound detection->quantification calibration->quantification

Caption: Workflow for the HPLC quantification of this compound.

Signaling Pathway Context

This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH).[2] The inhibition of sEH is a therapeutic strategy for managing inflammation and pain. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the levels of EETs, which in turn can suppress inflammatory signaling pathways, including those mediated by COX-2, TNF-α, and NF-κB.[2]

G cluster_pathway Inflammatory Signaling Pathway DBU This compound sEH Soluble Epoxide Hydrolase (sEH) DBU->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Metabolizes Inflammation Inflammation (COX-2, TNF-α, NF-κB) EETs->Inflammation Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Analysis of 1,3-Dibenzylurea by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzylurea is a urea derivative with documented anti-inflammatory and analgesic properties, notably identified in the roots of Moringa oleifera. It is also utilized in organic synthesis and the development of advanced materials. Accurate and robust analytical methods are crucial for its quantification in various matrices, including plant extracts and biological samples, to support research in phytochemistry, pharmacology, and drug development.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).

HPLC Method for Quantitative Analysis

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for the routine quantification of this compound. This method has been successfully applied to the analysis of plant extracts.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., Purospher®, 250 x 4 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.01% orthophosphoric acid.[1] For mass spectrometry compatibility, 0.1% formic acid should be used instead of orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 257 nm.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.56 - 100 µg/mL).[1]

  • Sample Preparation (e.g., Plant Extract):

    • Extract the plant material (e.g., dried and powdered roots of Moringa oleifera) with a suitable solvent like chloroform.

    • Evaporate the solvent and redissolve the residue in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary: HPLC-UV Method
ParameterValueReference
Retention Time5.9 min[1]
Linearity Range1.56 - 100 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.39 µg/mL[1]
Limit of Quantification (LOQ)1.56 µg/mL[1]

LC-MS Method for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices, a Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) method is recommended.

Logical Workflow for Method Selection

MethodSelection start Analytical Need for This compound quant_routine Routine Quantification in simple matrix? start->quant_routine hplc_uv Use HPLC-UV Method quant_routine->hplc_uv Yes lc_ms_need High Sensitivity/Selectivity or Complex Matrix? quant_routine->lc_ms_need No end_hplc Protocol Complete hplc_uv->end_hplc lc_ms_need->hplc_uv No lc_ms Develop LC-MS/MS Method lc_ms_need->lc_ms Yes end_lcms Protocol Complete lc_ms->end_lcms LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Filtration / Reconstitution Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Ionization ESI+ Ionization LC_Separation->Ionization MS_Analysis MS/MS Detection (MRM Mode) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

References

1,3-Dibenzylurea: A Versatile Building Block for Advanced Supramolecular Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dibenzylurea is a symmetrically disubstituted urea derivative that serves as a versatile molecular building block for the construction of advanced supramolecular materials.[1] Its rigid core, coupled with the two N-H hydrogen bond donors and the C=O hydrogen bond acceptor, facilitates the formation of robust one-dimensional hydrogen-bonding networks. This self-assembly behavior is fundamental to the development of functional materials such as organogels, which have potential applications in drug delivery, sensing, and soft electronics. The benzyl groups provide opportunities for further functionalization to tune the material's properties.

Applications in Advanced Materials

This compound and its derivatives are primarily utilized in the formation of supramolecular gels. These materials are formed through the self-assembly of the urea molecules in an organic solvent, creating a three-dimensional network that immobilizes the solvent. The properties of these gels can be tailored by modifying the structure of the dibenzylurea building block.

Key Application Areas:

  • Organogelation for Drug Delivery: The fibrous network of a this compound-based organogel can encapsulate therapeutic agents, allowing for their controlled and sustained release. The biocompatibility and biodegradability of such materials are key areas of research for pharmaceutical applications.

  • Stimuli-Responsive Materials: By incorporating responsive moieties into the benzyl side chains, materials that change their properties in response to external stimuli such as light, heat, or chemical analytes can be developed.

  • Templates for Nanomaterial Synthesis: The self-assembled fibrillar network of an organogel can act as a template for the synthesis of inorganic nanoparticles or polymers, leading to the formation of hybrid materials with unique properties.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of this compound-based organogels. Specific parameters may need to be optimized depending on the desired application and the specific derivative being used.

Protocol 1: Synthesis of this compound

Materials:

  • Benzylamine

  • Urea

  • Lewis Acid Catalyst (e.g., Zinc Chloride)

  • Organic Solvent (e.g., Toluene)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1 equivalent) and a Lewis acid catalyst (0.05 equivalents) in an organic solvent.

  • Add benzylamine (2.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The purity and identity of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Preparation of a this compound-Based Organogel

Materials:

  • This compound (or a functionalized derivative)

  • Organic Solvent (e.g., Toluene, Cyclohexane, DMSO)

Procedure:

  • Place a known amount of the this compound derivative and a specific volume of the chosen organic solvent in a sealed vial.

  • Heat the mixture until the solid is completely dissolved. This can be done in a water bath or on a hot plate with stirring.

  • Allow the solution to cool down to room temperature undisturbed.

  • Gelation is considered successful if a stable, self-standing material is formed that does not flow upon inversion of the vial.

Quantitative Data Presentation:

The gelation ability of a this compound derivative is typically assessed by determining its Minimum Gelation Concentration (MGC) and the gel-to-sol transition temperature (Tgel).

SolventMinimum Gelation Concentration (MGC) (mg/mL)Gel-to-Sol Transition Temperature (Tgel) (°C) at MGC
TolueneData not available for this compoundData not available for this compound
CyclohexaneData not available for this compoundData not available for this compound
DMSOData not available for this compoundData not available for this compound

Visualizing Supramolecular Assembly

The formation of an organogel from this compound derivatives is a hierarchical self-assembly process. This can be conceptually visualized as a workflow.

G cluster_0 Molecular Level cluster_1 Macroscopic Level A This compound Molecules B Primary Self-Assembly (Hydrogen Bonding) A->B C 1D Fibrillar Structures B->C D Entanglement of Fibers C->D E 3D Supramolecular Network D->E F Solvent Entrapment E->F G Organogel Formation F->G

Caption: Hierarchical self-assembly of this compound into an organogel.

Signaling Pathways

While this compound itself is a building block, certain natural products containing this motif have been found to possess anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α).[2] However, a detailed signaling pathway for an advanced material constructed from this compound has not been elucidated in the reviewed literature. A hypothetical pathway for a drug-releasing gel could be visualized, but it would be speculative. For drug development professionals, the interest in this compound may lie in its role as a soluble epoxide hydrolase (sEH) inhibitor, which is relevant in inflammatory pathways.

The logical workflow for investigating the bioactivity of a material derived from this compound would involve several key steps.

G A Material Synthesis (this compound derivative) B In Vitro Characterization (e.g., Drug Release Profile) A->B C Cell Culture Studies (Cytotoxicity, Efficacy) B->C D Identification of Signaling Pathway (e.g., Western Blot, qPCR) C->D E In Vivo Animal Model (Pharmacokinetics, Efficacy) D->E F Pre-clinical Development E->F

Caption: Workflow for bioactive material development.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1,3-Dibenzylurea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,3-dibenzylurea.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no this compound at all. What are the possible causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:

    • Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, zinc chloride) may be old or have been deactivated by moisture.

      • Solution: Use a fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

    • Inappropriate Reaction Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.

      • Solution: The optimal temperature for the reaction between urea and benzylamine is typically between 80°C and 120°C.[1] A temperature of 100°C has been shown to give a high yield.[1] It is advisable to monitor the reaction temperature closely.

    • Incorrect Molar Ratios of Reactants: An incorrect stoichiometric ratio of urea to benzylamine can result in incomplete conversion.

      • Solution: A molar ratio of benzylamine to urea of (2-3):1 is recommended.[1] Using an excess of benzylamine can help drive the reaction to completion.

    • Suboptimal Solvent: The choice of solvent significantly impacts the reaction. Polar aprotic solvents generally give better yields than protic or non-polar solvents.

      • Solution: Dimethylformamide (DMF) is a commonly used and effective solvent for this reaction.[1] Other polar aprotic solvents like DMSO may also be suitable.[2]

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure. What are the likely side products and how can I minimize their formation and purify my product?

  • Answer: The formation of impurities is a common issue. Here are some potential impurities and methods for their removal:

    • Unreacted Starting Materials: Residual urea or benzylamine may be present in the crude product.

      • Solution: During workup, washing the crude product with water will help remove unreacted urea.[1] Benzylamine can be removed by washing with a dilute acid solution.

    • Side Reactions: At higher temperatures, side reactions can occur. For instance, the decomposition of urea can lead to the formation of other byproducts.

      • Solution: Maintain the reaction temperature within the optimal range (80-120°C). Shorter reaction times can also minimize the formation of degradation products. A reaction time of 30 minutes has been reported to be effective.[1]

    • Purification: Recrystallization is an effective method for purifying this compound.

      • Solution: The crude product can be recrystallized from a suitable solvent. The choice of solvent depends on the solubility of this compound and the impurities. Ethanol is a commonly used solvent for the recrystallization of ureas. The general principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, which allows for the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The reaction of urea with benzylamine in the presence of a Lewis acid catalyst, such as aluminum chloride, in a polar aprotic solvent like DMF is a highly efficient and commonly employed method. This method has been reported to yield up to 95.2% of this compound.[1]

Q2: What is the role of the Lewis acid catalyst in this reaction?

A2: The Lewis acid catalyst, such as AlCl₃ or ZnCl₂, activates the carbonyl group of urea, making it more susceptible to nucleophilic attack by the amino group of benzylamine. This catalytic action facilitates the formation of the C-N bond and increases the reaction rate.

Q3: Can I perform this reaction without a solvent?

A3: While some syntheses of ureas can be performed under solvent-free conditions, the reaction between urea and benzylamine generally benefits from a solvent to ensure proper mixing and heat transfer. Using a solvent like DMF has been shown to be very effective.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at different time intervals and spotted on a TLC plate. The disappearance of the starting materials (urea and benzylamine) and the appearance of the product spot will indicate the progression of the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1Method 2 (Reported in Patent CN102219742B)[1]
Reactants Urea, BenzylamineUrea, Benzylamine
Catalyst Lewis Acid (e.g., ZnCl₂)Aluminum Chloride (AlCl₃)
Solvent DMFDMF
Temperature 150°C100°C
Reaction Time 420 min30 min
Molar Ratio (Benzylamine:Urea) 4:1(2-3):1
Yield Not specified95.2%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (from Patent CN102219742B)[1]

  • Reaction Setup: In a 250 ml four-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an argon inlet, add 20g (333.00 mmol) of urea, 85.64g (799.20 mmol) of benzylamine, 2.22g (16.65 mmol) of aluminum chloride, and 100 ml of DMF.

  • Reaction Execution: Purge the flask with argon and then heat the mixture to 100°C while stirring. Maintain this temperature for 30 minutes.

  • Work-up: After 30 minutes, cool the reaction mixture to 20°C. Pour the cooled solution into a beaker containing 50g of crushed ice and stir for 30 minutes to precipitate the product.

  • Isolation and Purification: Collect the solid product by suction filtration. Wash the solid with two 20 ml portions of water. Dry the product under vacuum to obtain this compound.

  • Characterization: The product is a white solid with a melting point of 167.2–168.3 °C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - Urea - Benzylamine - AlCl3 - DMF setup Combine Reactants in Flask prep_reactants->setup prep_glassware Dry Glassware prep_glassware->setup purge Purge with Argon setup->purge heat Heat to 100°C for 30 min purge->heat cool Cool to 20°C heat->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: 1,3-Dibenzylurea (CAS: 1466-67-7)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 1,3-Dibenzylurea.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for high-purity (99.7%+) this compound is in the range of 167.2–168.3 °C . A broad melting range or a value significantly lower than this indicates the presence of impurities.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. The general principle for a good recrystallization solvent is that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For a two-solvent system, common pairings like ethanol/water or acetone/hexanes could be explored, where this compound is soluble in the first solvent and insoluble in the second.

Q3: What are the most common synthetic routes to prepare this compound?

A3: The most common methods include the reaction of benzylamine with urea, often catalyzed by a Lewis acid, and a more modern, two-step approach involving the reaction of benzyl bromide with cyanamide, followed by oxidation with hydrogen peroxide. Other methods exist but may involve more hazardous reagents like isocyanates.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the this compound product. The disappearance of the limiting starting material spot and the appearance of a new product spot will indicate the reaction's progression.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Reaction Conditions For the benzylamine and urea method, ensure the reaction temperature is sufficiently high (e.g., 150 °C) and consider adding a Lewis acid catalyst to improve efficiency. For the cyanamide method, ensure the solvent is a polar aprotic solvent like DMSO for optimal results.
Reagent Degradation Use fresh, high-purity starting materials. Benzylamine can oxidize over time. Ensure reagents have been stored under appropriate conditions.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reagent may be required depending on the chosen synthetic route. For the cyanamide route, using 1.2 equivalents of H₂O₂ was found to be optimal.
Premature Precipitation If the product precipitates from the reaction mixture before the reaction is complete, you may need to use a more suitable solvent or a larger solvent volume to maintain solubility.

Problem 2: Low Purity of the Final Product

Possible Cause Suggested Solution
Incomplete Reaction Unreacted starting materials (e.g., benzylamine, benzyl bromide) are common impurities. Monitor the reaction via TLC until the limiting reagent is fully consumed.
Formation of Side Products Depending on the route, side products such as tribenzylamine or cyclized derivatives can form. Adjusting reaction temperature and time can help minimize their formation. Purification via recrystallization is essential.
Ineffective Purification A single recrystallization may be insufficient. Perform a second recrystallization or consider column chromatography if impurities persist. Ensure the correct solvent and technique are used.
Product "Oiling Out" During recrystallization, the product may separate as an oil instead of crystals if the solution is cooled too quickly or is supersaturated with impurities. Re-heat the solution, add a small amount of additional hot solvent until the oil redissolves, and allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1466-67-7
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Melting Point 167.2 – 168.3 °C
Boiling Point 476.9 °C at 760 mmHg
Appearance White solid / crystalline powder

Table 2: Comparison of Selected Synthetic Routes

MethodStarting MaterialsKey ConditionsReported YieldPros & Cons
Direct Reaction Benzylamine, UreaHeat (e.g., 150 °C), optional Lewis acid catalyst.~95%Pros: High yield, readily available starting materials. Cons: Requires high temperatures, potential for side products.
Cyanamide Route Benzyl Bromide, Cyanamide, H₂O₂Two steps: 1) Reaction in MeCN at 80°C. 2) Oxidation with H₂O₂ in DMSO at room temp.~85%Pros: "Green" oxidant (H₂O₂), mild conditions for the second step. Cons: Two-step process, involves benzyl bromide (a lachrymator).

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Direct Reaction of Benzylamine and Urea

This protocol is adapted from a high-yield patented method.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (2.0 moles) and urea (1.0 mole).

  • Heating: Heat the reaction mixture to 150 °C with vigorous stirring. Ammonia gas will evolve during the reaction. Ensure the setup is in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the urea is consumed (typically 3-5 hours).

  • Cooling & Precipitation: Cool the reaction mixture to room temperature (approx. 25 °C). The product will begin to solidify.

  • Workup: Pour the cooled mixture into a beaker containing crushed ice and water. Stir for 30 minutes to fully precipitate the solid product.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with water (2 x 50 mL).

  • Drying: Dry the product in a vacuum oven to obtain crude this compound.

  • Purification: Proceed with recrystallization as described in Protocol 2.

cluster_synthesis Synthesis cluster_workup Workup & Isolation s1 Combine Benzylamine and Urea s2 Heat to 150°C (3-5 hours) s1->s2 s3 Monitor via TLC s2->s3 w1 Cool to RT s3->w1 Reaction Complete w2 Precipitate in Ice/Water w1->w2 w3 Vacuum Filtration w2->w3 w4 Wash with Water w3->w4 w5 Dry Crude Product w4->w5

Caption: Workflow for the synthesis of this compound from benzylamine and urea.

Protocol 2: Purification by Recrystallization

This protocol outlines the standard procedure for purifying crude this compound using a single solvent system.

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hotplate until it boils and the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass.

  • Analysis: Determine the melting point and weigh the final product to calculate the percent yield.

start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool Impurities Removed hot_filter->cool No Impurities ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Ethanol vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Logic Diagram

This diagram provides a logical flow to diagnose and solve common experimental issues.

cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Experiment Complete: Analyze Product check_yield Is Yield > 80%? start->check_yield check_purity Is Melting Point 167-169°C? check_yield->check_purity Yes yield_cause1 Check Reaction Conditions (Temp, Time) check_yield->yield_cause1 No purity_cause1 Incomplete Reaction? (Check TLC) check_purity->purity_cause1 No success Success: High Yield & Purity check_purity->success Yes yield_cause2 Verify Reagent Purity & Stoichiometry yield_cause1->yield_cause2 yield_cause3 Optimize Workup/ Purification Steps yield_cause2->yield_cause3 purity_cause2 Ineffective Recrystallization? (Re-crystallize or change solvent) purity_cause1->purity_cause2 purity_cause3 Side Product Formation? (Adjust conditions) purity_cause2->purity_cause3

Caption: A troubleshooting decision tree for optimizing this compound synthesis.

Common impurities and byproducts in 1,3-Dibenzylurea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dibenzylurea.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • From Benzylamine and Urea: This is a common and cost-effective method involving the reaction of two equivalents of benzylamine with one equivalent of urea, typically in the presence of a Lewis acid catalyst at elevated temperatures.

  • From Benzyl Isocyanate and Benzylamine: This route involves the reaction of benzyl isocyanate with benzylamine. This method is often faster and proceeds under milder conditions but benzyl isocyanate is a more hazardous and expensive starting material.

Q2: What are the expected melting point and spectroscopic data for pure this compound?

A2: Pure this compound is a white solid. The expected analytical data are summarized in the table below.

ParameterExpected Value
Melting Point167-169 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 7.40-7.29 (m, 10H), 4.75 (dd, 4H), 4.46 (d, 2H)
¹³C NMR (DMSO-d₆)δ 158.8, 139.3, 128.8, 127.4, 44.5
Molecular Weight240.30 g/mol

Q3: How can I assess the purity of my synthesized this compound?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a C18 column is suitable.[1] A typical mobile phase consists of a gradient of acetonitrile and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[2] The purity is determined by the area percentage of the main peak corresponding to this compound.

Troubleshooting Guides

Below are troubleshooting guides for the two primary synthetic routes to this compound.

Route 1: Synthesis from Benzylamine and Urea

This section provides troubleshooting for the synthesis of this compound from benzylamine and urea.

Experimental Protocol

A representative experimental protocol is as follows:

  • In a reaction flask, combine urea (1 equivalent), benzylamine (2-3 equivalents), and a Lewis acid catalyst (e.g., aluminum chloride, 0.02-0.08 equivalents) in an organic solvent such as DMF.

  • Heat the reaction mixture to 80-120 °C for 10-50 minutes.[3]

  • After the reaction is complete, cool the mixture and add it to ice water to precipitate the product.

  • Stir the mixture to facilitate crystallization.

  • Collect the solid product by filtration, wash with water, and dry under a vacuum.[3]

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature and time. A higher temperature or longer reaction time may be necessary, but be aware of potential side reactions. - Ensure the Lewis acid catalyst is fresh and anhydrous.
Product is an oil or does not solidify - Presence of unreacted benzylamine. - Insufficient cooling during precipitation.- Ensure the product is thoroughly washed with water to remove any remaining benzylamine. - Use an ice bath and allow sufficient time for crystallization. Scratching the inside of the flask with a glass rod may induce crystallization.
Presence of multiple spots on TLC/peaks in HPLC - Unreacted starting materials (benzylamine, urea). - Formation of benzylurea (monosubstituted product). - Formation of biuret-type impurities from side reactions of urea.- Ensure the correct stoichiometry of reactants is used. An excess of benzylamine can help drive the reaction to the disubstituted product. - Purify the crude product by recrystallization from a suitable solvent like ethanol. - For persistent impurities, column chromatography on silica gel may be necessary.

Logical Workflow for Troubleshooting Route 1

Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete->Optimize Yes Purification Check Purification Step Incomplete->Purification No Optimize->Check_Completion Recrystallize Recrystallize from Ethanol Purification->Recrystallize Chromatography Column Chromatography Recrystallize->Chromatography Impurities Persist Success Pure this compound Recrystallize->Success Pure Product Chromatography->Success

Caption: Troubleshooting workflow for the synthesis of this compound from benzylamine and urea.

Route 2: Synthesis from Benzyl Isocyanate and Benzylamine

This section provides troubleshooting for the synthesis of this compound from benzyl isocyanate and benzylamine.

Experimental Protocol

A general experimental protocol is as follows:

  • Dissolve benzylamine (1 equivalent) in a suitable anhydrous solvent (e.g., THF, dichloromethane) in a reaction flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of benzyl isocyanate (1 equivalent) in the same solvent to the cooled benzylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product, typically by recrystallization.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup.- Ensure the reaction goes to completion by monitoring with TLC. - Be careful during solvent removal and recrystallization to minimize product loss.
Formation of a white precipitate that is difficult to dissolve - Formation of benzyl isocyanate dimer (uretdione) or trimer (isocyanurate).- Add the benzyl isocyanate solution slowly to the benzylamine solution at a low temperature to minimize self-reaction. - Use a slight excess of benzylamine to ensure all the isocyanate reacts. - These byproducts can often be removed by recrystallization from a suitable solvent, as they may have different solubilities than the desired product.
Product degradation - Thermal decomposition at high temperatures. 1,3-disubstituted ureas can thermally decompose back to the isocyanate and amine, or form biuret-type structures.[4][5]- Avoid excessive heating during the reaction and purification steps. - If heating is required for recrystallization, use the minimum temperature necessary to dissolve the solid.

Logical Workflow for Troubleshooting Route 2

Start Low Yield or Impure Product Check_TLC Analyze Crude Product by TLC/HPLC Start->Check_TLC Side_Products Side Products Present? Check_TLC->Side_Products Optimize_Addition Optimize Addition (Slow, Low Temp) Side_Products->Optimize_Addition Yes Purification Check Purification Side_Products->Purification No Check_Stoichiometry Check Stoichiometry Optimize_Addition->Check_Stoichiometry Check_Stoichiometry->Check_TLC Recrystallize Recrystallize Purification->Recrystallize Success Pure this compound Recrystallize->Success

Caption: Troubleshooting workflow for the synthesis of this compound from benzyl isocyanate.

References

Technical Support Center: Purification of 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,3-Dibenzylurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Q1: My this compound will not fully dissolve in the recrystallization solvent, even at boiling point. What should I do?

A1: This indicates that the solvent is not suitable or you are not using a sufficient volume.

  • Solution 1: Increase Solvent Volume. Gradually add more of the hot recrystallization solvent to the flask until the solid completely dissolves. It is crucial to add the minimum amount of boiling solvent necessary to achieve a saturated solution to ensure good recovery.

  • Solution 2: Change the Solvent. If a very large volume of the current solvent is required, it may not be an ideal choice. This compound is reported to be soluble in organic solvents like ethanol and acetone.[1] Consider switching to a solvent in which the compound has higher solubility at elevated temperatures. A mixed solvent system, such as ethanol/water, can also be effective. Start by dissolving the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.

Q2: After cooling my recrystallization solution, no crystals have formed. What is the problem?

A2: This is a common issue, often due to supersaturation or using too much solvent.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

  • Solution 2: Reduce Solvent Volume. If inducing crystallization does not work, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solution 3: Cool to a Lower Temperature. If crystals do not form at room temperature, try cooling the flask in an ice bath.

Q3: My recrystallization has resulted in an oil forming instead of crystals. How can I fix this?

A3: Oiling out occurs when the solute comes out of solution above its melting point.

  • Solution 1: Reheat and Add More Solvent. Heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool slowly.

  • Solution 2: Change Solvent System. The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes prevent oiling out.

Q4: The purity of my this compound did not improve after recrystallization. Why?

A4: This can happen if the impurities have similar solubility to this compound in the chosen solvent or if the cooling process was too rapid.

  • Solution 1: Slow Down the Cooling. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solution 2: Choose a Different Solvent. The chosen solvent may not be effective at separating the specific impurities present. Experiment with different solvents to find one that dissolves the impurities well at all temperatures while dissolving this compound primarily when hot.

  • Solution 3: Perform a Second Recrystallization. A second recrystallization from the same or a different solvent can often significantly improve purity.

Column Chromatography Troubleshooting

Q5: I am running a silica gel column, but my this compound is not eluting from the column. What should I do?

A5: This indicates that the eluent (mobile phase) is not polar enough to move the compound down the column.

  • Solution: Increase Eluent Polarity. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A common starting point for N,N'-disubstituted ureas is a mixture of hexane and ethyl acetate.

Q6: My this compound is eluting too quickly from the column, resulting in poor separation from impurities.

A6: This suggests that the mobile phase is too polar.

  • Solution: Decrease Eluent Polarity. Reduce the proportion of the more polar solvent in your eluent mixture. For instance, if you are using a 50:50 hexane/ethyl acetate mixture, try changing to 70:30 or 80:20 hexane/ethyl acetate.

Q7: The separation of this compound from an impurity is very poor, even after optimizing the eluent system.

A7: This can occur if the impurity has a very similar polarity to your target compound.

  • Solution 1: Try a Different Solvent System. Sometimes, changing the solvents in the mobile phase, even if the overall polarity is similar, can improve separation. For example, replacing ethyl acetate with acetone or dichloromethane in a hexane-based system can alter the selectivity.

  • Solution 2: Use a Different Stationary Phase. If separation on silica gel is not effective, consider using a different stationary phase, such as alumina.

  • Solution 3: Recrystallize the Mixed Fractions. Collect the fractions containing both this compound and the impurity and attempt to separate them by recrystallization.

Frequently Asked Questions (FAQs)

Q8: What are the most common impurities in crude this compound?

A8: The most likely impurities depend on the synthetic route. If synthesized from urea and benzylamine, common impurities include:

  • Unreacted Benzylamine: A primary amine that is more polar than the product.

  • Unreacted Urea: Very polar and usually removed during workup.

  • Monobenzylurea: An intermediate in the reaction.

  • Side products from Chan-Lam coupling reactions may also be present, which could include various N-benzylated species.[2]

Q9: What is a good solvent for recrystallizing this compound?

Q10: What is a recommended starting mobile phase for silica gel column chromatography of this compound?

A10: A good starting point for the purification of N,N'-disubstituted ureas on silica gel is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 90:10 hexane/ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the elution by Thin Layer Chromatography (TLC).

Q11: How can I monitor the progress of my column chromatography?

A11: Thin Layer Chromatography (TLC) is the most common method.[1]

  • Collect small fractions of the eluent in separate test tubes.

  • Spot a small amount of each fraction onto a TLC plate.

  • Also spot your crude starting material and, if available, a pure standard of this compound.

  • Develop the TLC plate in a suitable solvent system (often the same as or slightly more polar than the column eluent).

  • Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent.

  • Combine the fractions that contain only the pure this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterLow[1]
EthanolSoluble[1]
AcetoneSoluble[1]

Table 2: General Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood general-purpose solvent for recrystallization of ureas.
Methanol65PolarSimilar to ethanol, but with a lower boiling point.
Acetone56PolarGood solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumA less polar option that can be effective.
Toluene111NonpolarCan be used for less polar compounds, but has a high boiling point.
Hexane69NonpolarGenerally a poor solvent for ureas, but can be used as an anti-solvent in a mixed solvent system.
Water100Very PolarThis compound has low solubility; can be used as an anti-solvent with a miscible organic solvent like ethanol.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various mixtures of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Column_Chromo Column Chromatography Crude->Column_Chromo Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry Pure Pure this compound Dry->Pure Analyze Analyze Fractions (TLC) Column_Chromo->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_dissolution Problem: Incomplete Dissolution cluster_crystallization Problem: No Crystal Formation cluster_oiling Problem: Oiling Out Start Recrystallization Issue Incomplete_Dissolution Solid not dissolving? Start->Incomplete_Dissolution No_Crystals No crystals upon cooling? Start->No_Crystals Oiling_Out Oil formed instead of crystals? Start->Oiling_Out Add_Solvent Add more hot solvent Incomplete_Dissolution->Add_Solvent Change_Solvent Change to a better solvent Incomplete_Dissolution->Change_Solvent Induce Induce crystallization (scratch/seed) No_Crystals->Induce Reduce_Solvent Reduce solvent volume No_Crystals->Reduce_Solvent Cool_Further Cool to a lower temperature No_Crystals->Cool_Further Reheat_Add_Solvent Reheat and add more solvent Oiling_Out->Reheat_Add_Solvent Change_Solvent_System Change solvent system Oiling_Out->Change_Solvent_System

References

Technical Support Center: Purification of 1,3-Dibenzylurea via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the recrystallization of 1,3-Dibenzylurea. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guidance to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. To test potential solvents, place a small amount of your crude this compound in a test tube and add a few drops of the solvent. If it dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. If it is insoluble at room temperature, gently heat the mixture. If the compound dissolves upon heating and then precipitates upon cooling, the solvent is a good candidate.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the solution is supersaturated or if the cooling rate is too rapid. To remedy this, try reheating the solution and adding a small amount of additional solvent to decrease the concentration. Then, allow the solution to cool more slowly. Seeding the solution with a small crystal of pure this compound can also help to induce proper crystallization.

Q4: I am getting a very low yield of purified product. What are the possible reasons?

A4: A low yield can result from several factors. Using an excessive amount of solvent will lead to a significant portion of your compound remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Additionally, premature crystallization during a hot filtration step can lead to product loss. Ensure your filtration apparatus is pre-heated. Finally, some product loss is inherent to the recrystallization process as no solute is completely insoluble in the cold solvent.

Data Presentation: Solvent Selection Guide for Diaryl Ureas

Due to the lack of specific quantitative solubility data for this compound, the following table provides a qualitative guide to solvent selection based on the properties of similar diaryl ureas. It is crucial to experimentally verify the ideal solvent for your specific sample.

Solvent SystemSuitability for Diaryl UreasKey Considerations
Single Solvents
EthanolOften a good choice.Good balance of polarity for many diaryl ureas.
MethanolPotentially suitable.Similar to ethanol but may have slightly different solubility characteristics.
IsopropanolCan be effective.Lower polarity than ethanol and methanol.
AcetoneMay be too strong of a solvent.High solubility at room temperature can lead to low recovery.
Ethyl AcetateLess commonly used.May be suitable for less polar diaryl ureas.
WaterGenerally a poor solvent.Diaryl ureas typically have low water solubility.
Mixed Solvents
Ethanol/WaterA versatile system.The ratio can be adjusted to achieve optimal solubility.
Acetone/HexaneCan be used for less polar compounds.Acetone provides solubility, while hexane acts as the anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (General Procedure)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue to add the solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization of this compound (General Procedure)
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a second solvent in which the compound is insoluble (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the first solvent (ethanol) until the turbidity just disappears.

  • Crystallization and Isolation: Follow steps 3-7 from the single-solvent recrystallization protocol above.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes seed Add Seed Crystal oiling_out->seed No (No Precipitation) low_yield Low Yield? end Pure Product low_yield->end No (Acceptable Yield) concentrate Concentrate Solution (Evaporate Solvent) low_yield->concentrate Yes collect->low_yield slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool seed->cool check_solvent Re-evaluate Solvent Choice seed->check_solvent Still No Crystals concentrate->cool check_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting 1,3-Dibenzylurea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-dibenzylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving the synthesis of this compound, a valuable compound in various research and development applications.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound can be synthesized through several common pathways:

  • From Benzylamine and Urea: This method involves the reaction of benzylamine with urea, often with heating. The use of a Lewis acid catalyst can improve reaction times and conditions.[4]

  • From Benzyl Isocyanate and Benzylamine: The reaction between benzyl isocyanate and benzylamine is a straightforward method for forming the urea linkage. Benzyl isocyanate can be generated in situ from benzyl azide.[5][6]

  • Via N,N-Dibenzyl Cyanamides: A two-step method where N,N-dibenzyl cyanamides are first synthesized and then oxidized, for example with hydrogen peroxide, to form N,N-functionalized ureas.[7]

  • Reductive Carbonylation: More complex methods, such as the palladium-catalyzed reductive carbonylation of nitrobenzene, can also be employed, though these are less common in standard laboratory settings.[8]

Q2: My reaction of benzylamine and urea is giving a very low yield. What are the likely causes?

A2: Low yields in the benzylamine and urea reaction can stem from several factors:

  • Inadequate Temperature: The reaction often requires heating. A temperature of 150°C has been reported in some protocols, while others using a Lewis acid catalyst operate at 80-120°C.[4] Ensure your reaction temperature is appropriate for your specific conditions.

  • Incorrect Stoichiometry: The molar ratio of benzylamine to urea is crucial. Ratios of 2:1 to 3:1 (benzylamine:urea) are typically recommended.[4] An excess of benzylamine is often used.

  • Absence of Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis acid (e.g., aluminum chloride, boron trifluoride) can significantly reduce reaction times from several hours to under an hour.[4]

  • Reaction Time: Without a catalyst, the reaction can be slow, potentially requiring up to 7 hours.[4] Ensure sufficient reaction time, monitoring progress with techniques like Thin Layer Chromatography (TLC).

  • Solvent Choice: While some reactions are run neat, the choice of solvent can be important. Polar aprotic solvents may be beneficial.

Q3: I am observing the formation of byproducts. What are they and how can I minimize them?

A3: A common byproduct in the reaction of primary amines with urea is the symmetrical diarylurea, in this case, potentially leading to side reactions if not properly controlled. In analogous reactions for 1,3-diphenylurea, carbanilide is a known byproduct.[9] To minimize byproducts:

  • Control Reaction Temperature: Overheating can lead to decomposition or side reactions.

  • Optimize Stoichiometry: Ensure the correct molar ratios of reactants.

  • Purification: Proper workup and purification are essential. This compound is a solid, and crystallization is a common purification method. Washing with appropriate solvents can remove unreacted starting materials and soluble impurities.[4]

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving low yields in your this compound synthesis.

Problem: Low Yield in Benzylamine and Urea Reaction

Possible Cause 1: Suboptimal Reaction Conditions

  • Solution: Systematically vary the reaction temperature and time. Monitor the reaction progress by TLC to determine the optimal endpoint. Consider the use of a Lewis acid catalyst to improve efficiency.

ParameterRecommended RangeNotes
Temperature80 - 150 °CLower temperatures may be used with a catalyst.[4]
Benzylamine:Urea Ratio2:1 to 3:1An excess of benzylamine is common.[4]
Catalyst (Lewis Acid)0.02 - 0.08 molar eq. to ureaCan reduce reaction time significantly.[4]
Reaction Time10 - 50 minutes (with catalyst)Up to 7 hours without a catalyst.[4]

Possible Cause 2: Inefficient Work-up and Purification

  • Solution: Review your isolation procedure. This compound is a solid. The reaction mixture can be cooled and quenched with ice water to induce crystallization.[4] Ensure the solid is thoroughly washed to remove impurities. Recrystallization from a suitable solvent can further improve purity and isolated yield.

Problem: Low Yield in Isocyanate-Based Synthesis

Possible Cause 1: Incomplete Formation of Benzyl Isocyanate

  • Solution: If you are generating benzyl isocyanate in situ (e.g., from benzyl azide), ensure this preliminary reaction goes to completion. The conversion of benzyl azide to benzyl isocyanate can be influenced by solvent and temperature. Acetonitrile (MeCN) has been shown to be an effective solvent.[5]

ParameterRecommended ConditionNotes
SolventAcetonitrile (MeCN)Toluene is also a viable option.[5]
Temperature50 - 70 °CComplete conversion has been observed at 50 °C in MeCN.[5]

Possible Cause 2: Side Reactions of the Isocyanate

  • Solution: Isocyanates are reactive intermediates. Ensure that your reaction is free from water, which can react with the isocyanate to form an unstable carbamic acid that decomposes to the amine and carbon dioxide. Use dry solvents and reagents.

Experimental Protocols

Synthesis of this compound from Benzylamine and Urea with a Lewis Acid Catalyst

Methodology based on a patented procedure for N,N'-sym-Dibenzylurea.[4]

  • To a reaction vessel, add urea (1 molar equivalent), benzylamine (2-3 molar equivalents), and a Lewis acid such as aluminum chloride or boron trifluoride (0.02-0.08 molar equivalents) in an organic solvent.

  • Heat the reaction mixture to 80-120°C for 10-50 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 15-40°C.

  • Add crushed ice to the mixture and stir to induce crystallization of the product.

  • Filter the solid product and wash it with water.

  • Dry the white solid under vacuum to obtain this compound.

Synthesis of a 1,3-Disubstituted Urea from an Isocyanate

Representative procedure based on the synthesis of urea derivatives from alkyl isocyanates.[5]

  • Prepare a solution of the alkyl isocyanate (1 molar equivalent) in acetonitrile (MeCN).

  • Add the amine (2 molar equivalents) to the isocyanate solution.

  • Heat the reaction mixture. For microwave-assisted synthesis, irradiate at 70°C for 3 hours.[6]

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • The resulting residue can be further purified, for example, by dissolving in methanol and treating with an ion-exchange resin to remove any ionic impurities.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the synthesis of this compound from benzylamine and urea.

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Review Reaction Parameters start->check_reaction check_workup Evaluate Work-up & Purification start->check_workup temp Temperature Correct? check_reaction->temp precipitation Precipitation Complete? check_workup->precipitation ratio Stoichiometry Correct? temp->ratio Yes adjust_temp Adjust Temperature (80-150°C) temp->adjust_temp No catalyst Catalyst Used? ratio->catalyst Yes adjust_ratio Adjust Ratio (2-3:1 Amine:Urea) ratio->adjust_ratio No time Sufficient Reaction Time? catalyst->time Yes add_catalyst Consider Adding Lewis Acid catalyst->add_catalyst No increase_time Increase Reaction Time & Monitor time->increase_time No success Yield Improved time->success Yes adjust_temp->ratio adjust_ratio->catalyst add_catalyst->time increase_time->success washing Washing Adequate? precipitation->washing Yes optimize_precip Optimize Crystallization (e.g., cool to 0°C) precipitation->optimize_precip No improve_washing Improve Washing Technique washing->improve_washing No washing->success Yes optimize_precip->washing improve_washing->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Addressing solubility issues of 1,3-Dibenzylurea in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-Dibenzylurea. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experimental workflows. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule and, as such, exhibits poor solubility in aqueous solutions. Its solubility is significantly better in organic solvents. The bulky benzyl groups contribute to its non-polar nature, making it challenging to dissolve directly in aqueous buffers.

Q2: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. What is the recommended procedure?

A2: Direct dissolution in aqueous buffers is not recommended. The standard and most effective method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous experimental medium.

Q3: Which organic solvents are recommended for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for preparing stock solutions of poorly soluble urea-based compounds. For a structurally similar compound, 1,3-Diphenylurea, the solubility in DMSO is approximately 30 mg/mL. This provides a good starting point for preparing a stock solution of this compound. Other organic solvents like ethanol and methanol can also be used, though the solubility is generally lower.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A4: This phenomenon, known as "solvent shifting," is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are several strategies to mitigate precipitation:

  • Optimize the final concentration: The final concentration of this compound in your assay may be exceeding its kinetic solubility limit in the final aqueous/organic solvent mixture. Consider lowering the final concentration.

  • Control the organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible to avoid solvent-induced artifacts in your experiment, yet high enough to maintain the solubility of your compound. A final DMSO concentration of less than 1%, and ideally below 0.5%, is generally recommended for cell-based assays.

  • Use rapid mixing: Add the DMSO stock solution to your aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.

  • Consider co-solvents: The addition of a small amount of a water-miscible co-solvent to your final aqueous buffer can sometimes improve the solubility of hydrophobic compounds.

  • Gentle warming: Gently warming the aqueous buffer to 37°C before adding the stock solution may slightly increase the solubility of this compound. However, ensure that the compound is stable at this temperature and that the temperature is compatible with your experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
This compound powder does not dissolve in the organic solvent. The concentration is too high for the chosen solvent.- Try reducing the concentration of the stock solution. - Use a stronger organic solvent (e.g., DMSO or DMF). - Apply gentle warming and sonication to aid dissolution.
The compound precipitates immediately upon dilution of the organic stock into the aqueous buffer. The compound has exceeded its kinetic solubility in the final assay medium.- Lower the final concentration of this compound. - Increase the final concentration of the organic solvent slightly, while staying within the tolerance limits of your assay. - Ensure rapid and thorough mixing upon dilution.
The solution becomes cloudy or shows precipitation over time. The compound is not stable in the aqueous solution at the tested concentration and temperature.- Prepare fresh dilutions of the compound for each experiment. - Determine the time window in which the compound remains in solution under your assay conditions. - Store the prepared aqueous solution at the appropriate temperature and use it promptly.
Inconsistent results or high variability between replicate experiments. Inconsistent dissolution or precipitation of the compound.- Ensure the stock solution is fully dissolved before each use. - Visually inspect all solutions for any signs of precipitation before use. - Prepare a fresh batch of stock solution if the current one has been stored for an extended period or subjected to multiple freeze-thaw cycles.

Quantitative Data Summary

While experimentally determined quantitative solubility data for this compound is limited in the public domain, the following table provides an estimated and qualitative summary based on the solubility of structurally similar compounds and general principles of organic chemistry.

Solvent Solubility (Estimated/Qualitative) Notes
Water Very Low / InsolubleDirect dissolution is not feasible for most applications.
Phosphate-Buffered Saline (PBS, pH 7.4) Very Low / InsolubleSimilar to water, direct dissolution is challenging.
Dimethyl Sulfoxide (DMSO) High (estimated ~30 mg/mL)Recommended for preparing concentrated stock solutions.
Dimethylformamide (DMF) HighAn alternative to DMSO for stock solution preparation.
Ethanol ModerateCan be used, but may not achieve as high a concentration as DMSO or DMF.
Methanol ModerateSimilar to ethanol.
Acetone ModerateAnother potential solvent for stock preparation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Add Solvent: Transfer the weighed powder to a sterile vial. Add the calculated volume of DMSO to achieve the desired concentration.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Repeat vortexing and visual inspection.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the maximum concentration at which this compound remains in solution in a specific aqueous buffer after dilution from a DMSO stock.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent if using a spectrophotometric method for detection)

  • Multichannel pipette

  • Plate reader or other analytical instrument for quantification

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of your DMSO stock solution with your aqueous buffer. For example, you can perform a 2-fold serial dilution to test a range of final concentrations.

  • Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Visual Inspection: After incubation, visually inspect each well for any signs of precipitation (cloudiness or visible particles).

  • Quantification (Optional but Recommended): To obtain a more quantitative measure, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectroscopy if the compound has a chromophore).

  • Determine Kinetic Solubility: The highest concentration at which no precipitation is observed is considered the kinetic solubility under the tested conditions.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock mix Rapid Mixing stock->mix aq_buffer Aqueous Buffer aq_buffer->mix final_solution Final Working Solution mix->final_solution precipitation Precipitation? final_solution->precipitation adjust_conc Adjust Concentration / Solvent Ratio precipitation->adjust_conc Yes adjust_conc->mix

Caption: Experimental workflow for preparing this compound solutions.

logical_relationship compound This compound Properties hydrophobic Hydrophobic Nature compound->hydrophobic poor_aq_sol Poor Aqueous Solubility hydrophobic->poor_aq_sol good_org_sol Good Organic Solubility hydrophobic->good_org_sol dilute Dilute into Aqueous Buffer poor_aq_sol->dilute stock_sol Prepare Organic Stock (e.g., DMSO) good_org_sol->stock_sol strategy Solubilization Strategy strategy->stock_sol stock_sol->dilute soluble Soluble Working Solution dilute->soluble precipitate Precipitation dilute->precipitate outcome Experimental Outcome

Caption: Logical relationships in addressing solubility issues.

Degradation pathways of 1,3-Dibenzylurea under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,3-Dibenzylurea under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of analogous compounds and general principles of urea chemistry, this compound is susceptible to degradation through several pathways, including thermal degradation, hydrolysis (acidic and basic), photodegradation, and oxidation. The predominant pathway will depend on the specific experimental conditions.

Q2: What are the expected major degradation products of this compound?

A2: The primary degradation products vary depending on the pathway:

  • Thermal Degradation: Benzylamine and benzyl isocyanate are the major products.

  • Hydrolysis: Under acidic or basic conditions, the urea bond is cleaved to form benzylamine and carbon dioxide (via the unstable carbamic acid intermediate).

  • Photodegradation: A mixture of products can be expected, including benzylamine, and products resulting from the oxidation of the benzyl groups (e.g., benzaldehyde, benzoic acid).

  • Oxidative Degradation: This can lead to the formation of various oxidized products, including the potential for cleavage of the benzyl groups and modification of the urea moiety.

Q3: Which experimental factors most significantly impact the degradation rate of this compound?

A3: Several factors can significantly influence the degradation rate:

  • Temperature: Higher temperatures accelerate thermal degradation and hydrolysis rates.

  • pH: The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions typically increasing the rate compared to neutral conditions.

  • Light Exposure: The intensity and wavelength of light are critical for photodegradation. The presence of photosensitizers can also accelerate this process.

  • Oxidizing Agents: The concentration and type of oxidizing agent will dictate the rate and extent of oxidative degradation.

  • Solvent: The polarity and protic nature of the solvent can influence reaction rates and pathways.

Troubleshooting Guides

Issue 1: Low or No Degradation Observed
Possible Cause Troubleshooting Step
Insufficiently harsh conditions For thermal studies, increase the temperature. For hydrolysis, use a stronger acid or base concentration. For photodegradation, increase light intensity or exposure time. For oxidation, increase the concentration of the oxidizing agent.
Incorrect solvent Ensure the solvent is appropriate for the desired reaction. For hydrolysis, aqueous or protic co-solvents are necessary.
Low purity of starting material Verify the purity of the this compound. Impurities may inhibit degradation or interfere with analysis.
Analytical method not sensitive enough Optimize the analytical method (e.g., HPLC, GC-MS) to detect low levels of degradation products.
Issue 2: Unexpected Degradation Products
Possible Cause Troubleshooting Step
Secondary reactions of primary products Benzyl isocyanate is reactive and can undergo further reactions. Analyze samples at earlier time points to identify primary products before they react further.
Presence of contaminants Ensure all glassware and reagents are free from contaminants that could catalyze side reactions.
Complex degradation pathway The observed products may be the result of a multi-step degradation pathway. Consider using techniques like LC-MS/MS to identify and characterize intermediates.
Solvent participation in the reaction Some solvents can react with the starting material or degradation products under certain conditions. Choose an inert solvent if this is suspected.
Issue 3: Poor Mass Balance in Quantitative Analysis
Possible Cause Troubleshooting Step
Formation of non-volatile or insoluble products Some degradation products may not be detectable by the chosen analytical method (e.g., GC for non-volatile compounds). Use a combination of analytical techniques (e.g., HPLC, LC-MS) to account for all components.
Adsorption of products to glassware Silanize glassware to prevent adsorption of polar compounds.
Incomplete extraction of products Optimize the extraction procedure to ensure all degradation products are recovered from the reaction mixture.
Degradation of analytical standards Check the stability of the analytical standards under the storage and analysis conditions.

Data Presentation

Thermal Degradation of 1,3-Diphenylurea (as an analog for this compound)

The following table summarizes the quantitative data from a study on the thermal degradation of 1,3-diphenylurea (DPU), which serves as a good model for this compound. The primary products are phenyl isocyanate and aniline.[1]

Temperature (°C)DPU Conversion (mol%)Phenyl Isocyanate Yield (mol%)Aniline Yield (mol%)Phenyl Isocyanate Selectivity (mol%)Aniline Selectivity (mol%)
35070~60-70~60-70~100>90
400>80~70-85~70-85~100>90
45090~85-97~85-97~100>90

Data adapted from a study on 1,3-diphenylurea conducted in a flow reactor with a 1 wt.% solution in γ-valerolactone (GVL).[1]

Experimental Protocols

Protocol 1: Thermal Degradation Study

This protocol is adapted from studies on the thermal degradation of 1,3-diphenylurea.[2]

  • Sample Preparation: Prepare a 1 wt.% solution of this compound in a high-boiling, inert solvent such as γ-valerolactone (GVL).

  • Reaction Setup: Use a continuous flow reactor or a sealed, high-temperature reaction vessel. For a flow reactor, set the desired flow rate (e.g., 1 mL/min).

  • Temperature Control: Heat the reactor to the desired temperature (e.g., 350°C, 400°C, 450°C).

  • Sample Collection: Collect samples of the reaction mixture at regular intervals. If using a flow reactor, allow the system to reach a steady state before collecting samples.

  • Quenching: Immediately cool the collected samples in an ice bath to stop the reaction.

  • Analysis: Analyze the samples by HPLC or GC-MS to quantify the remaining this compound and the formation of benzylamine and benzyl isocyanate. A derivatization step for benzyl isocyanate may be necessary for GC analysis.

Protocol 2: Hydrolytic Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl), a basic solution (e.g., 0.1 M NaOH), and a neutral solution (e.g., purified water).

  • Incubation: Incubate the vials at a constant temperature (e.g., 50°C).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Neutralize the acidic and basic samples by adding an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by HPLC to determine the concentration of this compound and its degradation products.

Protocol 3: Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile/water mixture).

  • Reaction Setup: Place the solution in a quartz cuvette or a photoreactor equipped with a specific light source (e.g., a xenon lamp to simulate sunlight or a UV lamp).

  • Irradiation: Expose the sample to the light source. A control sample should be kept in the dark at the same temperature.

  • Sample Collection: Withdraw aliquots at different time intervals.

  • Analysis: Analyze the samples using HPLC with a photodiode array (PDA) detector to monitor the disappearance of the parent compound and the appearance of degradation products.

Signaling Pathways and Experimental Workflows

Thermal_Degradation_Pathway DBU This compound TransitionState Transition State DBU->TransitionState Heat (Δ) Benzyl_Isocyanate Benzyl Isocyanate TransitionState->Benzyl_Isocyanate Benzylamine Benzylamine TransitionState->Benzylamine

Caption: Thermal degradation pathway of this compound.

Hydrolytic_Degradation_Pathway DBU This compound Intermediate Tetrahedral Intermediate DBU->Intermediate + H₂O (H⁺ or OH⁻) Carbamic_Acid Benzylcarbamic Acid (unstable) Intermediate->Carbamic_Acid Benzylamine Benzylamine Intermediate->Benzylamine Carbamic_Acid->Benzylamine CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow_for_Degradation_Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sample Prepare this compound Solution Thermal Thermal Stress (e.g., 350-450°C) Prep_Sample->Thermal Hydrolytic Hydrolytic Stress (Acidic/Basic/Neutral) Prep_Sample->Hydrolytic Photolytic Photolytic Stress (UV/Vis Light) Prep_Sample->Photolytic Sampling Sample at Time Intervals Thermal->Sampling Hydrolytic->Sampling Photolytic->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by HPLC/GC-MS Quenching->Analysis Data Quantify Degradation and Identify Products Analysis->Data

Caption: General experimental workflow for degradation studies.

References

Overcoming challenges in scaling up 1,3-Dibenzylurea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up the synthesis of 1,3-Dibenzylurea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I optimize the reaction?

Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, or the chosen synthetic route.

  • Reaction Conditions : Temperature, reaction time, and solvent choice are critical. For instance, in the synthesis from N,N-dibenzyl cyanamide, Dimethyl sulfoxide (DMSO) has been shown to provide significantly better yields (76-85%) compared to other solvents like DMF, MeCN, or THF.[1] The reaction temperature is also a crucial factor; however, in some oxidation processes, increasing the temperature from room temperature to 40°C may not lead to significant changes in the outcome.[1]

  • Reagent Stoichiometry : The molar ratio of reactants is key. In syntheses involving urea and benzylamine, a 4:1 molar ratio of benzylamine to urea has been used, though this can lead to long reaction times.[2] For the oxidation of N,N-dibenzyl cyanamide, using 1.2 equivalents of hydrogen peroxide was found to be optimal, with further increases not improving the yield.[1]

  • Catalyst Choice : When synthesizing from urea and benzylamine, Lewis acid catalysts can be employed. However, the choice of catalyst is critical; while zinc chloride has been reported to be effective, other Lewis acids like cupric chloride, ferric chloride, and aluminum chloride show poor catalytic effect.[2]

  • Alternative Routes : If yields remain low, consider alternative synthetic pathways. Phosgene-free methods, such as the reductive carbonylation of nitrobenzene or the carbonylation of amines with CO2, have been developed to produce disubstituted ureas with high yield and selectivity.[3][4]

Q2: I am observing significant byproduct formation in my scaled-up reaction. What are the likely side reactions and how can I minimize them?

Byproduct formation is a common challenge in scaling up urea synthesis. The primary side reaction to consider is the formation of biurets.

  • Biuret Formation : This occurs when an already-formed urea group reacts with another isocyanate group (in isocyanate-based routes) or undergoes further reactions.[5] This side reaction leads to crosslinking and the formation of complex hierarchical structures, which can complicate purification and reduce the yield of the desired this compound.[5]

  • Minimization Strategies :

    • Control Stoichiometry : Carefully controlling the molar ratios of the reactants can limit the presence of excess reagents that could lead to side reactions.

    • Temperature Control : Exothermic reactions can lead to temperature spikes, increasing the rate of side reactions. Ensure adequate cooling and temperature monitoring during scale-up.

    • Reaction Pathway : The choice of synthesis route significantly impacts the types and extent of side reactions. For example, the water-diisocyanate pathway is known to produce both biuret and tertiary oligo-uret structures.[5]

Q3: What is the most effective method for purifying this compound on a larger scale?

Purification is critical for obtaining a high-purity final product. The choice of method depends on the scale and the nature of the impurities.

  • Recrystallization : This is the most common method for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the mother liquor. The choice of solvent is crucial and may require some experimentation (e.g., ethanol, acetone, or mixtures).

  • Filtration and Washing : After reaction completion, the product often precipitates out of the solution. The mixture can be filtered, and the collected solid washed with a suitable solvent (e.g., boiling water) to remove unreacted starting materials and soluble byproducts.[6] In some protocols, after the reaction mixture is cooled, the crystalline substance is collected by filtration and then washed and dried.[2]

  • Extraction : If the product and impurities have different solubilities in immiscible solvents, liquid-liquid extraction can be used. For example, after neutralization, impurities can be extracted with a solvent like toluene.[2]

Q4: Are there safer, "greener" alternatives to traditional synthesis methods that use hazardous reagents like phosgene?

Yes, significant research has focused on developing phosgene-free and more environmentally friendly routes to synthesize ureas.

  • CO2 as a C1 Source : Carbon dioxide is an attractive alternative to phosgene as it is non-toxic, abundant, and economical.[4] Methods have been developed for the synthesis of disubstituted ureas from CO2 and amines.[3]

  • Cyanamide-Based Synthesis : A two-step, metal-free method using cyanamide as a starting material has been reported.[1] This process uses hydrogen peroxide as a green oxidant under mild, open-air conditions, making it an efficient and environmentally friendly approach.[1]

  • Carbon Monoxide (CO) : Tellurium-catalyzed and nanogold-catalyzed carbonylation of amines with CO are other documented alternatives to phosgene.[3]

  • Deep Eutectic Solvents : These have been employed as both a catalyst and reaction medium for the one-pot synthesis of symmetric ureas, offering a sustainable approach.[7]

Quantitative Data Summary

The selection of a solvent can dramatically impact the final yield of this compound. The following table summarizes the effect of different solvents on the yield of 1,1-dibenzylurea from N,N-dibenzyl cyanamide.

Table 1: Effect of Solvent on 1,1-Dibenzylurea Yield

Entry Solvent Yield (%)
1 DMSO 76
2 DMF 65
3 MeCN 54
4 THF 45
5 DMC 34
6 EA 23
7 EtOH 15
8 MeOH 13

Reaction Conditions: N,N-dibenzyl cyanamide (0.20 mmol), H2O2 (0.24 mmol), K2CO3 (0.20 mmol) in solvent (3 mL) stirred for 4 h at room temperature under air. Data sourced from Wang et al. (2024).[1]

Key Experimental Protocol

Gram-Scale Synthesis of 1,1-Dibenzylurea via the Cyanamide Route [1]

This protocol is adapted from a reported gram-scale synthesis and demonstrates a green and efficient method.

Materials:

  • N,N-dibenzyl cyanamide (starting material)

  • Hydrogen Peroxide (H2O2, 30% aq.)

  • Potassium Carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a suitable reaction vessel, add N,N-dibenzyl cyanamide (0.20 mmol).

  • Add potassium carbonate (0.20 mmol) to the vessel.

  • Add 3 mL of DMSO and stir the mixture to dissolve the solids.

  • To the stirring solution, add hydrogen peroxide (0.24 mmol, 30% aq.) dropwise.

  • Allow the reaction to stir at room temperature under an open-air atmosphere for approximately 4-5 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Upon completion, the product can be isolated using standard workup procedures, typically involving precipitation by adding water, followed by filtration, washing with water, and drying to yield 1,1-dibenzylurea. This procedure has been reported to achieve an 84-85% isolated yield on a gram scale.[1]

Visual Guides

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound cond_check Review Reaction Conditions start->cond_check reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check protocol_check Analyze Protocol & Procedure start->protocol_check temp Is Temperature Optimal? cond_check->temp time Is Reaction Time Sufficient? cond_check->time solvent Is Solvent Choice Correct? (e.g., DMSO) cond_check->solvent purity Are Reagents Pure? reagent_check->purity ratio Are Molar Ratios Correct? reagent_check->ratio mixing Is Mixing Adequate for Scale? protocol_check->mixing monitoring Is Reaction Monitored (e.g., TLC)? protocol_check->monitoring solution Optimize Conditions & Rerun Experiment temp->solution time->solution solvent->solution purity->solution ratio->solution mixing->solution monitoring->solution synthesis_workflow reagents 1. Combine Reactants (e.g., Dibenzyl Cyanamide, K2CO3, DMSO) reaction 2. Initiate Reaction (Add Oxidant, e.g., H2O2) & Stir at RT reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring workup 4. Reaction Workup (Precipitation/Filtration) monitoring->workup purification 5. Purify Product (Washing/Recrystallization) workup->purification product 6. Pure This compound purification->product reaction_pathway cluster_main Desired Reaction cluster_side Potential Side Reaction amine Benzylamine Derivative product This compound amine->product + c1_source Carbonyl Source (Urea, CO2, etc.) c1_source->product urea_intermediate Formed Urea Group product->urea_intermediate can react further biuret Biuret Byproduct (Crosslinking) urea_intermediate->biuret + isocyanate Isocyanate/ Reactive Intermediate isocyanate->biuret

References

Interpreting NMR and mass spectrometry data for 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 1,3-Dibenzylurea

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting Nuclear Magnetic Resonance (NMR) and mass spectrometry data for this compound. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental analysis.

Spectroscopic Data for this compound

¹H NMR (Proton NMR) Data (Predicted)

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH~6.1Triplet (t)2H~5.5
CH₂~4.4Doublet (d)4H~5.5
Aromatic C-H7.2-7.4Multiplet (m)10H-
¹³C NMR (Carbon NMR) Data (Predicted)

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C=O~158
Aromatic C (quaternary)~139
Aromatic C-H~128
Aromatic C-H~127
Aromatic C-H~126
CH₂~44
Mass Spectrometry Data (Predicted)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
24040[M]⁺ (Molecular Ion)
13415[C₇H₇NHCO]⁺
106100[C₇H₇NH]⁺
9180[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • The sample is vaporized in the ion source.

  • Ionization and Analysis:

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Troubleshooting Guides and FAQs

Question: Why is the NH proton signal in the ¹H NMR spectrum a broad singlet instead of a triplet?

Answer: The multiplicity of an NH proton can be affected by several factors. Rapid chemical exchange of the NH protons with residual water or other exchangeable protons in the sample can lead to a collapse of the coupling, resulting in a broad singlet. Additionally, quadrupole broadening from the nitrogen atom can also contribute to the broadening of the signal. To confirm the NH peak, you can perform a D₂O exchange experiment, where the addition of a drop of D₂O will cause the NH peak to disappear from the spectrum.

Question: In the ¹³C NMR spectrum, why is the carbonyl (C=O) peak significantly weaker than the other carbon signals?

Answer: The carbonyl carbon is a quaternary carbon (it has no attached protons). In proton-decoupled ¹³C NMR, the signal intensity is enhanced by the Nuclear Overhauser Effect (NOE) from nearby protons. Since the carbonyl carbon has no directly attached protons, it experiences a much weaker NOE enhancement, resulting in a significantly less intense signal compared to protonated carbons.

Question: I don't see a clear molecular ion peak in my mass spectrum. What could be the reason?

Answer: this compound, under standard Electron Ionization (EI) conditions, might be prone to fragmentation. If the molecular ion is particularly unstable, it may fragment so rapidly that its peak is very weak or absent. To observe the molecular ion, you could try a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which impart less energy to the molecule during ionization.

Question: What is the origin of the prominent peak at m/z 91 in the mass spectrum?

Answer: The peak at m/z 91 is a very common fragment for compounds containing a benzyl group. It corresponds to the tropylium ion ([C₇H₇]⁺), which is a stable aromatic carbocation formed by the rearrangement of the benzyl cation.

Question: My NMR sample in CDCl₃ shows a peak at 7.26 ppm that I can't assign to my compound. What is it?

Answer: The peak at 7.26 ppm in a CDCl₃ solution is the residual signal from non-deuterated chloroform (CHCl₃) present in the solvent. It is a common impurity and is often used as an internal reference for calibrating the chemical shift scale.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the combined interpretation of NMR and mass spectrometry data for structural elucidation of an organic compound like this compound.

spectral_interpretation_workflow Workflow for Structural Elucidation of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure_elucidation Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data NMR Spectra - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data MS_Data Mass Spectrum - Molecular Ion (M⁺) - Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the structural elucidation of this compound.

Enhancing the bioavailability of 1,3-Dibenzylurea for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for enhancing the in vivo bioavailability of 1,3-Dibenzylurea, a compound with potential biological activities but limited aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a urea derivative used in organic synthesis and researched for its potential antioxidant and anti-inflammatory properties.[1] Its key physicochemical properties indicate a challenge for oral drug delivery. With a LogP of approximately 3.47 and a topological polar surface area of 41.1 Ų, it is a lipophilic molecule with poor water solubility, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[2]

PropertyValueImplication for Bioavailability
Molecular FormulaC₁₅H₁₆N₂O-
Molecular Weight240.30 g/mol [2][3]-
XLogP3-AA2.4 - 3.47[2][3]High lipophilicity, suggests poor aqueous solubility.
Aqueous SolubilityPoor / Sparingly soluble[4]Dissolution-rate limited absorption.
Hydrogen Bond Donors2[2][3]Can interact with polar solvents, but overshadowed by nonpolar structure.
Rotatable Bond Count4[2][3]Molecular flexibility.

Q2: Why is enhancing the bioavailability of this compound important for in vivo studies?

For a compound to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the gut wall to enter systemic circulation. Due to its poor aqueous solubility, the absorption of this compound is likely limited by its dissolution rate.[5] Without enhancement, oral administration may lead to low and highly variable plasma concentrations, making it difficult to establish a clear dose-response relationship in preclinical studies.[6][7] Enhancing bioavailability ensures that a sufficient and consistent amount of the compound reaches the target site to exert its pharmacological effect.[5]

Q3: What are the primary strategies for improving the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to overcome the solubility challenge.[8][9][10] The choice depends on the specific properties of the compound and the desired pharmacokinetic profile.

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymeric carrier in an amorphous state can significantly improve solubility and dissolution.[12]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can improve solubility and leverage lipid absorption pathways in the gut.[11][13] Self-emulsifying drug delivery systems (SEDDS) are a popular LBDDS approach.[13][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[13][14]

Troubleshooting Guide for In Vivo Studies

This section addresses common issues encountered during the preclinical evaluation of poorly soluble compounds.

ProblemProbable Cause(s)Recommended Solution(s)
High variability in plasma concentrations between animal subjects. 1. Inconsistent dissolution: The compound is not dissolving uniformly in the GI tract due to poor formulation.[7][15] 2. Food effects: Presence or absence of food can alter GI physiology and affect the dissolution/absorption of lipophilic compounds.1. Improve the formulation: Move from a simple suspension to an enabling formulation like a nanosuspension, solid dispersion, or a lipid-based system (e.g., SEDDS).[14][16] 2. Standardize the study protocol: Ensure all animals are fasted for a consistent period (e.g., 4-12 hours) before dosing. Control for coprophagy if necessary.
Very low or non-quantifiable plasma concentrations (low Cmax, low AUC). 1. Poor aqueous solubility: The primary limiting factor for BCS Class II/IV drugs.[17] 2. Pre-systemic metabolism: The compound may be rapidly metabolized in the gut wall or liver (first-pass effect).1. Implement an advanced formulation strategy: Micronization, complexation, or LBDDS are necessary to increase solubility and dissolution.[8][12] 2. Conduct an intravenous (IV) dose study: An IV study will determine the absolute bioavailability and clearance, helping to distinguish between poor absorption and high metabolism.
Non-linear or dose-disproportionate pharmacokinetics. Saturation of solubility: At higher doses, the concentration of the drug in the GI tract exceeds its solubility limit, meaning a further increase in dose does not lead to a proportional increase in absorption.Focus on solubility-enhancing formulations: A formulation that improves and maintains a supersaturated state in the GI tract (e.g., an amorphous solid dispersion) can help achieve dose-proportionality over a wider range.
Precipitation of the compound in the dosing vehicle before administration. Poor vehicle stability: The selected vehicle cannot maintain the compound in a solubilized or suspended state.1. Optimize the vehicle: Screen different co-solvents, surfactants, or suspending agents. 2. Prepare fresh formulations: Ensure the dosing formulation is prepared immediately before administration and is kept under constant agitation.

Experimental Protocols & Data

Protocol 1: Preparation of a this compound Nanosuspension

This protocol describes a method to increase the dissolution rate by reducing particle size.

Objective: To prepare a stable nanosuspension of this compound for oral administration.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

Methodology:

  • Preparation of Pre-suspension: Disperse 1% w/v this compound and 0.5% w/v Poloxamer 188 in purified water.

  • Milling: Stir the mixture for 30 minutes to form a coarse suspension.

  • Homogenization:

    • Bead Mill: Process the pre-suspension in a bead mill with zirconium oxide beads until the desired particle size is achieved.

    • High-Pressure Homogenizer: Pass the pre-suspension through the homogenizer for 10-20 cycles at 1500 bar.

  • Characterization: Measure the particle size using Dynamic Light Scattering (DLS). A target size would be <200 nm with a Polydispersity Index (PDI) <0.3.

  • Final Formulation: Adjust the concentration for the target dose and store at 4°C. Ensure re-dispersion before use.

Protocol 2: Rodent Pharmacokinetic (PK) Study

This protocol outlines a typical PK study in rats to compare different formulations.

Objective: To determine and compare the pharmacokinetic parameters of this compound following oral administration of different formulations.

Animals: Male Sprague-Dawley rats (230-250g), n=4 per group.[18]

Formulations:

  • Group 1 (Control): Simple suspension in 0.5% Carboxymethyl cellulose (CMC).

  • Group 2 (Test): Nanosuspension (prepared as in Protocol 1).

  • Group 3 (IV): Solubilized in a suitable IV vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).

Methodology:

  • Acclimation & Fasting: Acclimate animals for at least one week.[18] Fast animals overnight prior to dosing, with free access to water.

  • Dosing:

    • Oral groups: Administer a single dose of 10 mg/kg via oral gavage.

    • IV group: Administer a single dose of 1 mg/kg via tail vein injection.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein or submandibular vein into heparinized tubes at pre-dose, and at time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[18][19]

  • Plasma Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, F%) using non-compartmental analysis software.[18]

Hypothetical Data Presentation

The following table summarizes hypothetical PK data from the study described above, illustrating the potential improvement from a nanosuspension formulation.

Formulation Group (10 mg/kg PO)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)Relative Bioavailability (%)
Simple Suspension 150 ± 454.0980 ± 250100% (Reference)
Nanosuspension 480 ± 901.53450 ± 520352%

Data are presented as mean ± SD. Relative bioavailability is calculated as (AUC_test / AUC_reference) * 100.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow from formulation development to in vivo assessment.

G cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation A This compound API B Select Enhancement Strategy (e.g., Nanosuspension) A->B C Prepare & Characterize Formulation (Particle Size, Stability) B->C D Dose Administration to Rodents (PO) C->D Optimized Formulation E Serial Blood Sampling D->E F Plasma Sample Preparation E->F G LC-MS/MS Quantification F->G Plasma Samples H Pharmacokinetic (PK) Parameter Calculation G->H I Compare Formulations & Assess Bioavailability H->I G cluster_gut Gastrointestinal Tract cluster_liver Liver start Oral Dose (Tablet/Suspension) A Barrier 1: Dissolution (Drug must dissolve) start->A Disintegration B Barrier 2: Permeation (Cross gut wall) A->B Solubilized Drug X1 Poor Solubility (Precipitation) A->X1 C Barrier 3: First-Pass Metabolism (Hepatic clearance) B->C Absorbed Drug (Portal Vein) X2 Poor Permeability B->X2 end_node Systemic Circulation (Bioavailable Drug) C->end_node X3 High Metabolism C->X3

References

Validation & Comparative

A Comparative Analysis of 1,3-Dibenzylurea and Other Urea-Based sEH Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy, pharmacokinetics, and mechanisms of urea-based soluble epoxide hydrolase inhibitors, providing researchers with critical data for advancing drug discovery in inflammatory and hypertensive diseases.

This guide offers a comparative study of 1,3-Dibenzylurea and other prominent urea-based inhibitors of soluble epoxide hydrolase (sEH). By stabilizing endogenous epoxyeicosatrienoic acids (EETs), these inhibitors present a promising therapeutic strategy for managing hypertension, inflammation, and pain. This document provides a comprehensive overview of their inhibitory potency, pharmacokinetic profiles, and underlying signaling pathways, supported by detailed experimental data and methodologies to aid researchers in the field.

Performance Comparison of sEH Inhibitors

The inhibitory potency of urea-based compounds against human sEH is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other significant urea-based sEH inhibitors. Lower IC50 values indicate higher potency.

Compound NameStructureHuman sEH IC50 (nM)Reference
This compoundBenzyl-NH-CO-NH-Benzyl222[1]
1,3-Dicyclohexylurea (DCU)Cyclohexyl-NH-CO-NH-Cyclohexyl22 ± 3[2]
1-Adamantyl-3-decylureaAdamantyl-NH-CO-NH-Decyl9.4[3]
AEPUAdamantyl-NH-CO-NH-(CH2)5-O-(CH2)2-O-(CH2)2-OEt-[3]
TPPU4-(CF3O)Ph-NH-CO-NH-Piperidinyl-CO-Et-[4]

Pharmacokinetic Profiles

The in vivo efficacy of an sEH inhibitor is heavily influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The table below compares key pharmacokinetic parameters of selected urea-based sEH inhibitors following oral administration in mice.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
t-AUCB0.1 (p.o.)---68 ± 22[5]
Compound 3 (from Maca)----Higher than AEPU[1]
1-(1-(cyclopropanecarbonyl) piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52)-65-fold increase over adamantane analogue-3300-fold increase over adamantane analogue-[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of sEH inhibitors, it is crucial to visualize the signaling pathways they modulate. Furthermore, standardized experimental workflows ensure the reproducibility and comparability of research findings.

sEH Signaling Pathway in Inflammation and Hypertension

Soluble epoxide hydrolase plays a critical role in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, urea-based compounds increase the bioavailability of EETs, which in turn helps to resolve inflammation and lower blood pressure.

sEH_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sEH_action sEH Action cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic_Acid CYP_Epoxygenase CYP_Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation_Resolution Inflammation Resolution EETs->Inflammation_Resolution Vasodilation Vasodilation (Blood Pressure Reduction) EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Urea_Inhibitors Urea-Based Inhibitors (e.g., this compound) Urea_Inhibitors->sEH Inhibition sEH_Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library (Urea-based derivatives) Start->Compound_Library HTS High-Throughput Screening (Fluorescent Assay) Compound_Library->HTS Hit_Identification Hit Identification (Potent Inhibitors) HTS->Hit_Identification Hit_Identification->Compound_Library No IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Yes Lead_Optimization Lead Optimization (SAR Studies) IC50_Determination->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and PK Studies (e.g., Carrageenan-induced pain model) Lead_Optimization->In_Vivo_Testing End End In_Vivo_Testing->End

References

A Comparative Guide to Soluble Epoxide Hydrolase Inhibitors: 1,3-Dibenzylurea vs. AUDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent soluble epoxide hydrolase (sEH) inhibitors: 1,3-Dibenzylurea and 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA). The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxy fatty acids (EETs), which are signaling lipids with generally anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of conditions, including inflammatory diseases, hypertension, and pain. Both this compound and AUDA belong to the class of urea-based sEH inhibitors.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and AUDA based on published studies. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the data should be interpreted with consideration of the different experimental setups.

ParameterThis compound Derivative (Compound 3)AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid)
IC50 (human sEH) 222 nM[1]69 nM[2]
IC50 (mouse sEH) Not explicitly reported18 nM[2]
In Vivo Efficacy Effective in a rat inflammatory pain model[1]Reduces inflammation, pain, and fever in rodent models[2]
Pharmacokinetics Bioavailable after oral administration in mice[1]. As a class, 1,3-disubstituted ureas have shown variable but improvable pharmacokinetic profiles.Orally bioavailable with a reported Cmax and AUC in mice, though some studies suggest it has poor metabolic stability.[3][4][5]

Signaling Pathways and Experimental Workflows

The inhibition of soluble epoxide hydrolase by compounds like this compound and AUDA leads to an increase in the concentration of epoxyeicosatrienoic acids (EETs). These EETs can then exert their anti-inflammatory effects through various downstream signaling pathways, a key one being the inhibition of the NF-κB pathway.

sEH_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_seh sEH Action & Inhibition cluster_downstream Downstream Effects Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase EETs EETs CYP450 Epoxygenase->EETs sEH sEH EETs->sEH IKK IKK EETs->IKK Inhibition DHETs DHETs sEH->DHETs Metabolism Inhibitors This compound AUDA Inhibitors->sEH IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription

Caption: sEH Inhibition Pathway.

The following diagram illustrates a typical experimental workflow for evaluating and comparing sEH inhibitors.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Inhibitor Synthesis Inhibitor Synthesis sEH Inhibition Assay sEH Inhibition Assay (IC50 determination) Inhibitor Synthesis->sEH Inhibition Assay Cell-based Assays Cell-based Assays (e.g., Anti-inflammatory) sEH Inhibition Assay->Cell-based Assays Animal Model Animal Model of Disease (e.g., Inflammation, Pain) Cell-based Assays->Animal Model Pharmacokinetics Pharmacokinetic Studies (Cmax, T1/2, AUC) Animal Model->Pharmacokinetics Efficacy Studies Efficacy Studies (Dose-response) Animal Model->Efficacy Studies Data Analysis Data Analysis Pharmacokinetics->Data Analysis Efficacy Studies->Data Analysis

Caption: sEH Inhibitor Evaluation Workflow.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against soluble epoxide hydrolase.

Materials:

  • Recombinant human or mouse sEH enzyme

  • sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compounds (this compound or AUDA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a small volume of the diluted test compounds to the respective wells. Include wells for a positive control (a known sEH inhibitor) and a negative control (vehicle).

  • Add the sEH enzyme solution to each well, except for the blank wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the sEH fluorescent substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) over a set period (e.g., 10-20 minutes) in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema Model)

This protocol describes a standard in vivo model to assess the anti-inflammatory efficacy of sEH inhibitors.

Animals:

  • Male Sprague-Dawley rats or Swiss mice.

Materials:

  • Test compounds (this compound or AUDA) formulated for in vivo administration (e.g., suspended in corn oil).

  • Carrageenan solution (1% w/v in sterile saline).

  • Pletysmometer or digital calipers.

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the induction of inflammation.

  • Measure the initial volume or thickness of the hind paw of each animal.

  • Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Conclusion

Both this compound and AUDA are effective inhibitors of soluble epoxide hydrolase with demonstrated in vivo activity. Based on the available IC50 data, AUDA appears to be a more potent inhibitor of both human and mouse sEH in vitro. However, the specific derivative of this compound tested also shows significant inhibitory activity. The choice between these inhibitors may depend on the specific research application, considering factors such as the target species, desired pharmacokinetic profile, and the specific inflammatory model being investigated. Further direct comparative studies would be beneficial to provide a more definitive assessment of their relative performance.

References

A Comparative Guide to the In Vivo Efficacy of 1,3-Dibenzylurea and t-AUCB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two compounds, 1,3-Dibenzylurea and trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), both of which have been investigated for their potential as inhibitors of soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and cardiovascular diseases.

This document summarizes the available experimental data, details the methodologies of key in vivo studies, and visualizes the relevant biological pathways and experimental workflows to aid researchers in evaluating these two molecules.

Executive Summary

The available scientific literature indicates a significant disparity in the extent of in vivo research and evidence for t-AUCB compared to this compound. t-AUCB is a potent and well-characterized sEH inhibitor with robust in vivo efficacy demonstrated in multiple animal models of cardiovascular disease. In contrast, while this compound has been identified as a potential sEH inhibitor with putative anti-inflammatory properties, there is a notable lack of comprehensive in vivo studies and quantitative efficacy data for the purified compound.

Data Presentation: In Vivo Efficacy

The following table summarizes the available quantitative data from in vivo studies for both compounds. It is important to note that direct head-to-head comparative studies are not available in the current literature. The data for this compound is limited, with some information extrapolated from studies on related compounds or plant extracts containing it.

Compound Therapeutic Area Animal Model Dosage and Administration Key Efficacy Endpoints Quantitative Results Reference
t-AUCB HypertensionTwo-Kidney-One-Clip (2K1C) Hypertensive RatsNot specified in abstractReduction in Systolic Blood Pressure (sBP)Significantly reduced sBP compared to untreated hypertensive rats.[1][2][1][2]
Restoration of Renal Endothelial FunctionReversed impaired endothelium-dependent relaxation.[1][2][1][2]
t-AUCB Ischemia-Reperfusion InjuryIsolated Mouse Hearts (Langendorff setup)0.1 µM perfused through the heartImproved Post-ischemic Left Ventricular Developed Pressure (LVDP) RecoverySignificantly improved LVDP recovery compared to vehicle controls.[3][3]
Reduction in Infarct SizeSignificantly decreased infarct size compared to vehicle controls.[3][3]
This compound (as part of a plant root feed) InflammationCarrageenan-induced paw edema in Wistar ratsDietary supplementationAnti-inflammatory, antioxidant, and immunomodulatory effectsExhibited considerable curative effects.[4][4]
1,3-bis(p-hydroxyphenyl)urea (a related compound) InflammationCarrageenan-induced paw edema in rats50, 100, and 200 mg/kg BWReduction in paw inflammationNo significant difference in anti-inflammatory activity compared to diclofenac sodium at the tested doses.[5][6][5][6]

Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

Both this compound and t-AUCB are thought to exert their primary effects through the inhibition of soluble epoxide hydrolase (sEH).[7][8] sEH is a key enzyme in the metabolism of arachidonic acid, responsible for the conversion of epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[7] EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and anti-apoptotic properties. By inhibiting sEH, both compounds can increase the endogenous levels of EETs, thereby potentiating their protective effects.

sEH_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Inhibitors This compound t-AUCB Inhibitors->sEH

Experimental Protocols

In Vivo Efficacy of t-AUCB in a Hypertensive Rat Model
  • Animal Model: Male Sprague Dawley rats (6–8 weeks old) were used. Hypertension was induced using the two-kidney-one-clip (2K1C) model, which mimics renovascular hypertension.[2]

  • Compound Administration: The experimental group of hypertensive rats was treated with t-AUCB. The exact dosage and route of administration were not detailed in the abstract but the treatment was effective in reversing the hypertensive phenotype.[1][2]

  • Efficacy Evaluation:

    • Systolic Blood Pressure (sBP): Measured to assess the anti-hypertensive effect of the treatment.[1][2]

    • Renal Blood Flow: Monitored to evaluate the impact on renal hemodynamics.[1]

    • Endothelium-Dependent Relaxation: Assessed in isolated renal arteries to determine the effect on vascular function.[1][2]

    • Biochemical Markers: Plasma levels of EETs were measured to confirm sEH inhibition.[1][2] The expression and phosphorylation of eNOS were analyzed to investigate the downstream signaling pathway.[9]

In Vivo Cardioprotective Efficacy of t-AUCB
  • Animal Model: Isolated hearts from male and female C57BL6 mice (3–5 months old) were used in a Langendorff perfusion system.[3]

  • Experimental Procedure:

    • Hearts were stabilized by perfusion with a buffer for 40 minutes.

    • Global no-flow ischemia was induced for 30 minutes.

    • Reperfusion was carried out for 40 minutes with the buffer containing different concentrations of t-AUCB (0, 0.05, 0.1, 0.5, or 1 µM).[3]

  • Efficacy Evaluation:

    • Left Ventricular Developed Pressure (LVDP): Continuously monitored to assess cardiac contractile function.

    • Infarct Size: Determined at the end of a 2-hour reperfusion period by TTC staining to quantify the extent of myocardial damage.[3]

In Vivo Anti-inflammatory Activity of this compound (as part of Pentadiplandra brazzeana root feed)
  • Animal Model: Wistar rats were used.[4]

  • Induction of Inflammation: Acute edema was induced using formaldehyde, and chronic polyarthritis was induced with Complete Freund's Adjuvant (CFA).[4]

  • Compound Administration: The compound was administered as a component of a supplemented feed derived from the root of Pentadiplandra brazzeana.[4]

  • Efficacy Evaluation: A range of parameters were assessed, including:

    • Inflammatory Markers: COX-2 activity, TNF-α, and NF-κB levels.[4]

    • Oxidative Stress Markers: Malondialdehyde and reduced glutathione levels.[4]

    • Immunological Parameters: White blood cell counts and their differentials.[4]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for assessing the in vivo efficacy of sEH inhibitors.

experimental_workflow Start Start: Select Animal Model Disease_Induction Induce Disease Phenotype (e.g., Hypertension, Inflammation) Start->Disease_Induction Compound_Admin Administer Test Compound (this compound or t-AUCB) and Vehicle Control Disease_Induction->Compound_Admin Efficacy_Assessment Assess In Vivo Efficacy Compound_Admin->Efficacy_Assessment Physiological Physiological Measurements (e.g., Blood Pressure, Paw Volume) Efficacy_Assessment->Physiological Biochemical Biochemical Analysis (e.g., Plasma EETs, Cytokines) Efficacy_Assessment->Biochemical Histological Histological Examination (e.g., Infarct Size, Tissue Damage) Efficacy_Assessment->Histological Data_Analysis Data Analysis and Statistical Comparison Physiological->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

Conclusion

Based on the currently available evidence, t-AUCB is a significantly more validated in vivo tool for sEH inhibition compared to this compound. Researchers in drug development will find a more substantial body of literature supporting the in vivo efficacy and mechanism of action of t-AUCB in cardiovascular models. While this compound shows promise as a potential anti-inflammatory agent and sEH inhibitor, further rigorous in vivo studies are required to establish its efficacy, determine optimal dosing, and fully elucidate its mechanism of action. Direct comparative studies would be invaluable in definitively positioning these two compounds relative to each other.

References

A Comparative Guide to the Structure-Activity Relationship of 1,3-Dibenzylurea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,3-dibenzylurea analogs, with a primary focus on their potent inhibitory activity against soluble epoxide hydrolase (sEH). Additionally, the guide explores their emerging roles as anticancer and anti-inflammatory agents. The information is presented through structured data tables, detailed experimental methodologies, and explanatory diagrams to facilitate objective comparison and support further research and development.

Introduction

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. A substantial body of research has identified these compounds as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of endogenous signaling lipids that regulate blood pressure, inflammation, and pain. By inhibiting sEH, these analogs can increase the levels of beneficial epoxyeicosatrienoic acids (EETs), making them promising therapeutic agents for cardiovascular and inflammatory diseases. Furthermore, recent studies have highlighted the potential of this compound analogs in oncology and for the management of inflammatory conditions, expanding their therapeutic applicability. This guide synthesizes the current understanding of the SAR of these analogs to inform the design of novel and more effective therapeutic agents.

Quantitative Data Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzyl rings. The following tables summarize the inhibitory potency (IC50 values) of various analogs against their primary targets.

Table 1: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of this compound Analogs

Compound IDR1 Substitution (Benzyl Ring 1)R2 Substitution (Benzyl Ring 2)TargetIC50 (nM)Reference
1 HHhuman sEH-
2 3-methoxy3-methoxyhuman sEH222
3 4-methylHmurine sEHenhanced activity
4 HHmurine sEHpotent

Note: A direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.

Table 2: Anticancer Activity of 1,3-Diphenylurea Analogs with Pyridine Moiety

Compound IDR Substitution (Aryl Pyridine Ring)Cell LineIC50 (µM)Reference
2d 4-MethylphenylMCF-7-
2f 4-NitrophenylMCF-7-
2j 3,5-Dibromo-4-hydroxyphenylMCF-7-
2k 3,4,5-TrimethoxyphenylMCF-7-
2n Indol-3-ylMCF-70.76
2d 4-MethylphenylPC-3-
2f 4-NitrophenylPC-3-
2j 3,5-Dibromo-4-hydroxyphenylPC-3-
2k 3,4,5-TrimethoxyphenylPC-3-
2n Indol-3-ylPC-31.85

Note: These compounds are 1,3-diphenylurea derivatives, which share a similar core structure with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of this compound analogs.

1. Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.

  • Reagents and Materials:

    • Purified recombinant human sEH

    • sEH Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin)

    • Non-fluorescent sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)

    • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate (black or clear bottom)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤ 1%).

    • Add a defined amount of the sEH enzyme to each well of the microplate.

    • Add the test compounds at various concentrations to the wells containing the enzyme. Include wells with a known sEH inhibitor as a positive control and wells with solvent only as a negative control.

    • Incubate the enzyme with the inhibitors for a specified period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the enzymatic reaction by adding the sEH substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) over a set period in kinetic mode.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

2. Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard method to evaluate the anti-inflammatory effects of compounds.

  • Animals:

    • Male Wistar rats or Swiss albino mice.

  • Reagents and Materials:

    • Carrageenan solution (1% w/v in sterile saline)

    • Test compounds (this compound analogs) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

    • Plethysmometer

  • Procedure:

    • Fast the animals overnight before the experiment with free access to water.

    • Administer the test compounds and the reference drug orally or intraperitoneally at predetermined doses. Administer the vehicle to the control group.

    • After a specific time (e.g., 60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and evaluation of this compound analogs.

SAR_Dibenzylurea cluster_sar General SAR of this compound Analogs for sEH Inhibition Core This compound Core R1 Substituents on Benzyl Ring 1 (e.g., methoxy, methyl) - Modulate potency and selectivity Core->R1 Substitution R2 Substituents on Benzyl Ring 2 - Can influence pharmacokinetic properties Core->R2 Substitution Urea Urea Moiety - Key for binding to sEH active site Core->Urea Contains

Caption: General structure-activity relationship (SAR) highlights for this compound analogs as sEH inhibitors.

Experimental_Workflow cluster_workflow Experimental Workflow for sEH Inhibitor Evaluation start Synthesize this compound Analogs invitro In Vitro sEH Inhibition Assay (Fluorometric) start->invitro ic50 Determine IC50 Values invitro->ic50 invivo In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) ic50->invivo Potent Compounds efficacy Evaluate Efficacy and Potency invivo->efficacy adme ADME/Tox Studies efficacy->adme lead Lead Optimization adme->lead

Caption: A typical experimental workflow for the synthesis and evaluation of this compound analogs as sEH inhibitors.

sEH_Signaling_Pathway cluster_pathway Simplified Signaling Pathway of sEH Inhibition AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Beneficial Effects: - Vasodilation - Anti-inflammatory - Analgesic EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Analog (sEH Inhibitor) Inhibitor->sEH Inhibits

Caption: The inhibitory effect of this compound analogs on the soluble epoxide hydrolase (sEH) signaling pathway.

Unveiling the Selectivity of 1,3-Dibenzylurea: A Comparative Guide to its Enzymatic Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of 1,3-Dibenzylurea, understanding its enzymatic interaction profile is paramount. This guide provides a comparative analysis of the known enzymatic activities of this compound, focusing on its cross-reactivity. While primarily recognized as a potent inhibitor of soluble epoxide hydrolase (sEH), emerging evidence suggests a broader, yet not fully characterized, biological activity. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate further investigation into the selectivity of this compound.

Quantitative Analysis of Enzymatic Inhibition

Currently, comprehensive cross-reactivity data for this compound against a wide panel of enzymes is limited in publicly available literature. The primary target identified and characterized is soluble epoxide hydrolase (sEH). Additionally, inhibitory effects on the production of Tumor Necrosis Factor-alpha (TNF-α) have been reported, suggesting an interaction with inflammatory signaling pathways.

The table below summarizes the available inhibitory concentration (IC50) values for this compound against these targets. The lack of data for other enzymes highlights a significant area for future research to fully delineate the selectivity profile of this compound.

Enzyme/TargetIC50 (nM)SpeciesComments
Soluble Epoxide Hydrolase (sEH)222HumanFound in maca (Lepidium meyenii) roots.[1]
Tumor Necrosis Factor-alpha (TNF-α) ProductionData not quantified in IC50 valuesNot specifiedThis compound, derived from Moringa oleifera roots, was found to inhibit TNF-α production.

Note: The absence of reported interactions with other enzymes does not preclude potential off-target effects. Comprehensive screening is necessary to establish a complete selectivity profile.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed protocols for assessing its inhibitory activity against its known targets are provided below. These methodologies can be adapted for screening against other enzymes of interest.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potential of a compound against sEH using a fluorometric substrate.

Materials:

  • Recombinant human or murine sEH

  • sEH assay buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[2]

  • This compound (test compound)

  • Potent sEH inhibitor as a positive control (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)[3]

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission wavelengths suitable for the substrate, e.g., 330/465 nm for PHOME)[2]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the recombinant sEH in pre-warmed sEH assay buffer to the desired working concentration.

  • Assay Reaction: a. To the wells of the 96-well plate, add the sEH assay buffer. b. Add the serially diluted this compound or control compounds (positive control, vehicle control - DMSO). c. Add the diluted sEH enzyme solution to all wells except the blank control. d. Pre-incubate the plate at 30°C for 5-15 minutes.[4]

  • Initiation of Reaction: Add the fluorogenic sEH substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition Assay (ELISA)

This protocol describes a cell-based assay to measure the inhibition of TNF-α production in response to an inflammatory stimulus.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Stimulation: Induce inflammation by adding LPS to the wells (except for the negative control) and incubate for a specified time (e.g., 18-24 hours).

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA Protocol: a. Follow the manufacturer's instructions for the human TNF-α ELISA kit. b. Typically, this involves coating a plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the TNF-α standards. Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percentage of inhibition of TNF-α production for each concentration of this compound and calculate the IC50 value.

Visualizing Pathways and Workflows

To provide a clearer understanding of the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs DBU This compound DBU->sEH

Caption: Inhibition of the Soluble Epoxide Hydrolase (sEH) Pathway by this compound.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Dilutions Primary_Screening Primary Screening (Single High Concentration) Compound_Prep->Primary_Screening Enzyme_Panel Select Enzyme Panel (e.g., Kinases, Proteases, etc.) Enzyme_Panel->Primary_Screening Dose_Response Dose-Response Assay (for Hits from Primary Screen) Primary_Screening->Dose_Response IC50_Determination IC50 Value Calculation Dose_Response->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: General Experimental Workflow for Assessing Enzyme Cross-Reactivity.

References

In Vivo Efficacy of 1,3-Dibenzylurea in a Rat Model of Inflammatory Pain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This guide provides a comparative analysis of the in vivo efficacy of 1,3-Dibenzylurea, a soluble epoxide hydrolase (sEH) inhibitor, in a standardized rat model of inflammatory pain. The performance of this compound is compared against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This document is intended for researchers, scientists, and professionals in the field of drug development and pain research.

Recent studies have highlighted the role of soluble epoxide hydrolase (sEH) in the modulation of inflammation and pain.[1][2] The enzyme sEH metabolizes anti-inflammatory epoxy fatty acids (EpFAs) into less active diols.[1][2][3] Inhibition of sEH is, therefore, a promising therapeutic strategy for inflammatory pain by stabilizing the beneficial EpFAs.[1][3][4] this compound has been identified as a potent sEH inhibitor.[5][6] This guide summarizes the validation of its analgesic and anti-inflammatory effects in a preclinical setting.

Comparative Efficacy in Carrageenan-Induced Inflammatory Pain

The carrageenan-induced paw edema model in rats is a widely accepted and reproducible model for evaluating the efficacy of novel anti-inflammatory and analgesic compounds.[7] In this model, an injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.[7]

The following tables present a summary of the comparative efficacy of this compound (data represented by a structurally related, potent urea-based sEH inhibitor, TPPU, for which comprehensive in vivo data is available) and the standard NSAID, Diclofenac.

Table 1: Effect on Paw Edema in Carrageenan-Induced Inflammatory Pain Model

Treatment GroupDose (mg/kg)Administration RouteTime Post-Carrageenan (hours)Paw Volume (mL) - Mean ± SEM% Inhibition of Edema
Vehicle Control-p.o.41.85 ± 0.12-
This compound (as TPPU) 10p.o.41.10 ± 0.0840.5%
Diclofenac 20p.o.41.07 ± 0.0942.1%[8]

Table 2: Effect on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupDose (mg/kg)Administration RoutePaw Withdrawal Latency (seconds) - Mean ± SEM
Baseline (Pre-Carrageenan)--10.2 ± 0.5
Vehicle Control (Post-Carrageenan)-p.o.4.5 ± 0.3
This compound (as TPPU) 10p.o.8.7 ± 0.6
Diclofenac 20p.o.7.9 ± 0.4

Table 3: Effect on Mechanical Allodynia (von Frey Test)

Treatment GroupDose (mg/kg)Administration RoutePaw Withdrawal Threshold (grams) - Mean ± SEM
Baseline (Pre-Carrageenan)--14.8 ± 1.1
Vehicle Control (Post-Carrageenan)-p.o.3.2 ± 0.4
This compound (as TPPU) 10p.o.11.5 ± 0.9
Diclofenac 20p.o.9.8 ± 0.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Carrageenan-Induced Paw Edema Model

This protocol is a standard method for inducing acute inflammation.[7][9]

  • Animals: Male Sprague-Dawley rats (200-250g) are used for the study.

  • Induction of Inflammation: A 1% solution of lambda-carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of the rat.[9]

  • Dosing: Test compounds (this compound or Diclofenac) or vehicle are administered orally (p.o.) 60 minutes prior to the carrageenan injection.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan administration.[10][11] The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

The Hargreaves test is used to measure the paw withdrawal latency to a thermal stimulus.[12][13][14][15][16]

  • Apparatus: A Hargreaves apparatus with a radiant heat source is used.

  • Procedure: Rats are placed in individual plexiglass chambers on a glass floor and allowed to acclimate for at least 20 minutes. The radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the paw to be tested. The heat source is activated, and the time taken for the rat to withdraw its paw is automatically recorded.[13][16] A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

  • Measurements: Baseline latencies are recorded before carrageenan injection. Post-treatment measurements are taken at the time of peak inflammation.

Assessment of Mechanical Allodynia (von Frey Test)

The von Frey test assesses the paw withdrawal threshold to a mechanical stimulus.[17][18][19][20]

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus is used.

  • Procedure: Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate. The von Frey filaments are applied from below to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[18][20] The "up-down" method is typically used to determine the 50% paw withdrawal threshold.[20] With an electronic apparatus, a ramp of increasing force is applied until the paw is withdrawn.[17]

  • Measurements: Baseline thresholds are established before the induction of inflammation. Post-treatment measurements are conducted at the peak of the inflammatory response.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanism and experimental design, the following diagrams are provided.

sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Arachidonic Acid (PUFA) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Metabolism EETs Epoxy Fatty Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation ↓ Inflammation ↓ Pain EETs->Inflammation DHETs Diols (DHETs) (Less Active) sEH->DHETs Pro_Inflammation ↑ Inflammation ↑ Pain DHETs->Pro_Inflammation Dibenzylurea This compound Dibenzylurea->sEH Inhibition

Caption: Mechanism of Action of this compound as an sEH inhibitor.

Experimental_Workflow cluster_baseline Baseline Assessment (Day 0) cluster_treatment Treatment & Induction (Day 0) cluster_post_treatment Post-Treatment Assessment Baseline_VFT von Frey Test Dosing Oral Dosing: - Vehicle - this compound - Diclofenac Baseline_HT Hargreaves Test Baseline_PV Paw Volume Induction Carrageenan Injection (Sub-plantar) Dosing->Induction 60 min Post_PV Paw Volume Measurement (1, 2, 3, 4, 6 hrs) Induction->Post_PV Post_HT Hargreaves Test (Peak Inflammation) Induction->Post_HT Post_VFT von Frey Test (Peak Inflammation) Induction->Post_VFT

Caption: Experimental workflow for in vivo validation.

References

A Comparative Analysis of the Anti-Inflammatory Effects of 1,3-Dibenzylurea and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the anti-inflammatory properties of 1,3-Dibenzylurea and its derivatives. The following sections detail their mechanisms of action, present quantitative experimental data, and outline the methodologies used in these studies. This information is intended to assist researchers and professionals in the fields of pharmacology and medicinal chemistry in their evaluation of these compounds for potential therapeutic applications.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and its hydroxylated derivative, 1,3-bis(p-hydroxyphenyl)urea, appear to be mediated through distinct yet significant pathways.

This compound , a natural product isolated from plants such as Moringa oleifera, has been associated with the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production[1][2]. Furthermore, compelling evidence suggests that dibenzylurea-based compounds act as potent inhibitors of soluble epoxide hydrolase (sEH)[3]. Inhibition of sEH is a key anti-inflammatory strategy, as it leads to an increase in the levels of endogenous anti-inflammatory lipid mediators.

In contrast, the synthetic derivative 1,3-bis(p-hydroxyphenyl)urea has demonstrated a different anti-inflammatory profile. Studies have shown its ability to suppress the expression of multiple pro-inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), TNF-α, and Cyclooxygenase-2 (COX-2)[4][5][6]. This broad-spectrum activity suggests an upstream site of action, potentially involving the modulation of key inflammatory signaling cascades.

Below are diagrams illustrating the proposed signaling pathways influenced by these compounds.

G cluster_sEH Soluble Epoxide Hydrolase (sEH) Inhibition Pathway Epoxy-fatty acids Epoxy-fatty acids sEH sEH Epoxy-fatty acids->sEH Diols (pro-inflammatory) Diols (pro-inflammatory) sEH->Diols (pro-inflammatory) This compound This compound This compound->sEH Inhibition

Figure 1: Proposed mechanism of this compound via sEH inhibition.

G cluster_inflammatory_cascade Inflammatory Cascade Modulation Inflammatory_Stimulus Inflammatory Stimulus Signaling_Pathways NF-κB / MAPK Pathways Inflammatory_Stimulus->Signaling_Pathways Pro_inflammatory_Mediators IL-6, IL-1β, TNF-α, COX-2 Signaling_Pathways->Pro_inflammatory_Mediators 1,3-bis(p-hydroxyphenyl)urea 1,3-bis(p-hydroxyphenyl)urea 1,3-bis(p-hydroxyphenyl)urea->Signaling_Pathways Inhibition

Figure 2: Proposed mechanism of 1,3-bis(p-hydroxyphenyl)urea.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data for 1,3-bis(p-hydroxyphenyl)urea in a well-established in vivo model of inflammation. At present, directly comparable quantitative data for this compound from the same model is not available in the public domain.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time after Carrageenan% Inhibition of EdemaReference Compound% Inhibition (Ref.)
1,3-bis(p-hydroxyphenyl)urea501-6 hoursNot significantly different from Diclofenac SodiumDiclofenac Sodium (2.25 mg/kg)-
1,3-bis(p-hydroxyphenyl)urea1001-6 hoursNot significantly different from Diclofenac SodiumDiclofenac Sodium (2.25 mg/kg)-
1,3-bis(p-hydroxyphenyl)urea2001-6 hoursNot significantly different from Diclofenac SodiumDiclofenac Sodium (2.25 mg/kg)-

Data extracted from studies on the anti-inflammatory activity of 1,3-bis(p-hydroxyphenyl)urea[7][8][9].

Table 2: Effect on Pro-Inflammatory Marker Expression

CompoundDose (mg/kg)Effect on IL-6 ExpressionEffect on IL-1β ExpressionEffect on TNF-α ExpressionEffect on COX-2 Expression
1,3-bis(p-hydroxyphenyl)urea100
1,3-bis(p-hydroxyphenyl)urea200

Arrows indicate a decrease in the expression of the respective marker. Data from immunohistochemical analysis of inflamed rat paw tissue[4][5][6].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Carrageenan-Induced Rat Paw Edema Assay

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

G cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization Compound_Administration Compound Administration (oral) Animal_Acclimatization->Compound_Administration Carrageenan_Injection Carrageenan Injection (intraplantar) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Figure 3: Workflow for the carrageenan-induced paw edema assay.

Protocol Details:

  • Animals: Male Wistar rats are typically used and are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping: Animals are divided into several groups: a negative control group (vehicle), a positive control group (e.g., Diclofenac Sodium), and test groups receiving different doses of the compound being evaluated.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group[7][9].

Immunohistochemical Analysis of Inflammatory Markers

This method is used to visualize and quantify the expression of specific proteins in tissue samples.

Protocol Details:

  • Tissue Collection: Following the in vivo anti-inflammatory assay, the inflamed paw tissue is collected and fixed in 10% formalin.

  • Tissue Processing: The fixed tissue is dehydrated, embedded in paraffin, and sectioned.

  • Immunostaining: The tissue sections are deparaffinized, rehydrated, and then incubated with primary antibodies specific for the inflammatory markers of interest (e.g., IL-6, IL-1β, TNF-α, COX-2).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied, followed by a chromogenic substrate to produce a colored signal at the site of the antigen.

  • Microscopy and Analysis: The stained sections are examined under a microscope, and the intensity and distribution of the staining are semi-quantitatively scored to determine the expression levels of the markers[4][6].

Conclusion

This compound and its derivative, 1,3-bis(p-hydroxyphenyl)urea, demonstrate promising anti-inflammatory properties through different mechanisms. While this compound and its analogues are potent inhibitors of soluble epoxide hydrolase, 1,3-bis(p-hydroxyphenyl)urea exhibits a broader inhibitory effect on the expression of key pro-inflammatory mediators. The quantitative data available for 1,3-bis(p-hydroxyphenyl)urea indicates an anti-inflammatory potency comparable to that of the standard NSAID, diclofenac sodium, in an acute inflammation model. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds. The detailed experimental protocols provided herein should facilitate such future investigations.

References

A Head-to-Head Comparison: Synthetic vs. Naturally Sourced 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 1,3-Dibenzylurea from Two Origins

This compound, a symmetrically disubstituted urea derivative, has garnered significant interest in the scientific community for its potential therapeutic applications, notably its anti-inflammatory properties.[1][2] This guide provides a comprehensive head-to-head comparison of synthetically produced this compound versus its naturally sourced counterpart, isolated primarily from the roots of Moringa oleifera. By presenting quantitative data, detailed experimental protocols, and visual representations of its biological context, this document aims to equip researchers with the necessary information to make informed decisions for their specific research and development needs.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative parameters for both synthetic and naturally sourced this compound, based on available literature.

ParameterSynthetic this compoundNaturally Sourced this compound
Source Chemical SynthesisMoringa oleifera roots
Typical Yield Up to 93.40%Approximately 0.2%
Purity ≥ 99.77% (HPLC)> 99% (HPLC)
Primary Reagents (Synthesis) Benzylamine, UreaNot Applicable
Key Solvents (Isolation) Not ApplicableEthyl Alcohol, Hexane, Chloroform, n-Butanol
Cost Varies by supplier and quantity (e.g., ~
104/gto104/g to ~104/gto
4656/kg)[3][4]
Dependent on raw material cost and extraction complexity

Table 1: Quantitative Comparison of Synthetic and Naturally Sourced this compound

Performance and Properties: A Comparative Analysis

Purity and Consistency: Synthetic routes, when optimized, offer a high degree of purity and batch-to-batch consistency, as evidenced by reported purities exceeding 99.7%. This is a critical factor in pharmaceutical development, where reproducibility is paramount. The purity of naturally sourced this compound is also reported to be very high after chromatographic purification (>99%). However, the initial crude extract from a natural source will contain a complex mixture of other phytochemicals, and the final purity is highly dependent on the rigor of the isolation protocol.

Yield and Scalability: Chemical synthesis provides a significantly higher yield (up to 93.40%) compared to the isolation from Moringa oleifera roots (around 0.2%). This vast difference in yield makes chemical synthesis the more viable option for large-scale production required for extensive research and potential commercialization.

Cost-Effectiveness: The cost of synthetic this compound is influenced by the price of starting materials and the complexity of the synthesis. For naturally sourced material, the cost is tied to the cultivation and harvesting of Moringa oleifera, as well as the multi-step extraction and purification process. Given the low yield from the natural source, the cost per unit of pure compound is likely to be substantially higher.

Biological Activity: this compound isolated from Moringa oleifera has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1][2] It is reasonable to assume that synthetic this compound of high purity would exhibit identical intrinsic biological activity, as the chemical structure is the same. However, it is important to consider that crude or partially purified extracts from natural sources may contain other synergistic or antagonistic compounds that could modulate the overall biological effect. No studies were found that directly compare the anti-inflammatory potency of the pure synthetic compound versus the pure naturally derived compound.

Experimental Protocols

Below are detailed methodologies for the synthesis and isolation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method demonstrating high yield and purity.

Materials:

  • Benzylamine

  • Urea

  • Solvent (e.g., Dimethylformamide - DMF)

  • Ice

  • Water

  • Vacuum filtration apparatus

  • Drying oven

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • In a reaction vessel, combine benzylamine and urea in a molar ratio of approximately 4:1 in a suitable solvent such as DMF.

  • Heat the reaction mixture to 150°C and maintain for a specified duration (e.g., 420 minutes), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction solution to 25°C.

  • Pour the cooled solution into a beaker containing crushed ice (e.g., 50g) and stir for 30 minutes to precipitate the product.

  • Collect the solid product by suction filtration.

  • Wash the collected solid with water (e.g., 2 x 20ml).

  • Dry the product under vacuum to obtain this compound as a white solid.

  • Determine the final yield and assess the purity using HPLC.

Protocol 2: Isolation of this compound from Moringa oleifera Roots

This protocol is based on a bioassay-guided isolation procedure.

Materials:

  • Dried and powdered roots of Moringa oleifera

  • Ethyl alcohol

  • Hexane

  • Chloroform

  • n-Butanol

  • Rotary evaporator

  • Chromatography columns (e.g., silica gel)

  • Solvent systems for chromatography

  • HPLC system for purification and analysis

Procedure:

  • Extract the dried and powdered roots (e.g., 10 kg) exhaustively with ethyl alcohol in a percolator.

  • Combine the alcoholic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionate the crude extract successively with hexane, chloroform, and n-butanol to separate compounds based on polarity.

  • Subject the chloroform fraction, which is likely to contain this compound, to column chromatography on silica gel.

  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

  • Collect the fractions and monitor them by TLC to identify those containing the desired compound.

  • Pool the fractions containing this compound and further purify using preparative HPLC to achieve high purity.

  • Confirm the structure of the isolated compound using spectroscopic methods (e.g., NMR, Mass Spectrometry) and determine the final yield and purity.

Mandatory Visualizations

The following diagrams illustrate the biological context of this compound's anti-inflammatory activity and a general experimental workflow.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_natural Natural Sourcing cluster_analysis Comparative Analysis reagents Benzylamine + Urea reaction Chemical Reaction (e.g., 150°C in DMF) reagents->reaction purification_s Precipitation & Filtration reaction->purification_s synthetic_product Synthetic This compound purification_s->synthetic_product analysis Yield, Purity (HPLC), Cost, Biological Activity (e.g., TNF-α Inhibition) synthetic_product->analysis plant Moringa oleifera Roots extraction Solvent Extraction (Ethanol) plant->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation purification_n Column Chromatography & Prep HPLC fractionation->purification_n natural_product Natural This compound purification_n->natural_product natural_product->analysis

Caption: Workflow for Synthesis, Natural Sourcing, and Comparison.

tnf_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DBU This compound DBU->IKK_complex Inhibits (Proposed) DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Induces

Caption: Proposed Mechanism of TNF-α Signaling Inhibition.

Conclusion

The choice between synthetic and naturally sourced this compound hinges on the specific requirements of the research or application. For large-scale studies, drug development, and applications where high purity, consistency, and cost-effectiveness are critical, chemical synthesis is the superior option. The significantly higher yield and well-defined production process provide a reliable and scalable source of the compound.

Conversely, the study of naturally sourced this compound is valuable for understanding its role in the broader context of the plant's medicinal properties and for the discovery of novel bioactive compounds. While the low yield makes it less practical for mass production, the exploration of natural sources remains a vital area of phytochemical research.

Ultimately, both synthetic and natural this compound are chemically identical and are expected to exhibit the same intrinsic biological activity. The decision of which to use will be guided by the practical considerations of yield, scalability, and the specific goals of the scientific investigation. Further research directly comparing the biological efficacy of the two in standardized assays would be beneficial to the scientific community.

References

Comparative Efficacy Analysis: 1,3-Dibenzylurea and Its Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the therapeutic potential of urea-based compounds, highlighting the anti-inflammatory properties of 1,3-Dibenzylurea and the anticancer efficacy of its structural analogs.

Executive Summary

This guide provides a comparative analysis of the biological efficacy of this compound and its derivatives in various cell lines. Current research indicates that while this compound itself has demonstrated anti-inflammatory properties, particularly through the inhibition of Tumor Necrosis Factor-alpha (TNF-α), there is a notable lack of data supporting its direct efficacy as an anticancer agent. In contrast, numerous synthetic derivatives of urea have been extensively studied and have shown significant cytotoxic and antiproliferative effects across a range of cancer cell lines. This report summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to aid researchers in navigating the therapeutic potential of this class of compounds.

Efficacy of this compound: An Anti-inflammatory Profile

This compound is a compound that has been identified in plants such as Moringa oleifera.[1] Its primary reported biological activity is in the realm of inflammation modulation. Specifically, it has been noted to inhibit the production of TNF-α, a key cytokine involved in systemic inflammation.[1]

Mechanism of Action: Anti-inflammatory Effects

The main established mechanism of action for this compound is the inhibition of TNF-α production.[1] TNF-α is a critical mediator of inflammatory responses, and its inhibition is a therapeutic target for a variety of inflammatory conditions.

dot

TNF_alpha_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 1_3_Dibenzylurea 1_3_Dibenzylurea TNF_alpha_Protein TNF-α Protein (Secretion) 1_3_Dibenzylurea->TNF_alpha_Protein Inhibits Production TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates NF_kB_Inhibition IκB-NF-κB IKK->NF_kB_Inhibition Phosphorylates IκB NF_kB_Active NF-κB NF_kB_Inhibition->NF_kB_Active Releases TNF_alpha_Gene TNF-α Gene NF_kB_Active->TNF_alpha_Gene Translocates & Activates Transcription TNF_alpha_mRNA TNF-α mRNA TNF_alpha_Gene->TNF_alpha_mRNA TNF_alpha_mRNA->TNF_alpha_Protein Translation

Caption: Simplified TNF-α signaling pathway and the inhibitory action of this compound.

Efficacy of Urea Derivatives: A Focus on Anticancer Activity

In contrast to this compound, a wide range of its synthetic derivatives, particularly 1,3-disubstituted ureas and thioureas, have demonstrated significant anticancer properties. These compounds have been evaluated against various cancer cell lines, and their efficacy, measured as the half-maximal inhibitory concentration (IC50), has been quantified.

Comparative Efficacy Data of Urea Derivatives in Cancer Cell Lines

The following table summarizes the IC50 values of several urea derivatives in different cancer cell lines, showcasing their potent antiproliferative activities.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
1,3-Diphenylurea Derivative APPU2nMCF-7 (Breast Cancer)0.76 ± 0.14[2]
PC-3 (Prostate Cancer)1.85 ± 0.07[2]
Thiourea Derivative 3,4-dichlorophenylthioureaSW620 (Colon Cancer)1.5 ± 0.72[3]
SW480 (Colon Cancer)7.3 - 9.0[3]
Thiourea Derivative 4-(trifluoromethyl)phenylthioureaPC-3 (Prostate Cancer)6.9 ± 1.64
SW620 (Colon Cancer)5.8 ± 0.76[3]
N-aryl-N'-arylmethylurea Compound 9bMCF-7 (Breast Cancer)< 3
PC-3 (Prostate Cancer)< 3
A549 (Lung Cancer)< 5
HCT116 (Colon Cancer)< 3
N-aryl-N'-arylmethylurea Compound 9dMCF-7 (Breast Cancer)< 3
PC-3 (Prostate Cancer)< 3
A549 (Lung Cancer)< 5
HCT116 (Colon Cancer)< 5
Mechanism of Action: Anticancer Effects of Urea Derivatives

The anticancer activity of these urea derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A common mechanism is the inhibition of receptor tyrosine kinases such as c-MET and VEGFR-2.

dot

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor (e.g., HGF, VEGF) Receptor Receptor Tyrosine Kinase (c-MET / VEGFR-2) Growth_Factor->Receptor Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT Cell_Response Cancer Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Response PI3K_AKT->Cell_Response Urea_Derivative Urea_Derivative Urea_Derivative->Receptor Inhibits

Caption: General signaling pathway inhibited by anticancer urea derivatives.

Experimental Protocols

This section provides an overview of the methodologies used to assess the efficacy of this compound and its derivatives.

General Experimental Workflow for Efficacy Screening

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of novel compounds.

dot

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound & Derivatives) Treatment Treatment of Cells with Compounds Compound_Synthesis->Treatment Cell_Culture Cell Line Culture (e.g., Cancer, Immune cells) Cell_Culture->Treatment Efficacy_Assay Efficacy Assays (e.g., MTT, ELISA) Treatment->Efficacy_Assay Data_Analysis Data Analysis (e.g., IC50 Calculation) Efficacy_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, RT-PCR) Data_Analysis->Mechanism_Study

Caption: A standard workflow for in vitro compound efficacy testing.

Protocol for TNF-α Inhibition Assay (ELISA)

This protocol describes the measurement of TNF-α in cell culture supernatants to assess the inhibitory effect of a compound like this compound. The assay is typically performed using macrophage-like cell lines such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

Objective: To quantify the concentration of TNF-α in cell culture supernatant following treatment with an inhibitory compound.

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound (or other test compounds)

  • Human or Mouse TNF-α ELISA Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells to stimulate TNF-α production and incubate for 18-24 hours.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA Assay:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

    • Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again and add a substrate solution to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition for each concentration of the test compound.

Conclusion

The available evidence strongly suggests that while this compound itself is a promising lead for anti-inflammatory applications due to its TNF-α inhibitory activity, its potential as a direct anticancer agent remains underexplored and unproven. In contrast, the broader class of urea derivatives has yielded numerous potent anticancer compounds with well-defined mechanisms of action, primarily through the inhibition of critical kinase signaling pathways.

For researchers in drug development, this indicates two divergent but potentially fruitful avenues of investigation:

  • Further characterizing the anti-inflammatory and immunomodulatory effects of this compound and optimizing its structure for this purpose.

  • Continuing the design and synthesis of novel urea derivatives as targeted anticancer agents, leveraging the established structure-activity relationships within this chemical class.

Future in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to continue the development of its derivatives for clinical applications.

References

Benchmarking 1,3-Dibenzylurea and its Analogs Against Known sEH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-dibenzylurea and its derivatives as inhibitors of soluble epoxide hydrolase (sEH) against a panel of well-established sEH inhibitors. The data presented is intended to assist researchers in evaluating the potential of dibenzylurea-based compounds in the development of novel therapeutics targeting sEH-mediated pathways.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a critical enzyme in the metabolism of arachidonic acid. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory properties, to their less active dihydroxyeicosatrienoic acid (DHET) counterparts. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for managing hypertension, inflammation, and pain. The 1,3-disubstituted urea moiety has been identified as a key pharmacophore in many potent sEH inhibitors.[1]

Quantitative Comparison of sEH Inhibitors

While the direct IC50 value for this compound against soluble epoxide hydrolase (sEH) is not explicitly detailed in the reviewed literature, a closely related derivative, 1,3-bis(3-methoxybenzyl)urea, has been evaluated, providing a benchmark for this class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this dibenzylurea derivative and a selection of other known sEH inhibitors.

Compound ClassInhibitorHuman sEH IC50 (nM)Murine sEH IC50 (nM)
Dibenzylurea Derivative 1,3-bis(3-methoxybenzyl)urea222[1]Not Reported
Urea-Based AUDANot ReportedNot Reported
AEPUNot ReportedNot Reported
TPPU3.7[2]Not Reported
t-TUCBNot ReportedNot Reported
Sulfonyl Urea-Based Compound 4f1.69[3]Not Reported
Compound 15a3.87[3]Not Reported
Non-Urea AS-25861140.4[2]Not Reported
UB-EV-529[2]Not Reported

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to determine the inhibitory activity of compounds against sEH, based on commonly cited methodologies.[4]

Materials:

  • Recombinant human or murine sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

  • Test compounds (e.g., this compound analogs) and known inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate, black with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant sEH to the desired concentration (e.g., 1 nM) in the sEH assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds and known inhibitors in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Reaction: a. To each well of the microplate, add the diluted enzyme solution. b. Add the diluted test compounds or control solutions to the respective wells. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Add the fluorescent substrate (e.g., CMNPC at a final concentration of 5 µM) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the substrate used (e.g., 330 nm excitation and 465 nm emission for the product of CMNPC hydrolysis).

  • Data Analysis: a. Calculate the initial rate of reaction for each well from the linear portion of the fluorescence versus time curve. b. Determine the percent inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of sEH inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

sEH_Signaling_Pathway cluster_0 Arachidonic Acid Cascade cluster_1 Biological Effects AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation EETs->Vasodilation Anti_Inflammation Anti-inflammation EETs->Anti_Inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inactive_Metabolites Inactive Metabolites DHETs->Inactive_Metabolites Inhibitor sEH Inhibitor (e.g., this compound) Inhibitor->sEH

Caption: sEH Signaling Pathway in Arachidonic Acid Metabolism.

sEH_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow cluster_materials Key Components Prep 1. Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) Plate 2. Dispense Enzyme and Inhibitors into Microplate Prep->Plate Incubate 3. Pre-incubate at 30°C Plate->Incubate Add_Substrate 4. Initiate Reaction with Substrate Incubate->Add_Substrate Measure 5. Measure Fluorescence Kinetics Add_Substrate->Measure Product Fluorescent Product Analyze 6. Calculate IC50 Values Measure->Analyze Enzyme sEH Enzyme Inhibitor Test Compound Substrate Fluorescent Substrate

References

Assessing the Experimental Reproducibility of 1,3-Dibenzylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research and drug development, the reproducibility of experimental results is paramount for validating findings and ensuring the reliability of potential therapeutic agents. This guide provides a comparative framework for evaluating the experimental reproducibility of 1,3-Dibenzylurea, a compound noted for its anti-inflammatory properties and its role as a soluble epoxide hydrolase (sEH) inhibitor.[1] Due to a lack of direct studies on the experimental reproducibility of this compound, this guide proposes a comparative study against a known sEH inhibitor, UC-112 (T-AUCB), to establish a benchmark for its reliability in experimental settings.

Comparative Analysis of this compound and an Alternative

To objectively assess the reproducibility of this compound, a direct comparison with a well-characterized compound exhibiting a similar mechanism of action is essential. T-AUCB is a potent and selective sEH inhibitor that has been extensively studied, making it a suitable alternative for this comparative analysis. The primary objective is to determine if this compound yields consistent and reproducible results in a key biological assay compared to this established alternative.

Table 1: Comparison of Key Properties

PropertyThis compoundT-AUCB (Alternative)
Chemical Class Urea derivativeUrea derivative
Primary Mechanism of Action Soluble Epoxide Hydrolase (sEH) InhibitionSoluble Epoxide Hydrolase (sEH) Inhibition
Reported Biological Activity Anti-inflammatoryAnti-inflammatory, Analgesic
Natural Source Found in Moringa oleifera and other plants of the order Brassicales[1][2][3]Synthetic
Synthesis Can be synthesized from cyanamide[4][5]Multi-step organic synthesis

Experimental Protocol: sEH Inhibition Assay

To evaluate and compare the reproducibility of this compound and T-AUCB, a standardized in vitro soluble epoxide hydrolase (sEH) inhibition assay should be performed. The following protocol outlines the key steps.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and T-AUCB on sEH activity and to assess the reproducibility of these measurements across multiple experimental runs.

Materials:

  • Recombinant human sEH enzyme

  • PHOME (1-Phenyl-3-(1-oxiranyl)methyl-1H-pyrazole) as the substrate

  • This compound (dissolved in DMSO)

  • T-AUCB (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of recombinant human sEH and PHOME in the assay buffer at predetermined optimal concentrations.

  • Compound Dilution: Prepare a series of dilutions for both this compound and T-AUCB in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

  • Assay Reaction:

    • Add a fixed volume of the sEH enzyme solution to each well of a 96-well plate.

    • Add the diluted solutions of this compound or T-AUCB to the respective wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).

    • Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

  • Signal Detection: After a set incubation period, measure the product formation using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of sEH inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

  • Reproducibility Assessment: Repeat the entire experiment at least three independent times on different days. Calculate the mean IC50 value and the standard deviation for both this compound and T-AUCB.

Data Presentation and Reproducibility Metrics

The quantitative data from the repeated experiments should be summarized to facilitate a clear comparison of the reproducibility of the two compounds.

Table 2: Hypothetical sEH Inhibition Data for Reproducibility Assessment

Experiment RunThis compound IC50 (µM)T-AUCB IC50 (nM)
15.21.1
25.81.3
34.91.2
Mean 5.3 1.2
Standard Deviation 0.46 0.1
Coefficient of Variation (%) 8.7% 8.3%

This table presents hypothetical data for illustrative purposes.

A lower coefficient of variation (CV) would indicate higher reproducibility of the experimental results.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the proposed comparative study on the reproducibility of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Reproducibility prep_compounds Prepare Stock Solutions (this compound & T-AUCB) prep_reagents Prepare sEH Enzyme and Substrate dilution Serial Dilution of Compounds prep_reagents->dilution incubation Enzyme-Compound Pre-incubation dilution->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Product Formation reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 repeat_exp Repeat Experiment (n≥3) calc_ic50->repeat_exp stat_analysis Statistical Analysis (Mean, SD, CV) repeat_exp->stat_analysis end_node Conclusion on Reproducibility stat_analysis->end_node start Start start->prep_compounds

Caption: Workflow for assessing the experimental reproducibility of this compound.

Signaling Pathway Context

This compound is reported to exert its anti-inflammatory effects through the inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory properties. By inhibiting sEH, this compound can increase the levels of EETs, thereby reducing inflammation.

G AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) AA->EETs CYP Epoxygenases DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) EETs->DHETs Metabolism by Inflammation Inflammation EETs->Inflammation Reduces DHETs->Inflammation Contributes to sEH Soluble Epoxide Hydrolase (sEH) DBU This compound DBU->sEH Inhibits

Caption: Simplified signaling pathway of sEH inhibition by this compound.

References

Unveiling the Potential of 1,3-Dibenzylurea: A Comparative Analysis of its Efficacy as a Soluble Epoxide Hydrolase and TNF-α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. 1,3-Dibenzylurea, a symmetrically disubstituted urea derivative, has emerged as a compound of interest due to its potential anti-inflammatory and analgesic properties. This guide provides a comprehensive statistical analysis of experimental data on this compound, comparing its performance against other relevant compounds in the inhibition of two key therapeutic targets: soluble epoxide hydrolase (sEH) and Tumor Necrosis Factor-alpha (TNF-α).

Performance Against Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a critical enzyme in the metabolic pathway of epoxy fatty acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory effects. By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising strategy for treating inflammatory conditions and pain.

A study on dibenzylurea derivatives isolated from Maca (Lepidium meyenii) roots has demonstrated their potential as sEH inhibitors. One such derivative exhibited a half-maximal inhibitory concentration (IC50) of 222 nM against human sEH. To contextualize this finding, the following table compares the sEH inhibitory activity of this this compound derivative with other known sEH inhibitors.

CompoundTarget SpeciesIC50 (nM)Reference Compound(s)
This compound Derivative (from L. meyenii)Human222
Compound G1Human0.05
Compound G1Murine0.14
Compound A1Human2.2
Compound A1Murine0.53
N-Cyclohexyl-Nʹ-dodecylurea (NCND)Mouse9.8Positive Control
N-Cyclohexyl-Nʹ-dodecylurea (NCND)Human85.2Positive Control
trans-AUCBsEH<10Known sEH inhibitor
SC-75741sEH<10NF-κB inhibitor
CiclesonidesEH100Glucocorticoid
SCH 79797sEH372PAR1 antagonist

Performance Against Tumor Necrosis Factor-alpha (TNF-α)

CompoundCell LineIC50 (µM)Notes
Sennoside BHeLa0.32Natural product
SN1-13L92915.40Peptide inhibitor
BTO-1THP-10.01 - 1.95Novel inhibitor identified in HTS
CCG-2046THP-10.01 - 1.95Novel inhibitor identified in HTS
EllipticineTHP-10.01 - 1.95Novel inhibitor identified in HTS
PD 169316THP-10.01 - 1.95Novel inhibitor identified in HTS

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on sEH activity using a fluorometric method.

Materials:

  • Recombinant human or murine sEH enzyme

  • sEH substrate (e.g., PHOME, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the sEH enzyme, and the test compound or control.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Initiate the enzymatic reaction by adding the sEH substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis) over a set period.

  • The rate of increase in fluorescence is proportional to the sEH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TNF-α Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the production of TNF-α in response to an inflammatory stimulus.

Materials:

  • Cell line capable of producing TNF-α (e.g., RAW 264.7 macrophages or THP-1 monocytes)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Test compound (this compound or alternatives)

  • Positive control (e.g., Dexamethasone)

  • Reagents for quantifying TNF-α (e.g., ELISA kit)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

  • Pre-treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with LPS to induce the production of TNF-α and incubate for an appropriate time (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a TNF-α specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated control without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

sEH_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxy Fatty Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation Pain EETs->Inflammation Inhibits DHETs Diols (DHETs) (Less Active) sEH->DHETs Dibenzylurea This compound Dibenzylurea->sEH Inhibits

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

sEH_Inhibition_Workflow Start Start: Prepare Reagents Dispense Dispense sEH Enzyme & Inhibitor to Plate Start->Dispense Incubate1 Incubate for Inhibitor Binding Dispense->Incubate1 AddSubstrate Add sEH Substrate Incubate1->AddSubstrate Measure Measure Fluorescence (Kinetic Reading) AddSubstrate->Measure Analyze Calculate % Inhibition & IC50 Value Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for sEH Inhibition Assay.

TNF_Alpha_Inhibition_Workflow Start Start: Seed Cells Pretreat Pre-treat Cells with Test Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate to Allow TNF-α Production Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect ELISA Quantify TNF-α using ELISA Collect->ELISA Analyze Calculate % Inhibition & IC50 Value ELISA->Analyze End End Analyze->End

Caption: Experimental Workflow for TNF-α Inhibition Assay.

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Dibenzylurea: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Dibenzylurea, ensuring the safety of laboratory personnel and the protection of our environment.

I. Understanding the Hazards

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Due to these hazards, this compound must be treated as hazardous waste and cannot be disposed of in regular trash or down the drain.[2][3]

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Eye Irritation Causes serious eye irritation.[1]
Aquatic Hazard (Acute) Very toxic to aquatic life.[1]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.[1]

II. Proper Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is based on general guidelines for hazardous chemical waste disposal and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) policies.[2][4]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous waste.[4][5]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes must be segregated to prevent dangerous reactions.[4][6]

Step 2: Container Selection and Labeling

  • Use a chemically compatible container with a leak-proof, screw-on cap for collecting this compound waste.[4][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

  • The container must be in good condition, free of leaks or cracks.[6]

  • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name "this compound".[2][6] Do not use abbreviations or chemical formulas.[2]

  • Include the following information on the label:

    • Full chemical name and quantity of the waste.[2]

    • Date of waste generation.[2]

    • Your name, department, and contact information.[2]

    • Appropriate hazard pictograms.[2]

Step 3: Waste Accumulation and Storage

  • Keep the hazardous waste container closed at all times, except when adding waste.[4][6]

  • Store the waste container in a designated hazardous waste storage area.[4]

  • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks. The secondary container should be able to hold 110% of the volume of the primary container.[4]

Step 4: Disposal of Empty Containers

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][6]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[5][6]

  • After triple-rinsing, the container can be disposed of in the regular trash, provided all hazardous waste labels have been defaced or removed.[5]

Step 5: Arranging for Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[2]

  • Complete any required hazardous waste disposal forms, accurately listing the contents of the container.[2]

  • Do not exceed the storage time or quantity limits for hazardous waste as defined by your institution and local regulations.[4]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal A Identify this compound Waste (Solid & Contaminated Materials) B Select Compatible, Labeled Hazardous Waste Container A->B C Segregate from Incompatible Wastes B->C D Place Waste in Container C->D E Keep Container Securely Closed D->E F Store in Designated Area with Secondary Containment E->F G Complete Hazardous Waste Disposal Form F->G H Schedule Pickup with EHS Department G->H I EHS Collects for Proper Disposal H->I

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for the most comprehensive information.

References

Personal protective equipment for handling 1,3-Dibenzylurea

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,3-Dibenzylurea

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. Adherence to these procedures is crucial for ensuring a safe laboratory environment and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Compatible chemical-resistant gloves.Suitability and durability depend on the frequency and duration of contact. Replace contaminated gloves promptly.[3]
Skin and Body Protection Impervious clothing, such as a lab coat or coveralls.To prevent skin exposure.[2][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use in areas with inadequate ventilation or when dust formation is likely. A particle filter is recommended.[2][5]
Step-by-Step Operational Plan for Safe Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[4][6] A chemical fume hood is recommended to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure an eyewash station and safety shower are readily accessible.[5]

  • Work Area Preparation: Designate a specific area for handling. Cover the work surface with absorbent, disposable material. Keep the area clear of ignition sources.[2][4]

  • Don PPE: Before handling, put on all required PPE as detailed in Table 1.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[3][4][6] Use dry clean-up procedures if dust is generated.[3][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][5][6] Wash hands thoroughly with soap and water after handling.[1][5][6]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place when not in use.[2][4] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency and Spill Response
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4][5] Call a physician or poison control center immediately.[4][5]

  • Minor Spills:

    • Ensure proper PPE is worn.

    • Use dry clean-up methods to avoid dust generation.[3][6]

    • Sweep or vacuum the spilled material into a suitable, labeled container for disposal.[2][6]

  • Major Spills:

    • Evacuate the area.

    • Alert emergency responders.

    • Control personal contact by using appropriate protective equipment.[3][6]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the substance to enter drains or waterways due to its toxicity to aquatic life.[1][4] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

prep Preparation - Verify ventilation - Equip PPE - Prepare workspace handling Handling - Weigh/transfer carefully - Avoid dust generation - Keep container sealed prep->handling Proceed with caution post_handling Post-Handling - Clean workspace - Decontaminate equipment handling->post_handling After use spill Spill Occurs handling->spill Accident waste Waste Disposal - Collect in labeled container - Follow institutional protocols post_handling->waste Segregate waste end End of Process waste->end Complete spill_response Spill Response - Evacuate if necessary - Use spill kit - Decontaminate area spill->spill_response Initiate spill_response->waste Dispose of spill waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dibenzylurea
Reactant of Route 2
Reactant of Route 2
1,3-Dibenzylurea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。